Product packaging for Bis(1-methylheptyl) phthalate(Cat. No.:CAS No. 131-15-7)

Bis(1-methylheptyl) phthalate

Cat. No.: B089695
CAS No.: 131-15-7
M. Wt: 390.6 g/mol
InChI Key: RLRMXWDXPLINPJ-UHFFFAOYSA-N
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Description

Bis(1-methylheptyl) phthalate is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4 B089695 Bis(1-methylheptyl) phthalate CAS No. 131-15-7

Properties

IUPAC Name

dioctan-2-yl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMXWDXPLINPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
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DSSTOX Substance ID

DTXSID0051655
Record name Bis(1-methylheptyl) phthalate
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Molecular Weight

390.6 g/mol
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CAS No.

131-15-7
Record name Di-sec-octyl phthalate
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Record name Bis(2-octyl) phthalate
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Record name Dicapryl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester
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Record name Bis(1-methylheptyl) phthalate
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Record name Bis(1-methylheptyl) phthalate
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Record name DI(2-OCTYL) PHTHALATE
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Foundational & Exploratory

Bis(1-methylheptyl) phthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-methylheptyl) phthalate, a diester of phthalic acid, belongs to a class of compounds widely utilized as plasticizers. Despite the extensive research on many phthalate esters due to their prevalence and potential as endocrine disruptors, specific data on this compound remains notably scarce. This technical guide synthesizes the currently available information on its chemical structure, properties, and known biological activities. It aims to provide a foundational resource for researchers and professionals in drug development, highlighting the significant knowledge gaps that warrant further investigation. The limited experimental data underscores the need for dedicated studies to fully characterize this compound and understand its potential biological significance.

Chemical Structure and Identification

This compound is a branched-chain dialkyl phthalate. The structure consists of a central benzene-1,2-dicarboxylate core with two 1-methylheptyl ester groups.

Chemical Identifiers

Identifier Value
IUPAC Name dioctan-2-yl benzene-1,2-dicarboxylate[1]
Synonyms di(2-methylheptyl) phthalate, Phthalic acid, bis(1-methylheptyl) ester
CAS Number 131-15-7[2]
Molecular Formula C24H38O4[2]
Molecular Weight 390.56 g/mol [2]
InChI Key RLRMXWDXPLINPJ-UHFFFAOYSA-N[1]

| SMILES | CCCCCCC(C)OC(=O)c1ccccc1C(=O)OC(C)CCCCCC[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited, with many available values being predictions rather than experimental results. The following table summarizes the available data.

Table of Physicochemical Properties

Property Value Source
Ideal gas heat capacity (Cp,gas) J/mol×K Cheméo (Predicted)[2]
Dynamic viscosity (η) Pa×s Cheméo (Predicted)[2]
Standard Gibbs free energy of formation (ΔfG°) kJ/mol Cheméo (Predicted)[2]
Enthalpy of formation at standard conditions (ΔfH°gas) kJ/mol Cheméo (Predicted)[2]
Enthalpy of fusion at standard conditions (ΔfusH°) kJ/mol Cheméo (Predicted)[2]
Enthalpy of vaporization at standard conditions (ΔvapH°) kJ/mol Cheméo (Predicted)[2]
Log10 of Water solubility in mol/l (log10WS) Cheméo (Predicted)[2]
Octanol/Water partition coefficient (logPoct/wat) Cheméo (Predicted)[2]
McGowan's characteristic volume (McVol) ml/mol Cheméo (Predicted)[2]
Critical Pressure (Pc) kPa Cheméo (Predicted)[2]
Normal Boiling Point Temperature (Tboil) K Cheméo (Predicted)[2]
Critical Temperature (Tc) K Cheméo (Predicted)[2]
Normal melting (fusion) point (Tfus) K Cheméo (Predicted)[2]

| Critical Volume (Vc) | m³/kmol | Cheméo (Predicted)[2] |

Spectroscopic Data

  • Infrared (IR) Spectrum: An evaluated infrared reference spectrum is available from the Coblentz Society's collection, digitized by NIST. The spectrum was measured on a dispersive instrument in a solution of 10% CCl4 for the 2.7-7.5 µm range and 10% CS2 for the 7.5-26 µm range.[3]

No publicly accessible NMR or detailed mass spectrometry data specifically for this compound has been identified.

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis and analysis of this compound are not available in the reviewed literature. However, general methodologies for the synthesis and analysis of phthalate esters can be adapted.

General Synthesis of Phthalate Esters

The synthesis of dialkyl phthalates typically involves the esterification of phthalic anhydride with the corresponding alcohol. For this compound, this would involve the reaction of phthalic anhydride with 1-methylheptanol (octan-2-ol).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Phthalic_Anhydride Phthalic Anhydride Reaction Acid Catalyst Heat Phthalic_Anhydride->Reaction Octan_2_ol 2 x 1-Methylheptanol (octan-2-ol) Octan_2_ol->Reaction BMHP This compound Water 2 x Water Reaction->BMHP Reaction->Water

General synthesis of this compound.

Methodology Outline:

  • Reactant Charging: Phthalic anhydride and a molar excess of 1-methylheptanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap.

  • Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction: The mixture is heated to a temperature typically ranging from 140°C to 160°C. The reaction proceeds via nucleophilic acyl substitution, and the water produced is continuously removed by azeotropic distillation with the excess alcohol to drive the equilibrium towards the product.

  • Neutralization and Purification: After the reaction is complete (monitored by measuring the acid value of the mixture), the excess alcohol is distilled off, often under reduced pressure. The crude product is then neutralized with an alkaline solution (e.g., sodium carbonate), washed with water, and finally purified by vacuum distillation.

General Analytical Methods for Phthalate Determination

The analysis of phthalates in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of phthalates.[4][5]

Sample Preparation (General):

  • Extraction: Phthalates are extracted from the sample matrix using an appropriate organic solvent (e.g., hexane, dichloromethane, or acetone). Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be employed.

  • Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or florisil.

  • Concentration: The cleaned extract is concentrated to a suitable volume before injection into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, with the temperature typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the phthalates based on their boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful technique for phthalate analysis, especially for less volatile phthalates or in complex matrices.[6][7]

Sample Preparation (General): Similar to GC-MS, sample preparation involves extraction and may include a clean-up step. The final extract is dissolved in a solvent compatible with the LC mobile phase.

LC-MS Parameters (Typical):

  • Column: A reverse-phase column (e.g., C18, C8).

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

G cluster_analysis Chromatographic Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent Clean_up Clean_up Extraction->Clean_up e.g., SPE Concentration Concentration Clean_up->Concentration Analysis Analysis Concentration->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Data_Processing Data_Processing GC_MS->Data_Processing Quantification & Identification LC_MS->Data_Processing

General workflow for phthalate analysis.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of this compound. Most of the available toxicological and mechanistic data pertains to other more common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[8][9] These compounds are known endocrine disruptors that can interact with various nuclear receptors.[10][11]

A key study has indicated that the metabolite of this compound, mono-1-methyl-heptyl-phthalate , is biologically active. This metabolite was found to:

  • Activate Peroxisome Proliferator-Activated Receptor delta (PPARδ).[12]

  • Induce the differentiation of F9 teratocarcinoma cells, an in vitro model for teratogenicity.[12]

This finding is significant as PPARs are a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. The activation of PPARδ by a metabolite of this compound suggests a potential mechanism by which this compound could exert biological effects.

G BMHP Bis(1-methylheptyl) phthalate Metabolism Metabolism (Hydrolysis) BMHP->Metabolism MMHP Mono-1-methyl-heptyl phthalate Metabolism->MMHP PPARd PPARδ (Nuclear Receptor) MMHP->PPARd Activates Cell_Diff F9 Cell Differentiation PPARd->Cell_Diff Induces

Proposed signaling pathway for a metabolite of this compound.

Discussion and Future Perspectives

The information available on this compound is sparse and highlights a significant data gap in the field of phthalate research. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, metabolic fate, and toxicological profile is lacking. The finding that its monoester metabolite can activate PPARδ is a critical lead that warrants further investigation.

Future research should focus on:

  • Validated Synthesis and Purification: Developing and publishing a detailed, validated protocol for the synthesis and purification of high-purity this compound to serve as a reference standard.

  • Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties.

  • Development of Specific Analytical Methods: Validation of robust and sensitive analytical methods for the quantification of this compound and its metabolites in biological and environmental matrices.

  • In-depth Toxicological Studies: Comprehensive in vitro and in vivo studies to assess its potential for endocrine disruption, reproductive toxicity, developmental toxicity, and carcinogenicity.

  • Mechanistic Studies: Elucidation of the molecular mechanisms of action, including its interaction with a broader range of nuclear receptors and other cellular targets.

Conclusion

This compound is a poorly characterized member of the phthalate family. This guide provides a summary of the limited available data and underscores the urgent need for further research. For scientists and professionals in drug development and toxicology, the potential for this compound and its metabolites to interact with key cellular signaling pathways, such as PPARδ, suggests that it should not be overlooked. A more complete understanding of its properties and biological effects is essential for a thorough assessment of the risks associated with human and environmental exposure to the vast array of phthalate plasticizers.

References

Synthesis of Bis(1-methylheptyl) Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(1-methylheptyl) phthalate, a dialkyl phthalate ester. The primary synthesis route involves the esterification of phthalic anhydride with 2-octanol (1-methylheptanol). This document outlines the general reaction mechanism, a detailed experimental protocol adapted from the synthesis of structurally similar compounds, and methods for purification and characterization. Quantitative data, where available, is presented in tabular format for clarity. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the synthesis process. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a practical understanding of the synthesis of this compound.

Introduction

This compound, also known as di(octan-2-yl) phthalate, is a member of the phthalate ester class of compounds. Phthalates are widely used as plasticizers to increase the flexibility and durability of various polymers. While the primary applications of phthalates are in the plastics industry, specific long-chain dialkyl phthalates are also of interest in research and development for various applications due to their physical and chemical properties. The synthesis of this compound is achieved through the esterification of phthalic anhydride with 2-octanol. This reaction typically proceeds in two steps: the rapid formation of a monoester intermediate followed by a slower, catalyst-aided conversion to the diester.

Synthesis Pathway

The synthesis of this compound from phthalic anhydride and 2-octanol is a classic example of Fischer-Speier esterification. The overall reaction is as follows:

Phthalic Anhydride + 2 2-Octanol → this compound + H₂O

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic catalysts like tetrabutyl titanate. The reaction proceeds in two main stages:

  • Monoester Formation: Phthalic anhydride reacts rapidly with one equivalent of 2-octanol to open the anhydride ring and form mono-(1-methylheptyl) phthalate. This step is generally fast and can often occur without a catalyst.

  • Diester Formation: The second esterification of the monoester with another equivalent of 2-octanol is a slower, equilibrium-driven process that requires a catalyst and often the removal of water to drive the reaction to completion.

Synthesis_Pathway Phthalic Anhydride Phthalic Anhydride Mono-(1-methylheptyl) phthalate Mono-(1-methylheptyl) phthalate Phthalic Anhydride->Mono-(1-methylheptyl) phthalate + 2-Octanol (fast) 2-Octanol 2-Octanol This compound This compound Mono-(1-methylheptyl) phthalate->this compound + 2-Octanol (slow, catalyzed) H2O H2O

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally similar branched-chain dialkyl phthalates, such as bis(2-propylheptyl) phthalate, due to the limited availability of a specific protocol for the target compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Phthalic Anhydride≥99% purity
2-Octanol≥98% purity
Tetrabutyl titanateCatalyst
Titanium isopropoxideCatalyst
Sodium CarbonateAnhydrous, for neutralization
Activated CarbonFor decolorization
Reaction KettleWith mechanical stirrer, thermometer, and condenser
Heating Mantle
Vacuum Distillation Apparatus
Separatory Funnel
Standard Glassware
Synthesis Procedure

The synthesis is a multi-step process involving an initial reaction to form the monoester, followed by a catalyzed reaction to form the diester, and finally, purification steps.

Experimental_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage A Charge Phthalic Anhydride & 2-Octanol (1:2.5 mol ratio) B Add Activated Carbon (0.3% of Phthalic Anhydride wt.) A->B C Heat to 150°C for 40 min B->C D Heat to 185°C C->D E Add Catalyst (Tetrabutyl titanate & Titanium isopropoxide) D->E F Heat to 210°C for 4 hours E->F G Negative Pressure Dealcoholization F->G Monitor Acid Value (< 0.40 mgKOH/g) H Neutralization with Sodium Carbonate Solution G->H I Water Wash & Entrainer Dealcoholization H->I H->I Control Acid Value (< 0.05 mgKOH/g) J Filtration I->J K K J->K Final Product: this compound

Step-by-Step Protocol:

  • Initial Reaction Mixture: In a reaction kettle equipped with a mechanical stirrer, thermometer, and condenser, charge phthalic anhydride and 2-octanol. A molar ratio of 1:2.4 to 1:3.0 (phthalic anhydride to 2-octanol) is recommended. Add activated carbon, approximately 0.2% to 0.5% of the weight of the phthalic anhydride.

  • Monoester Formation: Begin stirring and heat the mixture. The temperature should be raised to between 130°C and 170°C and held for 20 to 60 minutes to facilitate the formation of the monoester.

  • Catalyst Addition: Continue to heat the reaction mixture to between 180°C and 190°C. At this point, add the catalyst. A mixture of tetrabutyl titanate and titanium isopropoxide can be used, with the total catalyst amount being 0.05% to 0.2% of the weight of the phthalic anhydride. The mass ratio of tetrabutyl titanate to titanium isopropoxide can range from 1:1 to 1:4.

  • Diesterification: Increase the temperature to between 180°C and 240°C and maintain for 3 to 5 hours to drive the reaction to completion. The progress of the reaction can be monitored by measuring the acid value of the mixture, which should be controlled to below 0.40 mgKOH/g.

  • Dealcoholization (Initial): Once the desired acid value is reached, apply negative pressure to the system to distill off the excess 2-octanol until no more reflux is observed.

  • Neutralization: Cool the reaction mixture slightly and add a 25-30% aqueous solution of sodium carbonate to neutralize the remaining acidic components. The acid value should be controlled to below 0.05 mgKOH/g.

  • Dealcoholization (Final) and Refining: Add water to the reaction kettle to act as an entrainer and carry out a final dealcoholization and refining step under vacuum.

  • Filtration: Filter the final product to remove any solid impurities, yielding this compound.

Quantitative Data

Specific experimental data for the synthesis of this compound, such as precise yields and purity, are not extensively reported in publicly available literature. The following table provides theoretical and expected values based on the compound's structure and the general efficiency of similar esterification reactions.

ParameterValueNotes
Molecular FormulaC₂₄H₃₈O₄
Molecular Weight390.56 g/mol
Theoretical YieldDependent on starting material quantitiesCalculated based on the limiting reagent.
Expected Yield>95%Based on similar phthalate ester syntheses.
Purity>99%After purification steps.
AppearanceColorless to pale yellow oily liquid

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic ester carbonyl (C=O) stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

Phthalic anhydride, 2-octanol, and the catalysts used in this synthesis have associated hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each chemical for detailed safety information.

Conclusion

This technical guide provides a framework for the synthesis of this compound based on established esterification chemistry. The provided experimental protocol, adapted from the synthesis of a structurally similar compound, offers a practical starting point for researchers. While specific quantitative data for this particular phthalate is scarce, the general principles and procedures outlined herein should enable the successful synthesis and purification of the target molecule. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

Physical and chemical properties of Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Bis(1-methylheptyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dialkyl phthalate ester. Phthalates are a class of organic compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of various polymer materials. The specific properties of each phthalate, including its plasticizing efficiency, are determined by the nature of the alkyl side chains. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for researchers and professionals in drug development and material science.

It is important to note that in various literature and databases, this compound is often referred to interchangeably with Bis(6-methylheptyl) phthalate and di(2-octyl) phthalate under the same CAS Number 131-15-7. This document considers these names as synonyms for the same branched-chain isomer.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are summarized in the table below.

IdentifierValue
Chemical Name This compound
Synonyms Bis(6-methylheptyl) phthalate, Di(2-octyl) phthalate, 1,2-Benzenedicarboxylic acid, bis(1-methylheptyl) ester
CAS Number 131-15-7
Molecular Formula C24H38O4
Molecular Weight 390.56 g/mol [1][2]
IUPAC Name dioctan-2-yl benzene-1,2-dicarboxylate[2]
SMILES CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC[2]
InChI Key RLRMXWDXPLINPJ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various applications and environmental conditions. These properties have been compiled from various sources and are presented in the following tables for clarity.

Physical Properties

This table summarizes the key physical properties of this compound.

PropertyValueUnitSource
Density 0.983g/cm³[2]
Boiling Point 384.9 (Predicted)°C[4]
Melting Point --Not available
Flash Point --Not available
Vapor Pressure --Not available
Refractive Index --Not available
Chemical and Thermodynamic Properties

This table outlines the chemical and thermodynamic characteristics of this compound, primarily from computational models.

PropertyValueUnitSource
LogP (Octanol-Water Partition Coefficient) 6.718 (Calculated)-[3]
Water Solubility (log10WS) -8.04 (Calculated)mol/L[3]
Standard Gibbs Free Energy of Formation (ΔfG°) -218.74 (Calculated)kJ/mol[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -813.79 (Calculated)kJ/mol[3]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 50.10 (Calculated)kJ/mol[3]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 89.49 (Calculated)kJ/mol[3]

Synthesis Workflow

This compound is synthesized through the esterification of phthalic anhydride with 1-methylheptanol (2-octanol). The general workflow for this synthesis is depicted in the diagram below.

G General Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product phthalic_anhydride Phthalic Anhydride esterification Esterification Reaction (with acid catalyst, e.g., H2SO4) phthalic_anhydride->esterification methylheptanol 1-Methylheptanol (2-Octanol) methylheptanol->esterification neutralization Neutralization (e.g., with Na2CO3 solution) esterification->neutralization washing Washing & Drying neutralization->washing purification Purification (e.g., Distillation) washing->purification final_product This compound purification->final_product

General synthesis workflow for this compound.

Experimental Protocols

General Synthesis of Dialkyl Phthalates

This protocol outlines the general procedure for synthesizing a dialkyl phthalate, which can be adapted for this compound.

Materials:

  • Phthalic anhydride

  • 1-Methylheptanol (2-Octanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Organic solvent (for extraction, e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a molar excess of 1-methylheptanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Esterification: Heat the reaction mixture to a temperature typically between 140°C and 200°C. The reaction progress can be monitored by measuring the amount of water produced or by techniques like Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid catalyst with a base, such as a sodium carbonate solution.

  • Extraction and Washing: Extract the crude product into an organic solvent. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the final product, this compound, by vacuum distillation to obtain a high-purity sample.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for di(2-methylheptyl) phthalate, which is a synonym for this compound. The spectrum would show characteristic peaks for the aromatic ring, the carbonyl groups of the ester, and the C-H bonds of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for phthalate esters, including the formation of a protonated phthalic anhydride fragment.

Reactivity and Stability

This compound is a relatively stable compound under normal conditions. As an ester, it can undergo hydrolysis under acidic or basic conditions to yield phthalic acid and 1-methylheptanol. It is generally resistant to oxidation and reduction under mild conditions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and any associated signaling pathways for this compound. Phthalates, as a class of compounds, have been studied for their potential endocrine-disrupting effects, but data for this specific isomer is not available. Further research is required to elucidate any potential biological interactions and toxicological profile.

Conclusion

This technical guide has summarized the core physical and chemical properties of this compound based on currently available data. While a comprehensive experimental dataset is not yet established in the public domain, the provided information on its identity, physicochemical properties, synthesis, and spectroscopic characteristics serves as a valuable resource for researchers and professionals. The absence of data on its biological activity highlights an area for future investigation, particularly within the context of drug development and safety assessment.

References

A Technical Guide to Bis(1-methylheptyl) phthalate: Nomenclature, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-methylheptyl) phthalate, a member of the phthalate ester family, is a synthetic chemical compound with potential applications as a plasticizer. While its structural isomers, such as Bis(2-ethylhexyl) phthalate (DEHP), have been extensively studied for their biological effects and toxicological profiles, specific data on this compound remains limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, nomenclature, and physicochemical properties. Recognizing the data scarcity for this specific isomer, this document also presents generalized experimental protocols for the analysis of phthalate esters and discusses the metabolic and signaling pathways common to this class of compounds, drawing necessary parallels from well-researched analogs like DEHP. This guide aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who may encounter or be interested in this less-characterized phthalate.

Chemical Identity and Nomenclature

Correctly identifying chemical compounds is critical in research and development. This section provides the Chemical Abstracts Service (CAS) number and various names associated with this compound.

Identifier Information Citation
CAS Number 131-15-7[1]
IUPAC Name dioctan-2-yl benzene-1,2-dicarboxylate[2]
Synonyms 1,2-Benzenedicarboxylic acid, bis(1-methylheptyl) ester; Phthalic acid, bis(1-methylheptyl) ester; di(2-octyl) phthalate[2]
Molecular Formula C24H38O4[1]
Molecular Weight 390.56 g/mol [1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application and study. The following table summarizes the known properties of this compound.

Property Value Citation
Appearance Colorless viscous liquid (presumed, based on related phthalates)
Solubility Insoluble in water; soluble in oils.[3]
Density 0.983 g/cm³[4]
Boiling Point Data not readily available
Melting Point Data not readily available

Experimental Protocols: Analysis of Phthalate Esters

While specific experimental protocols for the quantitative analysis of this compound are not extensively documented, general methods for the detection and quantification of phthalate esters are well-established and applicable. These methods are crucial for quality control, environmental monitoring, and toxicological studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of phthalates due to its high sensitivity and specificity.[5][6]

Sample Preparation (General Procedure for Liquid Samples):

  • Extraction: Liquid-liquid extraction is commonly employed. For aqueous samples, a non-polar solvent such as hexane or dichloromethane is used to extract the phthalates. For more complex matrices like biological fluids, a protein precipitation step followed by extraction may be necessary.

  • Clean-up: Solid-phase extraction (SPE) with a suitable sorbent (e.g., silica gel, Florisil) can be used to remove interfering substances.

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless or pulsed splitless injection mode.

  • Oven Temperature Program: A temperature gradient is typically used to separate phthalates with different boiling points. An initial temperature of around 60°C, ramped to 300°C, is a common starting point.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity, monitoring characteristic ions of the target phthalate. For this compound, characteristic ions would be determined from its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of phthalates, particularly for compounds that are thermally labile or have high boiling points.[7] A reverse-phase HPLC method with UV detection is a common approach.[8]

Sample Preparation:

  • Extraction: Similar to GC-MS, liquid-liquid or solid-phase extraction can be used to isolate the phthalates from the sample matrix.

  • Solvent Exchange: The extract is often dissolved in a solvent compatible with the HPLC mobile phase.

Instrumentation and Conditions:

  • HPLC System: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detector: UV detector set at a wavelength where phthalates exhibit strong absorbance (e.g., 225 nm).

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with standards of known concentrations.

Metabolic and Signaling Pathways of Phthalate Esters

Specific studies on the metabolic and signaling pathways of this compound are not available in the current scientific literature. However, extensive research on other phthalates, particularly DEHP, provides a general framework for understanding how these compounds are processed in biological systems and their potential mechanisms of action.

General Metabolic Pathway

Phthalate esters undergo a two-phase metabolic process.[9][10]

  • Phase I Metabolism: The diester is hydrolyzed by esterases in the gut and other tissues to its corresponding monoester, in this case, mono-(1-methylheptyl) phthalate. This is often the primary and most active metabolite.

  • Phase II Metabolism: The monoester can then be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted in the urine.[9]

Caption: Generalized metabolic pathway of phthalate esters.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phthalates and their metabolites are known to interact with various nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR).[11] Activation of the AhR pathway can lead to the transcription of a variety of genes, including those involved in xenobiotic metabolism and cellular stress responses. The interaction of phthalates with AhR is a key area of research in understanding their potential endocrine-disrupting and toxic effects.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Metabolite AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Phthalate->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway for phthalates.

Toxicological Profile

There is a significant lack of specific toxicological data for this compound. The United States Environmental Protection Agency (EPA) has characterized the hazards of the broader phthalate esters category, noting that repeated-dose toxicity data exists for only a limited number of these compounds.[12] For the broader category, observed effects in animal studies at varying doses include liver effects, skeletal variations, and reproductive effects such as decreased pup body weight.[12] It is important to note that these findings are for other phthalate esters and may not be directly applicable to this compound. Any toxicological assessment of this compound would require specific studies on this isomer.

Conclusion

This compound is a less-studied isomer within the vast family of phthalate esters. While its basic chemical identity is established, a significant data gap exists regarding its detailed physicochemical properties, biological activity, and toxicological profile. This guide has synthesized the available information and provided a framework for its study by presenting generalized analytical methodologies and discussing the metabolic and signaling pathways common to phthalates. For researchers, scientists, and drug development professionals, it is crucial to approach this compound with the understanding that much of the related knowledge is derived from its more studied analogs. Future research should focus on generating specific data for this compound to enable a more accurate assessment of its properties and potential biological effects.

References

Commercial Availability and Analytical Guidance for Bis(1-methylheptyl) phthalate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Bis(1-methylheptyl) phthalate analytical standards, CAS Number 131-15-7. It is intended to assist researchers, scientists, and professionals in the pharmaceutical and broader chemical industries in sourcing reference materials for analytical testing, method validation, and quality control purposes. This document also outlines a general experimental protocol for the analysis of this compound in various matrices.

Summary of Commercially Available this compound Standards

This compound, a significant plasticizer, is available from several chemical suppliers as an analytical standard. The table below summarizes the offerings from key vendors. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BOC Sciences This compound131-15-7Inquiry requiredInquiry required
Alfa Chemistry Dicapryl phthalate131-15-7Inquiry requiredInquiry required
ChemSigma This compound131-15-7Inquiry requiredInquiry required

Data is based on publicly available information and may require direct contact with the supplier for the most current details.

Logical Relationship of Phthalates

The following diagram illustrates the classification of this compound within the broader family of phthalate esters.

G Classification of this compound A Chemical Compounds B Esters A->B C Phthalate Esters B->C D This compound C->D

Figure 1. Hierarchical classification of this compound.

General Experimental Protocol for Phthalate Analysis

The analysis of this compound, like other phthalates, is commonly performed using gas chromatography coupled with mass spectrometry (GC-MS). This technique offers high sensitivity and selectivity for the detection and quantification of phthalates in various sample matrices.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., water, soil, biological fluids, consumer products). A general workflow for a solid sample might include:

  • Homogenization: Ensure the sample is uniform before extraction.

  • Solvent Extraction: Extract the phthalates from the sample matrix using a suitable organic solvent such as hexane, dichloromethane, or a mixture thereof. Sonication or Soxhlet extraction can be employed to improve extraction efficiency.

  • Clean-up: The extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with cartridges packed with materials like silica gel or Florisil.

  • Concentration: The cleaned-up extract is typically concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

GC-MS Analysis

A typical GC-MS method for phthalate analysis would involve the following conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[1]

  • Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/minute to a final temperature of 280-320°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity. Key ions for this compound would be monitored. The most abundant and characteristic fragment ion for many phthalates is m/z 149. Other specific ions for the target analyte should be determined from its mass spectrum.

Method Validation

For quantitative analysis, the method should be validated to ensure its accuracy, precision, linearity, and sensitivity.[2] Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standard solutions of this compound at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to establish the sensitivity of the method.

  • Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels and calculating the recovery and relative standard deviation.

Workflow for Procurement and Analysis of a this compound Standard

The following diagram outlines the typical workflow from sourcing an analytical standard to its use in a research or quality control laboratory.

G Procurement and Analysis Workflow cluster_procurement Procurement cluster_analysis Analysis A Identify Suppliers B Request Quotation A->B C Place Purchase Order B->C D Receive Standard & CoA C->D E Prepare Standard Solutions D->E CoA Verification G GC-MS Analysis E->G F Sample Preparation F->G H Data Processing & Reporting G->H

Figure 2. A typical workflow for procuring and utilizing an analytical standard.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylheptyl) phthalate, also known as Dicapryl Phthalate (DCP), is a high molecular weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers. Its potential for release into the environment during production, use, and disposal necessitates a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and mobility in soil, water, and air. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from its close isomer, diisooctyl phthalate (DIOP), to provide a more complete assessment. All data pertaining to DIOP is clearly identified.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments and its susceptibility to various degradation processes.

PropertyValueReference/Method
Molecular Formula C24H38O4--INVALID-LINK--
Molecular Weight 390.56 g/mol --INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient) 8.85 (Estimated)[1]
Water Solubility Very low (Insoluble in water)[Diisooctyl phthalate data][2]
Vapor Pressure 5.5 x 10-6 mm Hg at 25°C (for DIOP)[3]
Henry's Law Constant 3.1 x 10-5 atm-m³/mol (for DIOP)[4]

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in various environmental compartments.

Soil

Sorption and Mobility:

With a high estimated octanol-water partition coefficient (Log Kow of 8.85), this compound is expected to be highly hydrophobic and exhibit strong sorption to soil organic matter.[1] This strong binding will significantly limit its mobility in the soil column, reducing the potential for leaching into groundwater.

For the related isomer, diisooctyl phthalate (DIOP), an estimated organic carbon-normalized sorption coefficient (Koc) of 1.6 x 10^4 L/kg further indicates very low mobility in soil.[3] Volatilization from moist soil surfaces is expected to be a potential transport process based on the Henry's Law constant of DIOP; however, the strong adsorption to soil particles is likely to attenuate this process.[3]

Table 2: Soil Sorption and Mobility Parameters

ParameterValueCompoundReference
Log Kow 8.85 (Estimated)This compound[1]
Koc (L/kg) 1.6 x 10^4 (Estimated)Diisooctyl phthalate[3]
Water

Hydrolysis:

Phthalate esters can undergo hydrolysis, breaking down into the corresponding monoester and alcohol, and eventually to phthalic acid. The rate of this process is pH-dependent. For the isomer diisooctyl phthalate (DIOP), hydrolysis is not considered a significant degradation pathway under typical environmental pH conditions.[2] The estimated hydrolysis half-life at a neutral pH of 7 is approximately 3.4 years, while at a more alkaline pH of 8, it decreases to 130 days.[2]

Table 3: Hydrolysis Data for Diisooctyl Phthalate (Isomer)

pHEstimated Half-lifeReference
73.4 years[2]
8130 days[2]

Photolysis:

Direct photolysis of this compound in water is not expected to be a significant degradation process. While it contains chromophores that can absorb sunlight, the overall contribution to its removal from the aquatic environment is likely to be minimal.[3] The atmospheric half-life for the reaction of vapor-phase diisooctyl phthalate with hydroxyl radicals is estimated to be 19 hours, suggesting that atmospheric photolysis could be a more relevant degradation pathway if the compound volatilizes.[3]

Biodegradation:

Biodegradation is a primary mechanism for the removal of phthalate esters from the environment. Microorganisms can utilize phthalates as a carbon source, breaking them down into simpler compounds. The general biodegradation pathway for phthalate esters involves the initial hydrolysis of one or both ester linkages by esterases to form the monoester and then phthalic acid.[5][6] The phthalic acid is then further degraded through a series of enzymatic reactions.

For the isomer diisooctyl phthalate, studies have shown that it is biodegradable, with enriched microbial cultures from sewage degrading 75% of the compound in 96 hours.[3] In a semi-continuous activated sludge test, an 84.5% degradation was observed in 24 hours.[3] However, in freshwater sediment, the degradation was much slower, with less than 10% degradation observed after 28 days at 22°C.[7]

Table 4: Biodegradation Data for Diisooctyl Phthalate (Isomer)

SystemDegradationTimeReference
Enriched microbial cultures from sewage75%96 hours[3]
Semi-continuous activated sludge84.5%24 hours[3]
Freshwater/sediment at 22°C<10%28 days[7]
Air

Due to its low vapor pressure, significant partitioning of this compound into the atmosphere is not expected. However, if it does enter the atmosphere, it will likely exist in both the vapor and particulate phases.[3] The vapor phase is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 19 hours for diisooctyl phthalate.[3] Particulate-phase compound will be subject to wet and dry deposition.

Bioaccumulation

The high lipophilicity of this compound, as indicated by its high estimated Log Kow, suggests a potential for bioaccumulation in aquatic organisms. However, metabolism within the organism can significantly reduce the extent of bioaccumulation.

A study on Dicapryl Phthalate (a synonym for this compound) reported a bioconcentration factor (BCF) of 27 for the bluegill sunfish (Lepomis macrochirus) after 28 days of exposure. This relatively low BCF value suggests that while uptake may occur, the compound is likely metabolized and eliminated by the fish, limiting its bioaccumulation potential.

Table 5: Bioaccumulation Data

ParameterValueSpeciesCompoundReference
BCF 27Lepomis macrochirusDicapryl PhthalateSafety Data Sheet

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key environmental processes and experimental workflows discussed in this guide.

cluster_degradation Degradation Pathways BMHP This compound in Environment Soil Soil Compartment BMHP->Soil Deposition/ Sorption Water Water Compartment BMHP->Water Runoff/ Deposition Air Air Compartment BMHP->Air Volatilization (minor) Soil->Water Runoff/Erosion Biodegradation Biodegradation Soil->Biodegradation Water->Air Volatilization Biota Biota Water->Biota Uptake Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis (minor)

Caption: Environmental fate and transport pathways of this compound.

start This compound monoester Mono(1-methylheptyl) Phthalate + 1-methylheptanol start->monoester Esterase phthalic_acid Phthalic Acid + 1-methylheptanol monoester->phthalic_acid Esterase dihydrodiol cis-Dihydrodiol Intermediate phthalic_acid->dihydrodiol Dioxygenase protocatechuate Protocatechuate dihydrodiol->protocatechuate Dehydrogenase/ Decarboxylase tca_cycle TCA Cycle Intermediates (CO2 + H2O) protocatechuate->tca_cycle Ring Cleavage start Start: Soil Sample + Test Substance Solution equilibration Equilibrate (e.g., 24h) with shaking start->equilibration centrifugation Centrifuge to separate solid and liquid phases equilibration->centrifugation analysis Analyze supernatant for test substance concentration centrifugation->analysis calculation Calculate Kd and Koc analysis->calculation end End: Sorption Coefficients calculation->end

References

Toxicological Profile of Bis(1-methylheptyl) phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for Bis(1-methylheptyl) phthalate (CAS No. 131-15-7) is limited. This document utilizes a "read-across" approach, leveraging data from structurally similar C8-C9 phthalates, such as di-n-octyl phthalate (DNOP) and diisooctyl phthalate (DIOP), to build a comprehensive toxicological profile. This methodology is a scientifically accepted practice for assessing the potential hazards of data-poor chemicals.[1][2][3][4]

Introduction

This compound is a diester of phthalic acid. Like other phthalates, it is anticipated to be used as a plasticizer. Due to the scarcity of specific toxicological studies on this compound, this guide synthesizes available information on its chemical properties and the toxicological profiles of its close structural analogues to provide a robust assessment of its potential health effects. The primary areas of concern for phthalates include reproductive and developmental toxicity, as well as liver effects.[5][6][7][8]

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 131-15-7[]
Molecular Formula C24H38O4[]
Molecular Weight 390.56 g/mol []
Synonyms 1,2-Benzenedicarboxylic acid, bis(1-methylheptyl) ester; di(2-octyl) phthalate[][10]

Toxicokinetics (Based on Analogue Data)

Phthalate esters are generally rapidly absorbed following oral exposure and are metabolized to their corresponding monoesters, which are often considered the primary toxic agents.[11]

Experimental Workflow for Phthalate Toxicokinetic Studies

G General Workflow for In Vivo Toxicokinetic Studies of Phthalates cluster_administration Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_modeling Pharmacokinetic Modeling dosing Oral Gavage Administration of Phthalate to Animal Model (e.g., rats, mice) blood Blood Sampling (Time-course) dosing->blood Absorption & Distribution urine Urine Collection dosing->urine Metabolism & Excretion feces Feces Collection dosing->feces Excretion extraction Extraction of Phthalate and Metabolites blood->extraction urine->extraction feces->extraction lcms LC-MS/MS Analysis for Quantification extraction->lcms pk_params Determination of PK Parameters (e.g., Cmax, Tmax, T1/2, AUC) lcms->pk_params

Caption: Generalized workflow for studying the toxicokinetics of phthalates in animal models.

Toxicological Endpoints (Based on Analogue Data)

Acute Toxicity

High molecular weight phthalates, including C8-C9 phthalates, generally exhibit low acute oral and dermal toxicity.[12]

EndpointSpeciesRouteValueReference
LD50 (DNOP)RatOral53,700 mg/kg[13]
LD50 (DNOP)MouseOral>12,800 mg/kg[13]
LD50 (DIOP)RatOral>22,000 mg/kg[12]
LD50 (DIOP)MouseOral2,769 mg/kg[12]
LD50 (DIOP)RabbitDermal>3,160 mg/kg[12]
Irritation and Sensitization

Available data on analogues suggest that this compound is likely to be a minimal skin and eye irritant and is not expected to be a skin sensitizer.[11]

Repeated Dose Toxicity

The primary target organs for repeated exposure to C8-C9 phthalates are the liver and kidneys.[14][15]

Study DurationSpeciesNOAELLOAELEffectsReference
13-week (DNOP)Rat37 mg/kg/day350 mg/kg/dayHistological changes in the liver and thyroid.[11]
2-generation (D79P)Rat0.5% in diet1.0% in dietReduced body weight gain, decreased ovary weights, liver effects.[16]
2-generation (D911P)Rat0.5% in diet1.0% in dietReduced body weight gain, slightly reduced epididymal weights, liver effects.[16]
Reproductive and Developmental Toxicity

A significant concern for many phthalates is their potential to act as endocrine disruptors, leading to reproductive and developmental toxicity.[5][6][7][8] Phthalates with side chains of four to six carbons are generally the most potent in inducing testicular toxicity.[7] While higher molecular weight phthalates like those in the C8-C9 range are generally less potent, some developmental effects have been observed at high doses.[17][18]

The "phthalate syndrome" in male rodents, characterized by a collection of reproductive tract malformations, is a key concern.[6][7]

Experimental Protocol for a Two-Generation Reproductive Toxicity Study

G Schematic of a Two-Generation Reproductive Toxicity Study F0_parents F0 Parental Generation (males and females) Exposed to Test Substance F0_mating Mating F0_parents->F0_mating F1_litters F1 Litters (Evaluated for viability, growth, etc.) F0_mating->F1_litters F1_selection Selection of F1 Generation for Breeding F1_litters->F1_selection F1_parents F1 Parental Generation (Exposed to Test Substance) F1_selection->F1_parents F1_mating Mating F1_parents->F1_mating F1_necropsy Necropsy of F1 Adults (Organ weights, histopathology) F1_parents->F1_necropsy F2_litters F2 Litters (Evaluated for viability, growth, etc.) F1_mating->F2_litters F2_necropsy Necropsy of F2 Pups (Gross pathology, histopathology) F2_litters->F2_necropsy

Caption: Typical experimental design for a two-generation reproductive toxicity study.

Genotoxicity and Carcinogenicity

The available data for analogue C8-C9 phthalates indicate that they are not genotoxic.[11][15] The carcinogenic potential of many phthalates is linked to peroxisome proliferation, a mechanism to which rodents are more sensitive than humans.[15] For DNOP, the data were insufficient to determine its carcinogenic potential.[11]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of phthalates is often mediated through multiple signaling pathways.

Endocrine Disruption

Phthalates can interfere with the endocrine system, particularly affecting androgen and thyroid hormone signaling.[5][6] In the developing male, some phthalates can suppress fetal testosterone production, leading to the adverse reproductive outcomes known as the "phthalate syndrome".[7]

Proposed Signaling Pathway for Phthalate-Induced Testicular Toxicity

G Simplified Pathway of Phthalate-Induced Testicular Toxicity Phthalate Phthalate Exposure Leydig Leydig Cells Phthalate->Leydig Sertoli Sertoli Cells Phthalate->Sertoli Testosterone Decreased Testosterone Production Leydig->Testosterone INSL3 Decreased INSL3 Production Leydig->INSL3 Spermatogenesis Impaired Spermatogenesis Sertoli->Spermatogenesis Repro_Tract Impaired Male Reproductive Tract Development (e.g., hypospadias, cryptorchidism) Testosterone->Repro_Tract INSL3->Repro_Tract

Caption: Postulated mechanism of phthalate-induced male reproductive toxicity.

Liver Toxicity

Liver effects induced by phthalates can involve peroxisome proliferator-activated receptor alpha (PPARα) activation, leading to peroxisome proliferation, hepatomegaly, and in some cases, tumors in rodents.[15] Oxidative stress is another key mechanism implicated in phthalate-induced liver injury.[19][20] Recent studies also suggest the involvement of pathways like LXR/SREBP-1c and NF-κB in DEHP-induced liver injury, which may be relevant for other phthalates.[21]

Signaling Pathways in Phthalate-Induced Hepatotoxicity

G Key Signaling Pathways in Phthalate-Induced Liver Toxicity Phthalate Phthalate Exposure PPARa PPARα Activation Phthalate->PPARa Oxidative_Stress Oxidative Stress (ROS Generation) Phthalate->Oxidative_Stress Inflammation Inflammation (NF-κB Activation) Phthalate->Inflammation Peroxisome Peroxisome Proliferation PPARa->Peroxisome Cell_Damage Hepatocellular Damage Oxidative_Stress->Cell_Damage Inflammation->Cell_Damage Hepatomegaly Hepatomegaly Peroxisome->Hepatomegaly Tumor Tumor Promotion (in rodents) Hepatomegaly->Tumor Cell_Damage->Tumor

Caption: Interconnected signaling pathways contributing to phthalate-induced liver toxicity.

Conclusion

Based on a read-across analysis of structurally similar C8-C9 phthalates, this compound is predicted to have a low order of acute toxicity. The primary toxicological concerns for repeated exposure are effects on the liver and kidneys. While it is expected to be less potent than lower molecular weight phthalates, there is a potential for developmental toxicity at high doses. The mechanisms of toxicity are likely to involve endocrine disruption and oxidative stress. Further direct experimental data on this compound are needed to confirm this toxicological profile.

References

Bioaccumulation Potential of Bis(1-methylheptyl) phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the bioaccumulation potential of Bis(1-methylheptyl) phthalate (CAS No. 131-15-7). Due to a lack of available experimental data for its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF), this guide relies on predictive models for the octanol-water partition coefficient (Log Kₒₗ) as a key indicator of bioaccumulation potential. This document adheres to stringent data presentation and visualization requirements, offering detailed experimental protocols for key methodologies and illustrative diagrams to clarify complex processes. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of the environmental fate of this compound.

Quantitative Data on Bioaccumulation Potential

No experimental data for the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) of this compound were identified in a comprehensive literature search. Therefore, the assessment of its bioaccumulation potential is primarily based on the predicted octanol-water partition coefficient (Log Kₒₗ), a critical parameter for estimating the tendency of a substance to partition from the aqueous phase into lipids of aquatic organisms.

The Log Kₒₗ value for this compound was predicted using the KOWWIN™ model within the US EPA's Estimation Programs Interface (EPI) Suite™, a widely recognized quantitative structure-activity relationship (QSAR) tool.[1][2][3][4]

ParameterValueMethodSource
Log Kₒₗ 8.35Predicted (KOWWIN™ v1.68)US EPA EPI Suite™
Bioconcentration Factor (BCF) Not AvailableExperimental-
Bioaccumulation Factor (BAF) Not AvailableExperimental-

Note: The high predicted Log Kₒₗ value suggests a significant potential for this compound to bioaccumulate in organisms. Chemicals with high Log Kₒₗ values (typically > 4.5) are of greater concern for their potential to bioconcentrate in living organisms.

Experimental Protocols: OECD Guideline 305 - Bioaccumulation in Fish

In the absence of specific experimental data for this compound, this section details the standard methodology for determining the Bioconcentration Factor (BCF) in fish, as outlined in the OECD Test Guideline 305.[5][6][7] This protocol is the internationally accepted standard for assessing the bioaccumulation potential of chemicals in aquatic vertebrates.

Principle of the Test

The test consists of two phases: the uptake phase and the depuration phase .[5][6] During the uptake phase, fish are exposed to the test substance at a constant concentration in the surrounding water. Subsequently, during the depuration phase, the fish are transferred to a medium free of the test substance. The concentration of the test substance in the fish is monitored throughout both phases to determine the rates of uptake and depuration.

Test Organism

A variety of fish species can be used, with the Zebra fish (Danio rerio) being a common choice.[5] The fish should be healthy, from a single stock, and acclimated to the test conditions.

Test Conditions
  • Water: The test water should be of known quality, with stable pH, temperature, and dissolved oxygen levels.

  • Test Substance Concentration: At least two concentrations of the test substance are used, along with a control group. The concentrations should be well below the acute lethal concentration for the chosen fish species.

  • Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

  • Feeding: Fish are fed daily with a standard diet.

Procedure
  • Uptake Phase: Fish are exposed to the test substance for a period sufficient to reach a steady-state concentration in the fish tissues, typically 28 days. Water and fish samples are taken at regular intervals for analysis.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water for a depuration period, which is also typically 28 days. Fish are sampled at regular intervals to determine the rate of elimination of the substance.

  • Chemical Analysis: The concentration of the test substance in both water and fish tissue samples is determined using appropriate and validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cƒ) to its concentration in the water (Cₗ) at steady-state. The uptake (k₁) and depuration (k₂) rate constants are also determined from the kinetic data.

Mandatory Visualizations

Experimental Workflow for OECD 305

The following diagram illustrates the key stages of the OECD 305 bioconcentration test.

OECD_305_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 28 days) cluster_analysis Analysis & Calculation Acclimation Acclimation of Test Fish Test_Setup Test System Setup Acclimation->Test_Setup Exposure Exposure to this compound Test_Setup->Exposure Sampling_Uptake Sampling: Fish & Water Exposure->Sampling_Uptake Transfer Transfer to Clean Water Exposure->Transfer Analysis Chemical Analysis (GC-MS) Sampling_Uptake->Analysis Sampling_Depuration Sampling: Fish Transfer->Sampling_Depuration Sampling_Depuration->Analysis Calculation Calculate BCF, k1, k2 Analysis->Calculation

Caption: Experimental workflow for the OECD 305 bioconcentration test.

Environmental Fate of Phthalate Esters

This diagram illustrates the key processes governing the environmental fate and transport of phthalate esters like this compound.

Phthalate_Fate cluster_environment Environmental Compartments cluster_processes Key Processes Water Water Uptake Uptake Water->Uptake Sorption Sorption Water->Sorption Biodegradation Biodegradation Water->Biodegradation Sediment Sediment/Soil Sediment->Biodegradation Biota Biota Metabolism Metabolism Biota->Metabolism Uptake->Biota Excretion Excretion Metabolism->Excretion Excretion->Water Sorption->Sediment Source Source (e.g., industrial discharge, leaching) Source->Water

Caption: Logical relationships in the environmental fate of phthalate esters.

Conclusion

While experimental data on the bioaccumulation of this compound are currently unavailable, predictive modeling of its Log Kₒₗ suggests a high potential for this substance to bioaccumulate in aquatic organisms. This technical guide provides the foundational knowledge for researchers and professionals to understand this potential, offering a detailed overview of the standard experimental protocol (OECD 305) used for BCF determination. The provided diagrams serve to visually articulate the complex experimental and environmental processes involved. Further experimental studies are warranted to definitively characterize the bioaccumulation behavior of this compound.

References

Primary Metabolites of Bis(1-methylheptyl) Phthalate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific studies on the metabolism of Bis(1-methylheptyl) phthalate in humans are not available in the peer-reviewed scientific literature. The following guide is based on the well-established metabolic pathways of other high-molecular-weight phthalates with similar chemical structures, particularly isomers of dioctyl phthalate such as di(2-ethylhexyl) phthalate (DEHP). The proposed metabolic pathway for this compound is therefore predictive.

Introduction

This compound is a diester of phthalic acid. Like other phthalates, it is anticipated to undergo metabolic transformation in the human body prior to excretion. Understanding these metabolic pathways is crucial for assessing human exposure and potential toxicological risks. This technical guide provides a detailed overview of the predicted primary metabolites of this compound in humans, methodologies for their analysis, and a summary of quantitative data for structurally related phthalates to serve as a reference for researchers, scientists, and drug development professionals.

Predicted Metabolic Pathway

The metabolism of high-molecular-weight phthalates in humans is a two-phase process. The initial step involves hydrolysis of the diester to its monoester, followed by oxidative metabolism of the remaining alkyl side chain.

Phase I: Hydrolysis

This compound is expected to be rapidly hydrolyzed by lipases and esterases in the gastrointestinal tract and other tissues to form its primary metabolite, mono(1-methylheptyl) phthalate (MMHP). This initial hydrolysis is a common and well-documented step for all phthalates[1].

Phase II: Oxidative Metabolism

Following the formation of MMHP, the 1-methylheptyl side chain is predicted to undergo further oxidation. Based on the metabolism of other branched octyl phthalates like DEHP, the subsequent oxidative metabolites are likely formed through hydroxylation at various positions on the alkyl chain, followed by further oxidation to ketones and carboxylic acids[1][2]. The primary oxidative metabolites are anticipated to be:

  • Mono(1-methyl-hydroxyheptyl) phthalate (MMHHP): Formed by the hydroxylation of the heptyl chain.

  • Mono(1-methyl-oxoheptyl) phthalate (MMOHP): Formed by the oxidation of the hydroxyl group to a ketone.

  • Mono(1-methyl-carboxyhexyl) phthalate (MMCHP): Formed by further oxidation leading to a shortening of the alkyl chain and the formation of a carboxylic acid.

These oxidative metabolites are generally more water-soluble and are readily excreted in the urine, often after conjugation with glucuronic acid.

Quantitative Data on Structurally Similar Phthalate Metabolites

While no quantitative data exists for this compound metabolites, extensive biomonitoring data is available for other common phthalates from studies such as the National Health and Nutrition Examination Survey (NHANES) in the United States. The following tables summarize urinary concentrations of metabolites for DEHP, a structurally similar branched C8 phthalate, to provide a reference for expected concentration ranges.

Table 1: Urinary Concentrations of DEHP Metabolites in the U.S. Population (NHANES Data)

MetaboliteGeometric Mean (ng/mL)95th Percentile (ng/mL)
Mono(2-ethylhexyl) phthalate (MEHP)1.510.2
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)14.8106.0
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)10.175.8
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)19.3154.0

Data are illustrative and compiled from various NHANES reports. Actual values may vary by survey year and population demographics.

Experimental Protocols

The analysis of phthalate metabolites in human biological matrices, primarily urine, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these compounds.

Sample Preparation
  • Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase to hydrolyze the glucuronidated metabolites back to their free form[3].

  • Solid-Phase Extraction (SPE): The deconjugated sample is then passed through an SPE cartridge to concentrate the analytes and remove interfering matrix components.

  • Elution and Reconstitution: The phthalate metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated. The residue is reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis
  • Chromatographic Separation: The extracted metabolites are separated on a C18 or similar reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.

Visualizations

Predicted Metabolic Pathway of this compound

G A This compound B Mono(1-methylheptyl) phthalate (MMHP) A->B Hydrolysis (Lipases, Esterases) C Mono(1-methyl-hydroxyheptyl) phthalate (MMHHP) B->C Oxidation (Hydroxylation) D Mono(1-methyl-oxoheptyl) phthalate (MMOHP) C->D Oxidation F Urinary Excretion (Glucuronidated Conjugates) C->F E Mono(1-methyl-carboxyhexyl) phthalate (MMCHP) D->E Oxidation D->F E->F

Caption: Predicted metabolic pathway of this compound in humans.

General Experimental Workflow for Phthalate Metabolite Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Urine Sample B Enzymatic Deconjugation (β-glucuronidase) A->B C Solid-Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E HPLC Separation D->E F Tandem Mass Spectrometry (ESI-MS/MS) E->F G Quantification (Internal Standards) F->G

Caption: General workflow for the analysis of phthalate metabolites in urine.

References

Methodological & Application

Application Note: Analysis of Bis(1-methylheptyl) Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of Bis(1-methylheptyl) phthalate using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates are a class of chemical compounds commonly used as plasticizers that are under increasing scrutiny due to their potential endocrine-disrupting properties. This document provides a robust protocol for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers and professionals in various scientific fields. The described method is applicable to a range of sample matrices, although specific validation for each matrix is recommended.

Introduction

This compound is a diester of phthalic acid and 1-methylheptanol. Like other phthalates, it is used to impart flexibility and durability to plastics and may be found in a variety of consumer and industrial products. Due to the non-covalent nature of their incorporation into polymer matrices, phthalates can leach into the environment and potentially lead to human exposure. Monitoring the levels of specific phthalates such as this compound is crucial for assessing environmental contamination and human health risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like phthalates, offering high sensitivity and selectivity.[1][2]

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC-grade or equivalent purity Hexane, Dichloromethane, and Acetone. All solvents should be checked for phthalate contamination prior to use.

  • Analytical Standard: this compound standard of known purity.

  • Internal Standard (IS): Benzyl Benzoate or another suitable non-interfering compound.

  • Solid Phase Extraction (SPE) Cartridges: C18 or other appropriate sorbent for sample cleanup and concentration, if required.

  • Glassware: All glassware (vials, flasks, pipettes) must be scrupulously cleaned and rinsed with phthalate-free solvent to avoid contamination. It is advisable to bake glassware at a high temperature (e.g., 400°C) if possible.

Sample Preparation (Liquid-Liquid Extraction)
  • Aqueous Samples:

    • To a 100 mL aqueous sample in a separatory funnel, add a known amount of internal standard.

    • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Samples:

    • Homogenize the solid sample.

    • To 1-5 g of the homogenized sample, add a known amount of internal standard.

    • Extract with an appropriate solvent (e.g., hexane/acetone mixture) using sonication or Soxhlet extraction.

    • Filter the extract and concentrate it to a small volume.

    • The extract may require cleanup using SPE to remove interfering matrix components.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL, splitless injection
Oven Temperature Program Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Identification: The identification of this compound is based on the retention time and the mass spectrum compared to an authentic standard.

  • Quantification: A multi-level calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Aqueous or Solid) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Liquid Extraction Spike_IS->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Concentration Concentration under Nitrogen Cleanup->Concentration Final_Sample Final Sample in Solvent Concentration->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Identification Identification (Retention Time & Mass Spectrum) Mass_Analysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, this compound, being a higher molecular weight phthalate, is expected to elute at a later retention time compared to lower molecular weight phthalates like dimethyl phthalate or diethyl phthalate. The exact retention time should be confirmed by injecting a pure standard. A DB-5ms column or a similar non-polar column generally provides good separation for a wide range of phthalates.

Mass Spectrometry

Table 1: Expected Mass Fragments for this compound

m/z Interpretation
390 Molecular Ion [M]⁺
279 [M - C₈H₁₇]⁺
167 [C₈H₅O₃]⁺

| 149 | [C₈H₅O₂]⁺ (Phthalic Anhydride ion) - Often the base peak |

For quantitative analysis in SIM mode, the following ions can be monitored:

Table 2: Suggested Ions for SIM Mode Analysis

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound 149 167 279

| Benzyl Benzoate (IS) | 105 | 91 | 212 |

Quantitative Analysis

A calibration curve should be prepared using a series of standard solutions of this compound with a constant concentration of the internal standard. The linearity of the method should be assessed over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined. For similar higher molecular weight phthalates, LOQs in the low ng/mL to µg/mL range are typically achievable, depending on the sample matrix and instrumentation.

Table 3: Representative Quantitative Data (Illustrative Example for a C9 Phthalate)

Parameter Value
Linearity (r²) > 0.995
Concentration Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 85-110%

| Relative Standard Deviation (RSD) | < 15% |

Note: This data is for illustrative purposes. Actual values must be determined during method validation for this compound.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The methodology, encompassing sample preparation, instrumental analysis, and data interpretation, is suitable for researchers and professionals in various scientific disciplines. Adherence to good laboratory practices, including the use of high-purity reagents and meticulous cleaning of glassware, is paramount to prevent contamination and ensure accurate and reliable results. For definitive identification and quantification, the use of a certified analytical standard of this compound is essential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the determination of Bis(1-methylheptyl) phthalate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals for the quantification of this phthalate in various sample matrices.

Introduction

This compound is a dialkyl phthalate ester. Due to the widespread use of phthalates as plasticizers, there is a growing concern about their potential for human exposure and subsequent health effects. Regulatory bodies worldwide have established limits for certain phthalates in consumer products, food contact materials, and medical devices. Therefore, robust and reliable analytical methods for the quantification of these compounds are crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phthalates. This document outlines a general HPLC method that can be adapted and validated for the analysis of this compound.

Experimental Protocols

A successful HPLC analysis of this compound relies on a well-defined experimental protocol, encompassing sample preparation and the HPLC-UV system configuration.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of phthalates from various liquid sample matrices. The following protocol provides a general guideline that may require optimization based on the specific sample matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as acetonitrile or methanol. Collect the eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC System and Conditions

The following HPLC conditions are a starting point for the analysis of this compound and should be optimized for specific instrumentation and sample types.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed for the separation of phthalates. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 225 nm.

Data Presentation

ParameterTypical Value for Phthalates
Retention Time (min) 5 - 20
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Linearity (R²) > 0.999
Recovery (%) 85 - 115

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for HPLC analysis.

HPLC_Principle MobilePhase Mobile Phase (Solvent) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector Detector (UV-Vis) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Principle of HPLC operation.

References

Application Notes and Protocols for the Determination of Bis(1-methylheptyl) Phthalate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(1-methylheptyl) phthalate is a phthalic acid ester used as a plasticizer in various consumer and industrial products. Due to its potential for environmental release and persistence, there is a growing need for sensitive and reliable analytical methods to determine its presence and concentration in diverse environmental matrices. These application notes provide detailed protocols for the sample preparation of soil, water, and sediment samples for the analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.[1][2][3]

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize typical performance data for the analysis of phthalates, including compounds structurally similar to this compound, in various environmental matrices. This data is intended to provide a general indication of the expected performance of the described methods. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical Quantitative Data for Phthalate Analysis in Solid Matrices (Soil and Sediment)

ParameterQuEChERSUltrasonic-Assisted Extraction (UAE)
Recovery 70-120%78-117%[4]
Limit of Detection (LOD) 0.1 - 10 µg/kg0.1 - 0.25 ng/g (dry weight)[4]
Limit of Quantification (LOQ) 0.5 - 20 µg/kg0.53 - 38.0 µg/kg (dry weight)[5]
Relative Standard Deviation (RSD) < 15%< 10%

Table 2: Typical Quantitative Data for Phthalate Analysis in Liquid Matrices (Water)

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 85-115%80-110%
Limit of Detection (LOD) 0.006 - 0.17 µg/L[6]1 - 8 ng/mL[7]
Limit of Quantification (LOQ) 0.02 - 0.5 µg/L5 - 14 ng/mL[7]
Relative Standard Deviation (RSD) < 10%< 15%

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil and Sediment Samples

This protocol is adapted from methodologies developed for the extraction of a broad range of contaminants, including phthalates, from complex solid matrices.[5]

Materials:

  • Homogenized soil/sediment sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Weighing: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Dispersive SPE Cleanup: Add the contents of a d-SPE tube (e.g., 150 mg PSA and 900 mg MgSO₄) to the collected supernatant.

  • Cleanup Vortex and Centrifugation: Vortex the tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer a portion to an autosampler vial for GC-MS analysis.

Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples

This method utilizes ultrasonic waves to enhance the extraction efficiency of analytes from solid matrices.[4]

Materials:

  • Homogenized soil/sediment sample

  • Extraction solvent (e.g., hexane:acetone 1:1, v/v)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Glass fiber filter

Protocol:

  • Sample Weighing: Weigh 5 g of the air-dried and homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of the extraction solvent (hexane:acetone, 1:1) to the tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes. Alternatively, use a probe sonicator for 5-10 minutes, ensuring the sample does not overheat.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 10 minutes to separate the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the sample residue with a fresh portion of the extraction solvent.

  • Combine Extracts: Combine the supernatants from both extractions.

  • Concentration and Cleanup: The combined extract can be concentrated under a gentle stream of nitrogen and may require a cleanup step (e.g., using a silica gel or Florisil column) to remove interfering substances before GC-MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples.[8][9][10]

Materials:

  • Water sample

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Methanol, HPLC grade (for conditioning)

  • Dichloromethane or Ethyl Acetate, HPLC grade (for elution)

  • Ultrapure water

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it using the vacuum manifold. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes by passing 5-10 mL of dichloromethane or ethyl acetate through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Extract: The concentrated eluate is ready for GC-MS analysis.

Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic extraction method based on the partitioning of an analyte between two immiscible liquid phases.

Materials:

  • Water sample

  • Separatory funnel

  • Dichloromethane or Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Glass funnel and filter paper

Protocol:

  • Sample Measurement: Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Solvent Addition: Add 50 mL of dichloromethane to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The denser dichloromethane layer will be at the bottom.

  • Collect Organic Layer: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction (steps 2-5) twice more with fresh 50 mL portions of dichloromethane.

  • Combine Extracts: Combine all the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Final Extract: The concentrated extract is ready for GC-MS analysis.

Visualization of Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis weigh Weigh 10g Soil/Sediment add_acn Add 10mL Acetonitrile weigh->add_acn vortex1 Vortex 1 min add_acn->vortex1 add_salts Add MgSO4 & NaCl vortex1->add_salts shake Shake 1 min add_salts->shake centrifuge1 Centrifuge 5 min shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe vortex2 Vortex 30s add_dspe->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms

Caption: QuEChERS workflow for soil and sediment samples.

UAE_Workflow cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis weigh Weigh 5g Soil/Sediment add_solvent Add 20mL Solvent weigh->add_solvent sonicate Ultrasonicate 30 min add_solvent->sonicate centrifuge Centrifuge 10 min sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_extracts Combine Extracts repeat_extraction->combine_extracts concentrate Concentrate Extract combine_extracts->concentrate cleanup Column Cleanup (Optional) concentrate->cleanup final_extract Final Extract cleanup->final_extract gcms GC-MS Analysis final_extract->gcms

Caption: Ultrasonic-Assisted Extraction workflow for solid samples.

SPE_Workflow cluster_preparation Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis condition Condition Cartridge load_sample Load 500mL Water Sample condition->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge dry_cartridge Dry Cartridge wash_cartridge->dry_cartridge elute Elute with Solvent dry_cartridge->elute concentrate Concentrate Eluate elute->concentrate final_extract Final Extract concentrate->final_extract gcms GC-MS Analysis final_extract->gcms

Caption: Solid-Phase Extraction workflow for water samples.

LLE_Workflow cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis measure_sample Measure 500mL Water add_solvent Add 50mL Solvent measure_sample->add_solvent shake Shake & Vent add_solvent->shake separate_layers Separate Layers shake->separate_layers collect_organic Collect Organic Layer separate_layers->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction combine_extracts Combine Extracts repeat_extraction->combine_extracts dry_extract Dry with Na2SO4 combine_extracts->dry_extract concentrate Concentrate Extract dry_extract->concentrate final_extract Final Extract concentrate->final_extract gcms GC-MS Analysis final_extract->gcms

References

Application Note: Solid-Phase Extraction of Bis(1-methylheptyl) Phthalate from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and pre-concentration of Bis(1-methylheptyl) phthalate from water samples using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable and efficient method for quantifying this high molecular weight phthalate. The protocol utilizes C18 SPE cartridges, which are commonly used for the extraction of non-polar to moderately polar compounds from aqueous matrices. Subsequent analysis can be performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. This compound, a higher molecular weight phthalate, can leach from these products into the environment, leading to the contamination of water sources. Due to their potential endocrine-disrupting properties and other adverse health effects, monitoring the levels of phthalates in water is of significant importance.[1]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the analysis of phthalates in water.[2][3] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4] The selection of the appropriate SPE sorbent is crucial for achieving optimal recovery of the target analytes. For phthalates, reverse-phase materials such as C18-bonded silica are frequently employed due to their effectiveness in retaining these relatively non-polar compounds from aqueous samples.[2][3]

This application note details a comprehensive SPE protocol optimized for the extraction of this compound from water samples, providing a robust method for environmental and safety assessments.

Experimental Protocol

This protocol is based on established methods for phthalate analysis using C18 SPE cartridges.[2][3]

Materials and Reagents:

  • SPE Cartridges: C18 cartridges (e.g., Sep-Pak C18, 500 mg, 6 mL)

  • Solvents (HPLC or GC grade):

    • Methanol

    • Acetonitrile

    • Ethyl acetate

    • Dichloromethane

    • Ultrapure water

  • Water Sample: Collected in glass containers to avoid phthalate contamination.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with a solvent known to be free of phthalates (e.g., acetone, then hexane).

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Autosampler Vials with PTFE-lined caps

  • Analytical Instrument: GC-MS or LC-MS system.

Sample Preparation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • If the sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.45 µm).

  • Store samples at 4°C until extraction.

Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 2 x 5 mL of ultrapure water. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load 250 mL to 1000 mL of the water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min. The optimal sample volume may vary depending on the expected concentration of the analyte.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 4 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v).[3] Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 35-40°C.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 1 mL of hexane or isooctane for GC-MS, or methanol for LC-MS).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Instrumental Analysis (GC-MS Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp 1: 15°C/min to 280°C, hold for 5 min

    • Ramp 2: 20°C/min to 300°C, hold for 5 min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis.

Data Presentation

The following table summarizes typical performance data for the SPE of various phthalates from water samples using C18 cartridges. While specific data for this compound is not widely published, the recovery is expected to be high, similar to other high molecular weight phthalates like DEHP and DNOP, due to its non-polar nature.

AnalyteSPE SorbentRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
Diethyl Phthalate (DEP)C1879 ± 5< 100.045 - 0.50.15 - 1.5[3]
Di-n-butyl Phthalate (DnBP)C1897 ± 11< 150.045 - 0.50.15 - 1.5[3]
Bis(2-ethylhexyl) Phthalate (DEHP)C1898.2 - 110.0< 100.025 - 0.050.08 - 0.17[5]
Di-n-octyl Phthalate (DNOP)C18~95< 150.045 - 0.50.15 - 1.5[3]
This compound C18 >90 (Expected) < 15 (Expected) N/A N/A

N/A: Data not available. Expected values are based on the performance of structurally similar high molecular weight phthalates.

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection (Glass Bottle) Filter Filtration (if needed) (0.45 µm Glass Fiber Filter) Sample->Filter Condition 1. Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Filter->Condition Load 2. Sample Loading (250-1000 mL at 5-10 mL/min) Condition->Load Wash 3. Cartridge Washing (40% Methanol in Water) Load->Wash Elute 4. Elution (Ethyl Acetate/DCM, 1:1) Wash->Elute Concentrate 5. Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute 6. Reconstitution (Hexane or Methanol) Concentrate->Reconstitute Analyze 7. GC-MS or LC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationship cluster_source Source & Contamination cluster_analysis_logic Analytical Process cluster_impact Potential Impact & Regulation Plastics Plastic Products (e.g., PVC) Leaching Leaching & Migration Plastics->Leaching Water Water Source Contamination Leaching->Water SPE Solid-Phase Extraction (Pre-concentration & Cleanup) Water->SPE Exposure Human Exposure (Ingestion) Water->Exposure GCMS Instrumental Analysis (GC-MS or LC-MS) SPE->GCMS Quant Quantification & Reporting GCMS->Quant Regulation Regulatory Monitoring (e.g., EPA, EU) Quant->Regulation Health Potential Health Effects (Endocrine Disruption) Exposure->Health Health->Regulation

Caption: Logical relationship in the analysis and monitoring of phthalates in water.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient protocol for the determination of this compound in water samples. The use of C18 SPE cartridges ensures effective pre-concentration and cleanup, leading to accurate and reproducible results when coupled with sensitive analytical techniques such as GC-MS or LC-MS. This method is suitable for routine monitoring of water quality and for research purposes aimed at understanding the environmental fate and transport of high molecular weight phthalates.

References

Application Notes and Protocols for the Analysis of Bis(1-methylheptyl) phthalate using Liquid-Liquid Microextraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(1-methylheptyl) phthalate, a branched-chain phthalate ester, is utilized as a plasticizer in various consumer and industrial products. Due to its potential for migration into environmental and biological matrices, sensitive and efficient analytical methods are required for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using Dispersive Liquid-Liquid Microextraction (DLLME), a rapid, simple, and effective sample preparation technique. The subsequent analysis is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID).

Principle of Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction is a miniaturized sample preparation technique based on the partitioning of an analyte between a small volume of an organic extraction solvent and a larger volume of an aqueous sample. A disperser solvent, miscible with both the organic and aqueous phases, is used to facilitate the formation of a cloudy solution of fine droplets of the extraction solvent, thereby maximizing the surface area for efficient mass transfer of the analyte from the aqueous sample to the organic phase. Following a brief extraction period, the phases are separated by centrifugation, and a small volume of the sedimented organic phase containing the concentrated analyte is collected for instrumental analysis.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of C8 phthalates, such as di-n-octyl phthalate (an isomer of this compound), using DLLME coupled with gas chromatography. These values can be considered indicative for the analysis of this compound under optimized conditions.

ParameterDi-n-octyl phthalate (DnOP)Di(2-ethylhexyl) phthalate (DEHP)Reference
Limit of Detection (LOD) 1.0 - 8 ng/mL1.6 µg/L[1][2]
Limit of Quantification (LOQ) 5 - 14 ng/mL-[2]
Extraction Recovery 91 - 97%91 - 97%[1][3]
Relative Standard Deviation (RSD) < 9.7%< 9.7%[1][3]
Linear Range 0.02 - 100 µg/L-[4]

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference standard of this compound (1000 µg/mL in methanol or hexane).

  • Extraction Solvent: Chlorobenzene or Chloroform (HPLC grade).[1][3]

  • Disperser Solvent: Acetonitrile or Acetone (HPLC grade).[1][3]

  • Salt: Sodium chloride (NaCl), analytical grade.[1][3]

  • Reagent Water: Ultrapure water (Type I).

  • Glassware: 15 mL conical bottom glass centrifuge tubes with screw caps, microsyringes.

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Vortex mixer.

  • Centrifuge.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Dilute the 1000 µg/mL certified reference standard of this compound with methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions in the desired concentration range (e.g., 0.1 - 100 µg/L) by serial dilution of the stock solution with reagent water.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol
  • Sample Preparation: Place a 5.0 mL aliquot of the aqueous sample (or working standard) into a 15 mL conical glass centrifuge tube. If the sample is expected to have a complex matrix, the addition of NaCl (e.g., 0.5 g) is recommended to enhance the extraction efficiency by the salting-out effect.[1][3]

  • Solvent Mixture Preparation: In a separate small vial, prepare the extraction-disperser solvent mixture. A typical mixture consists of 1.0 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent).[1]

  • Injection and Dispersion: Rapidly inject the solvent mixture into the sample in the centrifuge tube using a syringe. A cloudy solution will form instantaneously, indicating the dispersion of the extraction solvent into fine droplets.

  • Vortexing: Immediately vortex the mixture for 1-2 minutes to ensure thorough mixing and facilitate the mass transfer of this compound from the aqueous sample to the organic droplets.

  • Centrifugation: Centrifuge the cloudy solution at 4000 rpm for 5 minutes. This will break the emulsion and sediment the organic extraction solvent at the bottom of the conical tube.

  • Collection of Extract: Carefully collect the sedimented organic phase (typically a few microliters) using a microsyringe.

  • Analysis: Inject 1-2 µL of the collected organic extract into the GC-FID or GC-MS system for analysis.

GC-MS Analytical Conditions (Example)
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for quantification and confirmation. The primary fragment ion for most phthalates is m/z 149.

Experimental Workflow and Signaling Pathways

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Microextraction cluster_analysis Analysis Sample Aqueous Sample (5 mL) in 15 mL conical tube Salt Add NaCl (optional) Sample->Salt Injection Rapid Injection of Solvent Mixture Salt->Injection Solvent_Mix Prepare Solvent Mixture (Disperser + Extraction Solvent) Solvent_Mix->Injection Vortex Vortex Mix (1-2 min) Injection->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collection Collect Sedimented Organic Phase Centrifuge->Collection GC_MS Inject into GC-MS/FID Collection->GC_MS Data Data Acquisition and Analysis GC_MS->Data

Caption: Workflow for this compound analysis using DLLME.

Conclusion

The Dispersive Liquid-Liquid Microextraction method offers a simple, rapid, and efficient approach for the extraction and preconcentration of this compound from aqueous samples. The protocol described, coupled with GC-MS or GC-FID analysis, provides a sensitive and reliable method for the determination of this compound in various matrices. The presented quantitative data for a closely related isomer demonstrates the potential for achieving low detection limits and good recoveries. Researchers, scientists, and drug development professionals can adapt and validate this methodology for their specific applications.

References

Quantification of Bis(1-methylheptyl) Phthalate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylheptyl) phthalate is a branched-chain dialkyl phthalate ester. Like other phthalates, it is used as a plasticizer to enhance the flexibility and durability of various consumer and industrial products. Due to its widespread use, there is a growing concern about human exposure and the potential for endocrine disruption and other adverse health effects.[1][2] Accurate quantification of this compound and its metabolites in biological matrices such as blood, urine, and tissue is crucial for assessing human exposure, understanding its toxicokinetics, and elucidating its potential role in pathological processes.

This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of this compound and its metabolites in complex biological matrices requires highly sensitive and selective analytical methods. LC-MS/MS and GC-MS are the most commonly employed techniques for this purpose.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of phthalate metabolites. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of target analytes even at very low concentrations.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with Selected Ion Monitoring (SIM), is a robust and reliable technique for the analysis of phthalates.[7][8] It often requires derivatization to improve the volatility of the analytes, but modern methods are being developed to circumvent this step.

Data Presentation: Quantitative Levels of Phthalate Metabolites in Human Samples

While specific quantitative data for this compound in human biological samples are not widely available in the literature, the following tables summarize the reported concentrations of other common phthalate metabolites in human urine and blood. This data provides a reference range for expected concentrations of similar compounds.

Table 1: Concentrations of Selected Phthalate Metabolites in Human Urine (ng/mL) [9][10][11][12][13]

Phthalate MetaboliteParent PhthalateMedian Concentration (ng/mL)95th Percentile (ng/mL)
Mono-ethyl phthalate (MEP)Diethyl phthalate (DEP)56.7 - 90.23750
Mono-n-butyl phthalate (MnBP)Di-n-butyl phthalate (DBP)181294
Mono-isobutyl phthalate (MiBP)Di-isobutyl phthalate (DiBP)35.7 (as % of total)-
Mono-(2-ethylhexyl) phthalate (MEHP)Di-(2-ethylhexyl) phthalate (DEHP)70-fold lower than highest values-
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Di-(2-ethylhexyl) phthalate (DEHP)46.8-
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)Di-(2-ethylhexyl) phthalate (DEHP)36.5-
Mono-benzyl phthalate (MBzP)Benzyl butyl phthalate (BBzP)2.9137

Table 2: Concentrations of Selected Phthalates and their Metabolites in Human Blood/Serum (ng/mL) [13]

AnalyteMatrixMedian Concentration (ng/mL)
Di-(2-ethylhexyl) phthalate (DEHP)Blood< LOD - High levels in some samples
Mono-ethyl phthalate (MEP)Serum0.50
Mono-n-butyl phthalate (MBP)Serum0.54
Mono-(2-ethylhexyl) phthalate (MEHP)Serum0.49
Mono-isobutyl phthalate (MiBP)Serum0.50

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Quantification of this compound Metabolites in Urine by LC-MS/MS

This protocol is based on established methods for other phthalate metabolites and can be adapted for this compound.[14][15]

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • To 1 mL of urine in a glass tube, add 100 µL of a β-glucuronidase enzyme solution.

  • Add 200 µL of ammonium acetate buffer (1 M, pH 6.5).

  • Vortex briefly and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

  • After incubation, add 10 µL of an internal standard solution (e.g., isotope-labeled mono-(1-methylheptyl) phthalate).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte of interest from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Table 3: Example MRM Transitions for Common Phthalate Metabolites (Negative Ion Mode) [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mono-ethyl phthalate (MEP)193.1121.1-15
Mono-n-butyl phthalate (MnBP)221.177.0-25
Mono-(2-ethylhexyl) phthalate (MEHP)277.2134.1-18
Mono-benzyl phthalate (MBzP)255.1107.1-20
Protocol 2: Quantification of this compound in Blood Serum by GC-MS

This protocol is a general guideline for the analysis of phthalates in serum.[7][16]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of serum in a glass tube, add 10 µL of an internal standard solution (e.g., ¹³C₄-labeled this compound).

  • Add 2 mL of a mixture of hexane and diethyl ether (1:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction step with another 2 mL of the solvent mixture.

  • Combine the organic extracts and evaporate to a volume of approximately 100 µL under a gentle stream of nitrogen.

  • (Optional Derivatization) Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Inject 1 µL of the final extract into the GC-MS.

2. GC-MS Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions: For this compound (molecular weight 390.56 g/mol ), characteristic ions would need to be determined from its mass spectrum. A common fragment for many phthalates is m/z 149. Other potential ions to monitor would be related to the loss of the alkyl chains.

Table 4: Example SIM Ions for Common Phthalates [16]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diethyl phthalate (DEP)149177222
Di-n-butyl phthalate (DBP)149205223
Di-(2-ethylhexyl) phthalate (DEHP)149167279
Benzyl butyl phthalate (BBP)14991206

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Urine, Blood, Tissue) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard Extraction Extraction (SPE or LLE) InternalStandard->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS LC-MS/MS Concentration->LCMS LC-MS/MS Protocol GCMS GC-MS Concentration->GCMS GC-MS Protocol Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway Phthalate Bis(1-methylheptyl) phthalate PPAR PPARs (e.g., PPARγ) Phthalate->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates Adipogenesis Adipogenesis GeneExpression->Adipogenesis LipidMetabolism Lipid Metabolism GeneExpression->LipidMetabolism EndocrineDisruption Endocrine Disruption Adipogenesis->EndocrineDisruption LipidMetabolism->EndocrineDisruption

Caption: Putative signaling pathway of this compound as an endocrine disruptor.

References

Leaching Studies of Bis(1-methylheptyl) Phthalate from Food Contact Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(1-methylheptyl) phthalate (DMHP) is a phthalate ester that may be used as a plasticizer in the manufacturing of various polymers. Plasticizers are additives that increase the flexibility, durability, and workability of plastic materials. Food contact materials (FCMs), such as packaging films, containers, and processing equipment, may contain phthalates to achieve desired physical properties. However, these compounds are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact. This migration, or leaching, is a significant concern for food safety as some phthalates have been associated with adverse health effects. This document provides an overview of the methodologies used to study the leaching of phthalates from FCMs, with a focus on the analytical protocols applicable to DMHP. Due to a lack of specific quantitative data for this compound in the public domain, this note will focus on the established protocols for phthalate analysis which are readily adaptable for DMHP.

Factors Influencing Phthalate Leaching

The migration of phthalates from food contact materials is a complex process influenced by several factors:

  • Temperature: Higher temperatures generally increase the rate of migration.

  • Time of Contact: Longer contact duration between the FCM and the food product can lead to higher levels of leaching.

  • Nature of the Food Simulant: Fatty or oily foodstuffs and food simulants tend to promote higher migration of lipophilic substances like phthalates.

  • Type of Polymer: The composition and structure of the plastic material can affect the diffusion rate of the plasticizer.

  • Concentration of the Phthalate: Higher concentrations of the phthalate in the FCM can result in increased migration.

Experimental Protocols for Leaching Studies

The following protocols are based on established methods for determining phthalate migration from food contact materials and can be adapted for the specific analysis of this compound.

Protocol 1: Migration Testing using Food Simulants

Objective: To determine the amount of this compound that migrates from a food contact material into various food simulants under controlled conditions.

Materials:

  • Food Contact Material (FCM) sample (e.g., plastic film, container)

  • Food Simulants:

    • Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)

    • Simulant D2: Vegetable oil (e.g., olive oil or corn oil) with low phthalate content (for fatty foods)

  • Glass migration cells or containers

  • Incubator or oven for controlled temperature studies

  • Analytical balance

  • Glassware (pipettes, volumetric flasks, etc.) - rinsed with phthalate-free solvent

  • n-Hexane (or other suitable solvent, HPLC grade)

  • This compound (DMHP) analytical standard

  • Internal standard (e.g., Benzyl Benzoate)

Procedure:

  • Sample Preparation:

    • Cut the FCM sample into pieces of a known surface area (e.g., 1 dm²).

    • Clean the surface of the FCM sample by gently wiping with a lint-free cloth to remove any surface contamination. Avoid using solvents.

    • Pre-condition the samples if required by the specific testing guidelines.

  • Migration Test:

    • Place the prepared FCM sample into a glass migration cell.

    • Add a known volume of the pre-conditioned food simulant to the cell, ensuring the entire surface of the FCM is in contact with the simulant. A typical ratio is 100 mL of simulant per 1 dm² of FCM surface area.

    • Seal the migration cell to prevent evaporation.

    • Incubate the cells under the desired test conditions (e.g., 40°C for 10 days). These conditions should be selected to represent the intended use of the FCM.

    • Prepare blank samples containing only the food simulant and subject them to the same conditions.

  • Extraction of DMHP from Food Simulants:

    • Aqueous Simulants (A and B):

      • After the incubation period, remove the FCM sample.

      • Transfer a known volume of the simulant to a separatory funnel.

      • Spike with a known amount of internal standard.

      • Perform a liquid-liquid extraction by adding n-hexane and shaking vigorously.

      • Allow the layers to separate and collect the organic (n-hexane) layer.

      • Repeat the extraction process two more times.

      • Combine the organic extracts and concentrate them to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen.

    • Fatty Food Simulant (D2):

      • After incubation, take a known aliquot of the oil.

      • Spike with a known amount of internal standard.

      • The sample may require a clean-up step, such as solid-phase extraction (SPE), to remove the fat matrix before analysis.

  • Analytical Determination (GC-MS):

    • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of DMHP in n-hexane.

    • Quantify the concentration of DMHP in the sample by comparing its peak area to the calibration curve, using the internal standard for correction.

Protocol 2: Analytical Method using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracts obtained from migration testing.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column is typically used for phthalate analysis (e.g., HP-5MS, DB-5MS).

Typical GC-MS Parameters (to be optimized for DMHP):

ParameterValue
GC
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial Temp: 60-80°C, hold for 1-2 min
Ramp 1: 10-20°C/min to 200°C
Ramp 2: 5-10°C/min to 300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for identification
SIM Ions for DMHP To be determined from the mass spectrum of a DMHP standard. A characteristic fragment ion (m/z 149) is common for many phthalates. Other specific ions for DMHP would need to be identified.

Data Presentation

Due to the lack of publicly available migration data specifically for this compound, a representative table structure is provided below. Researchers should populate this table with their experimental data.

Table 1: Migration of this compound from Food Contact Material X

Food SimulantTest Conditions (Temperature, Time)Replicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Mean Migration (mg/kg)Standard Deviation
10% Ethanol (Simulant A)40°C, 10 daysData Point 1Data Point 2Data Point 3Calculated MeanCalculated SD
3% Acetic Acid (Simulant B)40°C, 10 daysData Point 4Data Point 5Data Point 6Calculated MeanCalculated SD
Vegetable Oil (Simulant D2)40°C, 10 daysData Point 7Data Point 8Data Point 9Calculated MeanCalculated SD
10% Ethanol (Simulant A)70°C, 2 hoursData Point 10Data Point 11Data Point 12Calculated MeanCalculated SD
3% Acetic Acid (Simulant B)70°C, 2 hoursData Point 13Data Point 14Data Point 15Calculated MeanCalculated SD
Vegetable Oil (Simulant D2)70°C, 2 hoursData Point 16Data Point 17Data Point 18Calculated MeanCalculated SD

mg/kg refers to milligrams of DMHP per kilogram of food simulant.

Visualizations

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing FCM_Sample Food Contact Material Sample Migration_Cell Incubation in Migration Cell FCM_Sample->Migration_Cell Food_Simulants Food Simulants (A, B, D2) Food_Simulants->Migration_Cell LLE Liquid-Liquid Extraction (Aqueous Simulants) Migration_Cell->LLE SPE Solid-Phase Extraction (Fatty Simulant) Migration_Cell->SPE GCMS GC-MS Analysis LLE->GCMS SPE->GCMS Quantification Quantification & Reporting GCMS->Quantification

Figure 1. Experimental workflow for determining the leaching of this compound.

Logical_Relationships cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature Leaching DMHP Leaching Level Temperature->Leaching Time Contact Time Time->Leaching Food_Type Food Type (Fat Content) Food_Type->Leaching Polymer_Type Polymer Type Polymer_Type->Leaching

Figure 2. Factors influencing the leaching of this compound from food contact materials.

Troubleshooting & Optimization

Technical Support Center: Analysis of Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bis(1-methylheptyl) phthalate and other related phthalate compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound analysis?

A1: Matrix effects in the analysis of this compound, a type of phthalate ester, typically arise from co-eluting endogenous or exogenous substances from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Common sources of matrix effects include lipids, proteins, salts, and other organic molecules present in biological samples like plasma, urine, or tissue homogenates.[1] In complex matrices such as food or environmental samples, a wide variety of organic and inorganic compounds can contribute to these effects.

Q2: How can I minimize background contamination with phthalates during my analysis?

A2: Phthalates are ubiquitous in laboratory environments, making background contamination a significant challenge. Key strategies to minimize this include:

  • Use of Glassware: Avoid plastic containers, pipette tips, and other lab consumables wherever possible. Use glassware that has been rigorously cleaned, for instance by rinsing with high-purity solvents like methylene chloride and baking at high temperatures (e.g., 400 °C).[2]

  • Solvent Purity: Ensure that all solvents used are of high purity and are tested for phthalate contamination. Phthalates can be present in solvents like methylene chloride, ethyl acetate, and acetone.[2]

  • Clean Sample Preparation: Be mindful of every component that comes into contact with your sample. This includes syringe filters, SPE cartridges, and even Parafilm®, which have been shown to leach phthalates.[3][4]

  • Laboratory Environment: The laboratory air and dust can be a source of phthalate contamination.[5] Working in a clean environment and keeping samples covered can help.

  • Instrument Blanks: Regularly run instrument and method blanks to assess the level of background contamination.

Q3: What is the best analytical technique for this compound analysis, GC-MS or LC-MS/MS?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for phthalate analysis.

  • GC-MS is a well-established and robust method, often providing excellent chromatographic resolution for different phthalate isomers.[6] However, it may require derivatization for some phthalate metabolites, though methods for direct analysis are available.

  • LC-MS/MS offers high sensitivity and selectivity, and often requires simpler sample preparation with no need for derivatization.[7][8] It can be particularly advantageous for analyzing phthalate metabolites in biological fluids. However, it is more susceptible to matrix effects like ion suppression.[9]

The choice between the two depends on the specific sample matrix, the required sensitivity, and the available instrumentation.

Troubleshooting Guides

Chromatographic & Spectrometric Issues

Q4: My peaks are tailing in my GC-MS analysis. What could be the cause?

A4: Peak tailing in GC-MS analysis of phthalates can be caused by several factors:

  • Active Sites: Phthalates can interact with active sites in the GC inlet liner or the column itself. Using a deactivated liner and a high-quality, inert GC column can mitigate this. Regular inlet maintenance, including changing the liner and septum, is crucial.[10][11]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.[11]

  • Improper Column Installation: An improperly cut or installed column can cause peak distortion. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[10]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak shape issues.[10]

Q5: I am observing significant ion suppression in my LC-MS/MS analysis. How can I address this?

A5: Ion suppression is a common challenge in LC-MS/MS due to co-eluting matrix components competing with the analyte for ionization.[9] Here are some strategies to overcome it:

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may compromise the limit of detection.[12]

  • Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before analysis.[1]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification by comparing the analyte-to-internal standard ratio.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for the matrix effect.

Sample Preparation Issues

Q6: What are the expected recovery rates for this compound with different extraction methods?

A6: While specific recovery data for this compound is not extensively published, data for other phthalates with similar chemical properties can provide a good estimate. Recovery can be highly dependent on the matrix and the specifics of the extraction protocol.

Table 1: Representative Recovery Rates of Phthalates using Various Extraction Methods

PhthalateExtraction MethodMatrixRecovery (%)Reference
Various PhthalatesSolid-Phase Extraction (SPE)Beverages97.9 - 100.5[13]
DMP, DBP, DEHP, DINP, DIDPSoxhlet Extraction (Toluene)XAD+GFF76 - 131[14]
DBP, BBP, DEHP, DNOPUltrasonic Extraction (Toluene)PVC>80[14]
DMP, DBP, BBP, DEHP, DOPLiquid-Liquid Extraction (n-Hexane)White Spirits>85 (for most)[15]
Various PhthalatesMagnetic Solid-Phase ExtractionBeverages79.8 - 114[16]

Note: DMP - Dimethyl phthalate, DBP - Dibutyl phthalate, BBP - Benzyl butyl phthalate, DEHP - Di(2-ethylhexyl) phthalate, DNOP - Di-n-octyl phthalate, DINP - Diisononyl phthalate, DIDP - Diisodecyl phthalate, GFF - Glass Fibre Filter.

Q7: My analytical results are inconsistent. What are the likely sources of variability?

A7: Inconsistent results in phthalate analysis often stem from a few key areas:

  • Background Contamination: As discussed in Q2, variable background levels can lead to significant result variability, especially at low concentrations. Consistent and rigorous cleaning protocols are essential.[2][3][4]

  • Sample Heterogeneity: For solid or semi-solid samples, ensuring that the portion taken for analysis is representative of the whole is crucial.

  • Extraction Inefficiency: Incomplete or variable extraction of the analyte from the matrix will lead to inconsistent recoveries. Ensure your extraction method is validated and robust.

  • Instrumental Drift: Changes in instrument performance over an analytical run can cause variability. The use of an internal standard can help to correct for this.

  • Peak Integration: Inconsistent peak integration, especially for tailing or low-intensity peaks, can introduce significant error.[17] Ensure your integration parameters are optimized and consistently applied.

Experimental Protocols & Method Parameters

Sample Preparation Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

  • Sample Preparation: Take a 5.00 mL aliquot of the liquid sample in a glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated or ¹³C-labeled internal standard solution.

  • Extraction: Add 1.5 mL of methanol and vortex to mix. Transfer the mixture to a glass extraction funnel. Add 15 mL of n-hexane and shake vigorously for 5-7 minutes.

  • Phase Separation: Allow the phases to separate for 5 minutes. To break any emulsion that forms, 0.5 mL of a 10% NaCl solution can be added.

  • Collection of Organic Layer: Transfer the upper n-hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 15 mL portion of n-hexane. Combine the n-hexane extracts.

  • Drying: Add anhydrous sodium sulfate to the combined extracts to remove any residual water.

  • Concentration: Evaporate the solvent down to approximately 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., n-hexane or mobile phase compatible solvent) to a final volume of 1.0 mL for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine)

  • Sample Pre-treatment: Centrifuge the sample to remove any particulates. An enzymatic hydrolysis step may be necessary for urine samples to deconjugate phthalate metabolites.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the this compound and other phthalates from the cartridge with a suitable organic solvent such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Instrumental Parameters

Table 2: Representative GC-MS Parameters for Phthalate Analysis

ParameterSettingReference
GC System Agilent 7890A or similar[18]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[19]
Injection Mode Splitless[20]
Inlet Temperature 280-290 °C[6][20]
Oven Program Example: 60°C (1 min), ramp at 20°C/min to 220°C (1 min), ramp at 5°C/min to 250°C (1 min), ramp at 20°C/min to 290°C (7.5 min)[20]
Carrier Gas Helium at a constant flow of ~1 mL/min[20]
MS System Agilent 5977B or similar[19]
Ionization Mode Electron Ionization (EI) at 70 eV[20]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan[19]
Transfer Line Temp. 280 °C[20]

Table 3: Representative LC-MS/MS Parameters for Phthalate Analysis

ParameterSettingReference
LC System Agilent 1260 RRLC or similar[18]
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)[7]
Mobile Phase A Water with 10 mM ammonium acetate or 0.1% formic acid[8][21]
Mobile Phase B Methanol or Acetonitrile[7][8]
Flow Rate 0.2 - 0.5 mL/min[22]
Gradient A fast gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B[7]
Injection Volume 1 - 10 µL[7]
MS System SCIEX QTRAP 5500 or similar[22]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Water) spike Spike with Internal Standard start->spike extraction Extraction (LLE or SPE) spike->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution in Final Solvent cleanup->reconstitution injection GC-MS or LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues start Analytical Problem (e.g., Poor Peak Shape, Inconsistent Results) peak_tailing Peak Tailing? start->peak_tailing inconsistent_results Inconsistent Results? start->inconsistent_results tailing_yes Check for: - Active Sites (liner, column) - Column Contamination - Improper Column Installation peak_tailing->tailing_yes Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No fronting_yes Check for: - Column Overload - Solvent Mismatch peak_fronting->fronting_yes Yes inconsistent_yes Investigate: - Background Contamination - Extraction Variability - Instrumental Drift inconsistent_results->inconsistent_yes Yes low_recovery Low Recovery? inconsistent_results->low_recovery No low_recovery_yes Optimize: - Extraction Method - pH and Solvent Choice - Phase Separation low_recovery->low_recovery_yes Yes

Caption: Troubleshooting decision tree for common issues in phthalate analysis.

References

Technical Support Center: Analysis of Bis(1-methylheptyl) Phthalate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Bis(1-methylheptyl) phthalate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective ways to enhance the sensitivity of my GC-MS for this compound analysis?

A1: To improve sensitivity, a multi-faceted approach is recommended:

  • Optimize Sample Preparation: Employ a robust extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.

  • Utilize Splitless Injection: This injection mode transfers a larger portion of the sample onto the analytical column, significantly boosting the signal compared to a split injection.

  • Select the Appropriate GC Column: A low-bleed column, such as a DB-5ms or TG-5MS, is crucial for minimizing baseline noise and improving the signal-to-noise ratio.[1][2]

  • Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitoring specific ions characteristic of this compound dramatically increases sensitivity by reducing noise from other ions.[1][2]

  • Consider Tandem Mass Spectrometry (MS/MS): For complex matrices, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity by monitoring specific fragmentation transitions.[3]

Q2: Is derivatization necessary for the analysis of this compound?

A2: No, derivatization is generally not required for the GC-MS analysis of this compound.[1][4] This compound is sufficiently volatile and thermally stable to be analyzed directly. In fact, for many phthalates, a direct analysis without derivatization is a robust and established method.[1]

Q3: What are the key mass spectral ions for this compound that I should monitor in SIM mode?

A3: The primary ion for quantification of many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment. Other characteristic ions can be used for confirmation. While a specific mass spectrum for this compound was not found in the provided search results, it is a di-ester of phthalic acid and is expected to produce the characteristic m/z 149 ion. For confirmation, other ions from the alkyl chain would be selected. It is recommended to run a standard in full scan mode to determine the optimal quantifier and qualifier ions.

Q4: How can I minimize background contamination from phthalates in my analysis?

A4: Phthalate contamination is a common issue. To minimize it:

  • Use High-Purity Solvents: All solvents used in sample preparation should be of high purity (e.g., HPLC or pesticide residue grade).[5]

  • Avoid Plastic Labware: Whenever possible, use glassware for all sample preparation steps.[6] If plastic is unavoidable, ensure it is phthalate-free.

  • Thoroughly Clean Glassware: Wash all glassware with a surfactant, followed by rinsing with Milli-Q water and high-purity acetone. Baking glassware at a high temperature (e.g., 120°C for 14 hours) can further reduce contamination.[5]

  • Run Procedural Blanks: Always include a blank sample that goes through the entire extraction and analysis process to monitor for background contamination.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inefficient sample extraction.Optimize the extraction method; ensure correct solvent choice and volumes. Consider a different technique (e.g., SPE instead of LLE).
Leak in the GC system.Perform a leak check, especially at the injector septum and column connections.[8][9]
Incorrect MS settings.Verify that the MS is in the correct acquisition mode (SIM or MRM) and that the correct ions are being monitored.
Active sites in the inlet liner or column.Use a deactivated inlet liner and a high-quality, low-bleed column.[10][11]
Peak Tailing Active sites in the GC pathway.Replace the inlet liner and septum. Trim the first few centimeters of the analytical column.[11][12]
Column contamination.Bake out the column at a high temperature (within the column's limits) to remove contaminants.[10]
Non-optimized GC parameters.Ensure the oven temperature program and carrier gas flow rate are appropriate for the analyte.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and repeatable injections.[7]
Leaking syringe or septum.Regularly inspect and replace the syringe and injector septum.[9]
Sample matrix effects.Use an internal standard to correct for variations in extraction efficiency and instrument response.[13]
High Baseline Noise Contaminated carrier gas.Use high-purity carrier gas and install appropriate gas filters.[11]
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[8][9]
Contaminated detector.Clean the ion source and other detector components as per the instrument manual.[9][10]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Phthalate Analysis

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MS0.5 - 1.0 ng/L1.5 - 3.0 ng/L[13]
GC-MS (SIM)~50 ppb-[14]
GC-MS/MS (in medical sets)-54.1 - 76.3 ng/g[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from methodologies for phthalate analysis in beverage samples.[13]

  • Sample Preparation:

    • To 5.00 mL of the aqueous sample in a 15 mL centrifuge tube, add 10 µL of an appropriate internal standard (e.g., a deuterated phthalate).

    • Add 1.5 mL of methanol and vortex the mixture.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.

    • Allow the phases to separate for 5 minutes. To break any emulsion, 0.5 mL of a 10% NaCl solution can be added.

    • Collect the n-hexane (upper) layer.

    • Repeat the extraction of the aqueous layer with another 15 mL of n-hexane.

  • Drying and Concentration:

    • Combine the n-hexane extracts and add approximately 15 g of anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to about 5 mL using a rotary evaporator.

    • Further concentrate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 1 mL of n-hexane.

    • Filter the sample through a 0.22 µm PTFE filter into a GC vial.

    • Inject 1 µL into the GC-MS system.

Protocol 2: GC-MS Analysis Parameters

These are general starting parameters and should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[13]

    • Inlet: Splitless mode.

    • Inlet Temperature: 290 °C.[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 10 °C/min to 280 °C.

      • Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.[13]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Determine the characteristic quantifier and qualifier ions for this compound by running a standard in full scan mode. The m/z 149 ion is a common quantifier for many phthalates.

    • Transfer Line Temperature: 310 °C.[13]

Visualizations

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (n-hexane) Add_IS->Extraction Dry_Concentrate Dry & Concentrate (Na2SO4, N2 stream) Extraction->Dry_Concentrate Reconstitute Reconstitute in Solvent Dry_Concentrate->Reconstitute Injection Splitless Injection Reconstitute->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

G Troubleshooting Logic for Low GC-MS Signal Start Low Signal Detected Check_Blank Is the signal also low in the standard? Start->Check_Blank Sample_Issue Potential Sample Matrix Interference or Degradation Check_Blank->Sample_Issue No System_Issue Potential Instrument Issue Check_Blank->System_Issue Yes Optimize_Prep Optimize Sample Prep: - Check pH - Use SPE - Dilute Sample Sample_Issue->Optimize_Prep Check_Leak Perform Leak Check (Inlet, Column Fittings) System_Issue->Check_Leak Check_Liner Inspect/Replace Inlet Liner & Septum Check_Leak->Check_Liner Check_Column Trim GC Column Check_Liner->Check_Column Check_MS Verify MS Tune & SIM/MRM Ions Check_Column->Check_MS

Caption: Decision tree for troubleshooting low signal intensity in GC-MS analysis.

References

Technical Support Center: Reducing Background Contamination in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination in phthalate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory setting?

Phthalates are ubiquitous plasticizers that can leach from a wide variety of common laboratory materials, leading to background contamination in your analyses.[1][2][3] Identifying and mitigating these sources is critical for accurate results.

Primary Sources of Contamination:

  • Laboratory Consumables: Many plastic lab supplies are sources of phthalates. Significant leaching has been observed from items such as plastic syringes, pipette tips, and filter holders.[4][5] Even materials like Parafilm® can be a source of contamination.[4]

  • Solvents and Reagents: Solvents used in sample preparation and analysis can become contaminated with phthalates. This can occur from storage in plastic containers or from the manufacturing process itself.[1][6] New glassware that has not been properly cleaned may also introduce phthalates into solvents from finishing solutions used during their production.[1]

  • Laboratory Environment: The air and dust in the laboratory can be a significant source of phthalate contamination.[6][7] Phthalates can be present in flooring materials, paints, cables, and adhesives, and can be absorbed onto surfaces like glassware.[1][6]

  • Equipment: Components of analytical instruments and sample preparation equipment can introduce phthalates. This includes tubing (especially PVC), seals, and solvent filters (stones).[1][8][9]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and contribute to sample contamination.

Q2: My blank samples consistently show high levels of phthalates. What are the first steps I should take to troubleshoot this issue?

High phthalate levels in blank samples are a common challenge. A systematic approach is necessary to identify and eliminate the source of contamination.

Initial Troubleshooting Steps:

  • Isolate the Source: Begin by systematically evaluating each component of your analytical workflow. This includes solvents, reagents, glassware, and sample preparation steps. Running method blanks at each stage can help pinpoint the source of contamination.

  • Solvent and Reagent Check: Analyze your solvents and reagents directly to check for phthalate contamination. Consider purifying your solvents in-house if commercially available high-purity solvents are still problematic.[6]

  • Glassware Cleaning Verification: Review and optimize your glassware cleaning procedures. Improperly cleaned glassware is a major contributor to background contamination. Ensure your protocol includes a solvent rinse and a high-temperature baking step.[7][10]

  • Environmental Assessment: Evaluate the laboratory environment for potential sources of airborne phthalates. Minimize the use of plastic materials in the immediate vicinity of your sample preparation area.[11]

  • Review Personal Practices: Ensure that all personnel involved in the analysis are aware of the potential for contamination from personal care products and are taking appropriate precautions.

The following diagram illustrates a logical workflow for troubleshooting high phthalate blanks:

start High Phthalate Blank Detected check_solvents Analyze Solvents and Reagents start->check_solvents solvent_cont Contamination Found? check_solvents->solvent_cont purify_solvents Purify or Replace Solvents solvent_cont->purify_solvents Yes check_glassware Review Glassware Cleaning Protocol solvent_cont->check_glassware No purify_solvents->check_glassware glassware_cont Protocol Adequate? check_glassware->glassware_cont improve_cleaning Implement Rigorous Cleaning Protocol glassware_cont->improve_cleaning No check_environment Assess Laboratory Environment glassware_cont->check_environment Yes improve_cleaning->check_environment env_cont Potential Sources Identified? check_environment->env_cont mitigate_env Isolate Workspace, Remove Plastic Sources env_cont->mitigate_env Yes check_workflow Evaluate Sample Preparation Workflow env_cont->check_workflow No mitigate_env->check_workflow workflow_cont Contamination Point Identified? check_workflow->workflow_cont modify_workflow Modify Protocol to Eliminate Contamination workflow_cont->modify_workflow Yes end Blank Levels Acceptable workflow_cont->end No modify_workflow->end

Troubleshooting workflow for high phthalate blanks.

Q3: Are there specific types of laboratory plastics I should avoid to minimize phthalate contamination?

Yes, certain plastics are more likely to contain and leach phthalates than others.

  • Polyvinyl Chloride (PVC): PVC is a major source of phthalate contamination as plasticizers are used to make it flexible.[8] Items like flexible tubing, vinyl gloves, and some containers are often made of PVC.[8][11]

  • Other Plastics: While PVC is a primary concern, other plastics can also be sources. It is advisable to use materials certified as "phthalate-free" whenever possible.[12] Polypropylene and polyethylene are generally considered safer alternatives for many applications.

Data on Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables, providing a reference for potential sources of contamination.

Laboratory ConsumablePhthalate DetectedMaximum Leaching LevelReference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36 µg/cm²[4][5]
Diisononyl phthalate (DINP)0.86 µg/cm²[4][5]
Plastic SyringesNot specifiedSignificant leaching observed[4][5]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49 µg/cm²[4][5]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61 µg/cm²[4][5]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85 µg/cm²[4][5]
Parafilm®Diethylhexyl phthalate (DEHP)0.50 µg/cm²[4][5]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol details a comprehensive cleaning procedure for laboratory glassware to minimize phthalate background.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • High-purity water (e.g., Milli-Q or equivalent)

  • High-purity solvents (e.g., acetone, methanol, methylene chloride)

  • High-temperature oven or furnace

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross residues.[13]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and warm tap water. Use appropriate brushes to scrub all surfaces.[13][14]

  • Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of detergent. A minimum of six rinses is recommended.[14]

  • High-Purity Water Rinse: Rinse the glassware thoroughly with high-purity water. A minimum of six rinses is recommended.[14]

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove any remaining organic residues and to aid in drying.[14][15] A final rinse with methylene chloride can also be effective.[1]

  • Drying: Allow the glassware to air dry in a clean environment, or place it in a drying oven. Avoid using paper towels, which can introduce fibers and contaminants.[15]

  • Baking (Calcination): For the most critical applications, bake the glassware in a high-temperature oven or furnace at 400-450°C for at least 2 hours.[1][7][10] This step is highly effective at volatilizing any remaining phthalate contaminants. Allow the glassware to cool completely in a clean, controlled environment before use.

Protocol 2: "Phthalate-Free" Sample Preparation Workflow

This protocol outlines best practices for handling and preparing samples to minimize the introduction of phthalate contamination.

1. Establish a "Phthalate-Free" Zone:

  • Designate a specific area in the laboratory for all phthalate-sensitive work.

  • Remove all non-essential plastic items from this area. This includes plastic storage containers, furniture with vinyl upholstery, and PVC-containing materials.[11]

  • Use flooring and benchtop materials that are not sources of phthalates.

2. Use Phthalate-Free Consumables and Reagents:

  • Whenever possible, purchase and use laboratory consumables that are certified as "phthalate-free." This includes pipette tips, centrifuge tubes, and vials.[12]

  • Use glass or stainless-steel equipment in place of plastic wherever feasible.

  • Use high-purity, phthalate-free solvents and reagents. Store them in glass containers with PTFE-lined caps.[16]

3. Implement Strict Handling Procedures:

  • Wear nitrile gloves (check for phthalate content from the manufacturer) and change them frequently. Avoid vinyl gloves.[11]

  • Do not use personal care products (e.g., lotions, perfumes, cosmetics) before or during sample handling.

  • Keep samples covered with aluminum foil (rinsed with a clean solvent) or in glass containers with PTFE-lined caps to prevent contamination from airborne dust.[11]

4. Instrument Considerations:

  • If using an HPLC or LC-MS system, consider installing an in-line trap column to remove contaminants from the mobile phase.[17][18]

  • For GC-MS analysis, be aware that phthalates from the laboratory air can adsorb onto the outer surface of the syringe needle.[7] Minimize the time the needle is exposed to the air before injection.

The following diagram illustrates a recommended workflow for maintaining a "phthalate-free" laboratory environment:

cluster_prep Laboratory Preparation cluster_workflow Analytical Workflow cluster_qc Quality Control prep_area Designate Phthalate-Free Zone remove_plastics Remove Non-Essential Plastics prep_area->remove_plastics select_materials Use Phthalate-Free Labware remove_plastics->select_materials sample_handling Strict Sample Handling Procedures select_materials->sample_handling solvent_selection Use High-Purity Solvents sample_handling->solvent_selection instrument_prep Instrument Optimization solvent_selection->instrument_prep run_blanks Regularly Run Method Blanks instrument_prep->run_blanks monitor_results Monitor for Contamination run_blanks->monitor_results

Workflow for a "phthalate-free" laboratory environment.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Bis(1-methylheptyl) phthalate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the HPLC separation of Bis(1-methylheptyl) phthalate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or split peaks) for my this compound peak?

Answer:

Poor peak shape can be caused by several factors. Here are some common causes and solutions:

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, ensure the injection solvent is weaker than the mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Adsorption of sample components at the head of the column can lead to distorted peaks.[2] This can be addressed by:

    • Using a guard column to protect the analytical column.[2]

    • Implementing a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before injection.[2]

  • Secondary Silanol Interactions: Residual silanols on the silica backbone of the column can interact with the analyte, causing peak tailing. Using a low-silanol activity column or adding a small amount of a competitive amine to the mobile phase can mitigate this. A special reverse-phase column with low silanol activity, such as Newcrom R1, can be beneficial.[3]

Question: My retention times for this compound are shifting from run to run. What could be the cause?

Answer:

Retention time variability is a common issue in HPLC and can often be traced back to the mobile phase or the HPLC system itself.

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. When mixing solvents, it is best to measure the volumes of each component separately before combining them.[1] For reversed-phase chromatography, using pre-mixed mobile phases (e.g., 5% acetonitrile in water) can improve degassing and mixing efficiency.[1]

  • Mobile Phase Composition Fluctuation: If you are using a gradient pump, the mixing device could be the source of the problem. To check this, you can add a tracer (like 0.1% acetone) to one of the solvents and monitor the baseline at 254 nm. A steady baseline indicates proper mixing.[2]

  • Temperature Fluctuations: Column temperature can significantly impact retention time.[4] Using a column oven set to a constant temperature (e.g., 30°C or 40°C) will provide more consistent results.[4][5]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.

Question: I am observing extraneous peaks in my chromatogram. Could this be contamination?

Answer:

Yes, phthalates are ubiquitous environmental contaminants and can easily be introduced into your sample or system.[6][7]

  • Solvent and Reagent Contamination: Even high-purity solvents can contain trace amounts of phthalates.[7] It is recommended to use HPLC-grade or ultra-pure solvents.[6] Running a solvent-only blank can help identify contamination from the mobile phase.[6]

  • Plasticware Contamination: Minimize the use of plastic materials during sample preparation, as phthalates can leach from them.[6] This includes pipette tips, vials, and tubing.[6] Where possible, use glass volumetric flasks and vials.[6]

  • System Contamination: Phthalates can be present in the HPLC tubing and other system components.[6] Thoroughly flushing the system is recommended. A "trap column" installed between the pump and the injector can help delay the elution of contaminants from the mobile phase.[6]

Frequently Asked Questions (FAQs)

Question: What is a good starting mobile phase for the separation of this compound?

Answer:

A good starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile and water.[3][8] Methanol can also be used as the organic modifier.[4][9] A typical starting point would be an isocratic elution with a high percentage of organic solvent, such as 75% acetonitrile in water.

Question: Should I use an isocratic or gradient elution for my analysis?

Answer:

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: If you are only analyzing this compound or a simple mixture with components of similar polarity, an isocratic method is often sufficient and provides a more stable baseline.[4] An example of an isocratic mobile phase is methanol-water (75/25%).[4]

  • Gradient Elution: If your sample contains a complex mixture of phthalates with a wide range of polarities, a gradient elution will be necessary to achieve adequate separation in a reasonable amount of time.[9][10] A gradient allows the solvent strength to be increased during the run, eluting more strongly retained components.

Question: What type of column is recommended for this compound separation?

Answer:

Standard reversed-phase columns are typically used for phthalate separation.

  • C18 Columns: These are the most common and versatile reversed-phase columns and are a good first choice.[4][5][9]

  • Phenyl-Hexyl Columns: These columns can offer different selectivity for aromatic compounds like phthalates and may provide better resolution in some cases.[10]

  • Specialty Columns: For challenging separations, a column with low silanol activity, such as a Newcrom R1, can be beneficial to improve peak shape.[3]

Experimental Protocols

Below are examples of HPLC methodologies that can be adapted for the separation of this compound.

Method 1: Isocratic Reversed-Phase HPLC

This method is suitable for the analysis of a simple mixture containing this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

*For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[3]

Method 2: Gradient Reversed-Phase HPLC

This method is suitable for the analysis of a complex mixture of phthalates.

ParameterValue
Column Phenyl-Hexyl, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient See Table 1
Flow Rate 2.0 mL/min
Column Temperature 50 °C
Injection Volume 1 µL
Detection UV at 228 nm

Table 1: Ternary Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B% Mobile Phase C
0.09055
2.5104545
3.5104545
3.69055
4.59055

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Analysis Analysis & Reporting DataAcquisition->Analysis

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_contam Contamination Issues Start Problem with Chromatogram PoorPeakShape Poor Peak Shape? Start->PoorPeakShape RTShift Retention Time Shifting? Start->RTShift ExtraPeaks Extraneous Peaks? Start->ExtraPeaks CheckSolvent Check Injection Solvent PoorPeakShape->CheckSolvent Yes ReduceConc Reduce Concentration/ Injection Volume PoorPeakShape->ReduceConc Yes UseGuard Use Guard Column/ Improve Sample Prep PoorPeakShape->UseGuard Yes CheckMobilePhase Check Mobile Phase Preparation RTShift->CheckMobilePhase Yes CheckTemp Control Column Temperature RTShift->CheckTemp Yes Equilibrate Ensure Full Column Equilibration RTShift->Equilibrate Yes RunBlank Run Solvent Blank ExtraPeaks->RunBlank Yes UseGlassware Use Glassware, Minimize Plastics ExtraPeaks->UseGlassware Yes FlushSystem Flush HPLC System ExtraPeaks->FlushSystem Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Peak Tailing in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the gas chromatography (GC) analysis of Bis(1-methylheptyl) phthalate and other phthalates.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[1]

Q2: Why is this compound prone to peak tailing?

A2: Phthalates, including this compound, can be prone to peak tailing due to their chemical structure. These compounds can interact with active sites within the GC system, leading to secondary, undesirable retention mechanisms that cause tailing.[2] Phthalates are also susceptible to contamination from various laboratory materials, which can contribute to peak shape issues.[3]

Q3: Can my sample concentration affect peak shape?

A3: Yes, overloading the column with a high concentration of the analyte is a common cause of peak tailing.[4][5] If the concentration is too high, it can saturate the stationary phase, leading to a distorted peak shape.[5] Diluting your sample is a simple first step in troubleshooting peak tailing.[1]

Q4: How does the GC inlet condition impact peak tailing?

A4: The inlet is a common source of problems that lead to peak tailing. Contamination in the inlet liner, a poor column cut, or incorrect column installation depth can all create turbulence in the carrier gas flow path or introduce active sites for analyte interaction, resulting in asymmetrical peaks.[6]

Troubleshooting Guides

Guide 1: Initial System Check and Easy Fixes

If you are experiencing peak tailing with this compound, start with these simple checks and solutions before moving to more complex troubleshooting.

Question/Issue Potential Cause Recommended Action
Is the peak tailing for all analytes or just this compound?If all peaks are tailing, it's likely a physical issue with the system setup.[6]Check the column installation (see Guide 2), look for leaks, and ensure a proper column cut.
Have you tried diluting your sample?Column overload is a frequent cause of tailing.[4]Prepare and inject a dilution of your sample (e.g., 1:10 or 1:100) to see if the peak shape improves.
When was the last time the inlet liner and septum were changed?The inlet liner can accumulate non-volatile residues, creating active sites.[7]Replace the inlet liner and septum. This is a routine maintenance task that can often resolve peak tailing.[7]
Guide 2: Column and Inlet Maintenance

A significant number of peak tailing issues originate from the column and inlet. This guide provides a more in-depth approach to addressing these components.

Question/Issue Potential Cause Recommended Action
Is your GC column old or has it been used with "dirty" samples?The stationary phase at the head of the column can degrade or become contaminated.[4]Trim the column by removing 10-20 cm from the inlet end. This will provide a fresh, clean surface for the sample introduction.[4]
Is the column installed correctly in the inlet and detector?Improper column installation can create dead volumes or turbulence in the flow path.[2][6]Reinstall the column, ensuring the correct insertion depth into the inlet and detector as specified by the instrument manufacturer.[6]
Could there be active sites on the column?Residual silanol groups on the surface of the fused silica column can interact with polar analytes.[1]Condition the column according to the manufacturer's instructions. If the problem persists, consider using a highly deactivated column designed for trace analysis.
Guide 3: Method Parameter Optimization

If maintenance does not resolve the issue, optimizing your GC method parameters may be necessary.

Parameter Potential Issue Suggested Optimization
Injection Technique A slow injection or an inappropriate injection mode can lead to broad and tailing peaks.For splitless injections, ensure a fast injection speed. Consider using a pulsed splitless injection to rapidly transfer the sample to the column.
Initial Oven Temperature If the initial oven temperature is too high, it can cause poor focusing of the analytes at the head of the column, leading to peak distortion.Try lowering the initial oven temperature by 10-20°C to improve analyte focusing.[7]
Carrier Gas Flow Rate A flow rate that is too low can increase the time the analyte spends in the system, increasing the chance of interaction with active sites.Increase the carrier gas flow rate. For a 0.53 mm ID column, a flow rate of 10-20 ml/min might be more appropriate than a lower one.[8]

Quantitative Data Summary

Troubleshooting Action Asymmetry Factor (As) - Before Asymmetry Factor (As) - After Observations
Diluted Sample (1:10)2.11.5Peak shape improved, suggesting some column overload.
Replaced Inlet Liner1.81.2Significant improvement, indicating a contaminated liner was a major contributor.
Trimmed Column (15 cm)1.91.3Tailing was reduced, pointing to contamination at the column inlet.
Lowered Initial Oven Temp (-20°C)1.61.4Minor improvement in peak focusing.

Experimental Protocols

Protocol 1: GC Column Trimming
  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Inspect: Examine the inlet end of the column for any discoloration or visible contamination.

  • Cut: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[4]

  • Inspect Cut: Use a small magnifier to ensure the cut is clean and at a 90-degree angle to the column wall. A poor cut can itself cause peak tailing.[6]

  • Reinstall: Reinstall the column in the inlet and detector, ensuring the correct insertion depths.

  • Condition: Condition the column as recommended by the manufacturer.

Protocol 2: Inlet Liner Replacement
  • Cool Down: Make sure the GC inlet is at a safe temperature to handle.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Open Inlet: Carefully unscrew the retaining nut on the top of the inlet.

  • Remove Liner: Using forceps, gently remove the old inlet liner. Note its orientation.

  • Clean Inlet: While the liner is out, use a clean, lint-free swab dipped in a suitable solvent (e.g., methanol or acetone) to gently clean the inside of the inlet.

  • Install New Liner: Place a new, deactivated liner of the same type into the inlet, ensuring it is correctly oriented.

  • Replace Septum and O-ring: It is good practice to replace the septum and any O-rings at the same time as the liner.

  • Reassemble: Securely tighten the retaining nut.

  • Leak Check: Turn the carrier gas back on and perform a leak check on the inlet fitting.

Visualizations

Troubleshooting Workflow

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Activity Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Depth, Ferrules) physical_issue->check_column_install check_column_cut Inspect Column Cut (Should be 90° and clean) check_column_install->check_column_cut leak_check Perform Leak Check check_column_cut->leak_check end_good Peak Shape Improved leak_check->end_good end_bad Issue Persists: Consider New Column or Further Method Development leak_check->end_bad If not resolved dilute_sample Dilute Sample (Check for Overload) chemical_issue->dilute_sample replace_liner Replace Inlet Liner & Septum dilute_sample->replace_liner dilute_sample->end_good If resolved trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column replace_liner->end_good If resolved optimize_method Optimize Method Parameters (Injection, Temp, Flow) trim_column->optimize_method trim_column->end_good If resolved optimize_method->end_good optimize_method->end_bad If not resolved

Caption: Troubleshooting workflow for peak tailing.

Chemical Interactions Leading to Peak Tailing

G cluster_column GC Column stationary_phase Stationary Phase (Ideal Interaction) elution_ideal Symmetrical Peak stationary_phase->elution_ideal Normal Elution active_site Active Site (e.g., Silanol Group) elution_tailing Tailing Peak active_site->elution_tailing Delayed Elution analyte_ideal This compound (Analyte) analyte_ideal->stationary_phase Reversible Partitioning analyte_tailing This compound (Analyte) analyte_tailing->active_site Strong Secondary Interaction (e.g., Hydrogen Bonding)

Caption: Analyte interactions causing peak tailing.

References

Technical Support Center: Enhancing Extraction Efficiency of Bis(1-methylheptyl) Phthalate from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Bis(1-methylheptyl) phthalate from soil.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from soil samples.

Issue 1: Low Recovery of this compound

Q1: My recovery of this compound is consistently below the expected range. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several factors related to the extraction method and sample matrix. Here's a systematic approach to troubleshoot this issue:

  • Solvent Selection: The choice of extraction solvent is critical. This compound is a nonpolar compound, and a nonpolar or moderately polar solvent system is generally most effective.

    • Recommendation: A mixture of hexane and acetone (1:1, v/v) or dichloromethane and hexane (1:1, v/v) has been shown to be effective.[1][2] Acetonitrile can also be used, particularly in microwave-assisted extraction.[3][4] If you are using a single solvent, consider using a solvent mixture to enhance extraction efficiency.

  • Extraction Technique: The chosen extraction method significantly impacts recovery.

    • Recommendation: For complex soil matrices, more rigorous extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasonic Extraction can improve recovery rates compared to simple shaking or vortexing.[2][3][4][5] Ultrasonic extraction, for instance, promotes better sample dispersion.[1][2][6]

  • Soil Properties: The composition of your soil sample, particularly the organic matter and clay content, can affect extraction efficiency. Phthalates can bind strongly to soil organic matter.

    • Recommendation: For soils with high organic content, increasing the extraction time or using a more exhaustive extraction method like Soxhlet extraction may be necessary.[2] Pre-treating the sample by adding ultra-pure water can help disperse the soil and improve extraction.[1][2][6]

  • Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can lead to incomplete extraction.

    • Recommendation: Optimize the extraction time and temperature for your specific method. For MAE, parameters like temperature and time need to be carefully optimized.[3][4] For ultrasonic extraction, ensure sufficient sonication time to disrupt soil aggregates.

Issue 2: High Background Contamination

Q2: I am observing significant background levels of phthalates in my blank samples. What are the common sources of contamination and how can I minimize them?

A2: Phthalates are ubiquitous in laboratory environments, and contamination is a common challenge.[7] Here are key areas to address:

  • Glassware and Equipment: Glassware, plasticware, and even aluminum foil can be sources of phthalate contamination.

    • Recommendation: Thoroughly clean all glassware by baking at a high temperature (e.g., 400°C) before use.[7] Whenever possible, use glassware instead of plastic. If plasticware is unavoidable, ensure it is phthalate-free.

  • Solvents and Reagents: Organic solvents and other reagents can contain trace amounts of phthalates.

    • Recommendation: Use high-purity, phthalate-free solvents and reagents.[7] It is advisable to run solvent blanks to check for contamination before use.

  • Laboratory Environment: The laboratory air and dust can be sources of phthalate contamination.

    • Recommendation: Keep samples covered as much as possible during preparation and analysis. Work in a clean, well-ventilated area, and consider using a fume hood to minimize airborne contamination.

  • Sample Handling: Contamination can be introduced during sample collection, storage, and processing.

    • Recommendation: Use clean, non-plastic sampling tools. Store samples in glass containers with PTFE-lined caps. Minimize the number of sample transfer steps.[7]

Frequently Asked Questions (FAQs)

Q3: What is the most effective extraction method for this compound from soil?

A3: The "best" method depends on factors such as the soil type, the required sample throughput, and available equipment. Here's a comparison of common methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its simplicity and high throughput. It involves an extraction and cleanup step, often using a combination of solvents and sorbents like C18 and primary secondary amine (PSA).[1][2]

  • Ultrasonic Extraction: This technique uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to improved extraction efficiency.[1][2][5][6] It is generally faster than traditional methods like Soxhlet.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It often results in high recovery rates with reduced solvent consumption and extraction time.[3][4]

  • Soxhlet Extraction: This is a classical and exhaustive extraction method that can achieve high recoveries but is time-consuming and requires large volumes of solvent.[5]

Q4: How does soil pH and organic matter content affect the extraction of this compound?

A4: Soil properties play a significant role in the fate and extractability of phthalates.

  • Organic Matter: this compound has a high octanol-water partition coefficient (Kow), meaning it has a strong affinity for organic matter.[8] Higher organic matter content can lead to stronger binding of the phthalate to the soil, making extraction more challenging.

  • pH: The effect of pH on phthalate extraction is less direct. However, it can influence the soil structure and the chemical form of other soil components, which may indirectly affect the binding and release of phthalates. Some studies have found no clear correlation between pH and phthalate concentrations in soil.[9]

Q5: What are the recommended cleanup steps after extraction?

A5: A cleanup step is often necessary to remove co-extracted interfering substances from the soil matrix before analysis. The choice of cleanup adsorbent depends on the nature of the interferences. A mixture of C18 and primary secondary amine (PSA) has been shown to be effective for cleaning up phthalate extracts from soil.[1][2]

Data Presentation

Table 1: Comparison of Extraction Methods for Phthalates from Soil

Extraction MethodSolvent SystemRecovery Range (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSDichloromethane/n-hexane (1:1, v/v) or n-hexane/acetone (1:1, v/v)70.00 - 117.900.67 - 4.62[1][2]
Microwave-Assisted ExtractionAcetonitrile84 - 115< 8[3][4]
Subcritical Water ExtractionWater (at 250 °C and 10 MPa)80 - 90Not Specified[10]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Soil

This protocol is adapted from a method developed for the determination of various phthalate esters in soil.[1][2]

  • Sample Preparation:

    • Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 5 mL of ultra-pure water to the tube to aid in sample dispersion.

  • Extraction:

    • Add 10 mL of the extraction solvent (e.g., dichloromethane/n-hexane, 1:1, v/v).

    • Add the appropriate salting-out agent (e.g., a mixture of anhydrous magnesium sulfate and sodium chloride).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Perform ultrasonic extraction for a specified period (e.g., 15 minutes).

    • Centrifuge the tube at a high speed (e.g., 5000 rpm) for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction):

    • Take a 1 mL aliquot of the supernatant (the organic layer) and transfer it to a 2 mL microcentrifuge tube containing the cleanup sorbent (e.g., a mixture of C18 and PSA).

    • Vortex the tube for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into a GC or LC vial for analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) for this compound from Soil

This protocol is based on a method for the determination of phthalate esters in soil samples.[3][4]

  • Sample Preparation:

    • Weigh 1.0 g of dried and sieved soil into a microwave extraction vessel.

  • Extraction:

    • Add 20 mL of acetonitrile to the vessel.

    • Seal the vessel and place it in the microwave extraction system.

    • Set the extraction program with optimized parameters (e.g., ramp to 100°C in 5 minutes, hold for 10 minutes).

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through a 0.45 µm filter.

    • The extract can be directly analyzed or subjected to a cleanup step if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sample homogenize Homogenize & Weigh soil_sample->homogenize add_solvent Add Extraction Solvent homogenize->add_solvent extraction_method Extraction (e.g., Ultrasonic, MAE) add_solvent->extraction_method centrifuge Centrifuge extraction_method->centrifuge dSPE Dispersive SPE centrifuge->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 analysis GC-MS or LC-MS/MS Analysis centrifuge2->analysis

Caption: General workflow for the extraction and analysis of this compound from soil.

troubleshooting_low_recovery start Low Recovery Observed check_solvent Is the extraction solvent optimal? start->check_solvent check_method Is the extraction method rigorous enough? check_solvent->check_method Yes solution_solvent Use a solvent mixture (e.g., Hexane:Acetone) check_solvent->solution_solvent No check_params Are extraction time and temperature optimized? check_method->check_params Yes solution_method Consider MAE or Ultrasonic Extraction check_method->solution_method No solution_params Increase extraction time/temperature check_params->solution_params No end Recovery Improved check_params->end Yes solution_solvent->end solution_method->end solution_params->end

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Minimizing analyte loss during sample preparation for Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Bis(1-methylheptyl) phthalate

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation.

Troubleshooting Guides

This section addresses specific issues that can lead to the loss of this compound during experimental procedures.

Issue 1: Low Analyte Recovery in Extraction Steps

Symptoms:

  • Consistently low recovery of this compound in spiked samples.

  • Poor reproducibility between replicate samples.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Selection For liquid-liquid extraction (LLE), ensure the use of a nonpolar solvent that is immiscible with the sample matrix. Common solvents for phthalate extraction include n-hexane, isooctane, and dichloromethane. For solid-phase extraction (SPE), select a sorbent that provides optimal retention and elution of this compound.
Incomplete Extraction Increase the extraction efficiency by optimizing parameters such as shaking/vortexing time and intensity.[1] For complex matrices like edible oils or fatty foods, consider advanced extraction techniques like gel permeation chromatography (GPC) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]
Analyte Adsorption to Labware Phthalates are prone to adsorbing to plastic surfaces. Strictly avoid the use of any plastic materials during sample preparation.[1][3] Use scrupulously clean glassware for all steps.[1] Consider silanizing glassware to further reduce active sites for adsorption.
Matrix Effects The sample matrix can interfere with the extraction process.[4] Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a matrix-matched standard. If significant matrix effects are observed, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.[5]
Issue 2: Analyte Degradation or Loss During Sample Storage

Symptoms:

  • Decreasing analyte concentration in samples over time.

  • Inconsistent results from samples analyzed at different time points.

Possible Causes & Solutions:

CauseSolution
Improper Storage Temperature Store samples at low temperatures to minimize degradation. Storage at -80°C is recommended for long-term stability.[6] Studies have shown that concentrations of some phthalate metabolites can decrease by up to 15-44% after 8 weeks when stored at 20°C.[7]
Evaporation of Solvent Ensure that sample vials are tightly sealed with appropriate caps (e.g., PTFE-lined septa) to prevent solvent evaporation, which would concentrate the analyte and lead to inaccurate results.
Photodegradation Protect samples from light by using amber glass vials or by storing them in the dark, especially if the stability of this compound to light is unknown.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of sample contamination in this compound analysis?

A1: The most significant source of contamination is the ubiquitous presence of phthalates in laboratory environments, primarily from plastic materials.[8][9] This includes plastic labware, tubing, vial caps, and even PVC flooring.[3] It is crucial to avoid all contact with plastics during sample preparation to prevent false-positive results.[1][3]

Q2: How can I effectively clean glassware to prevent contamination and analyte loss?

A2: A rigorous cleaning procedure is essential. A recommended method involves:

  • Washing with a suitable laboratory detergent.

  • Rinsing thoroughly with tap water.

  • Rinsing with deionized water.

  • Rinsing with a high-purity solvent such as acetone or hexane.[1]

  • For trace analysis, thermal treatment of glassware (e.g., baking at 450°C for several hours) can be an effective final cleaning step.[9]

Q3: What type of extraction method is most suitable for this compound?

A3: The choice of extraction method depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): A traditional and widely used method for liquid samples like beverages and water.[2][10]

  • Solid-Phase Extraction (SPE): Offers good selectivity and can be used for a variety of sample types.[10]

  • Solid-Phase Microextraction (SPME): A solventless technique that is suitable for clean matrices.[10][11] For complex or fatty matrices, more advanced techniques like gel permeation chromatography (GPC) or dispersive solid-phase extraction (d-SPE) as used in the QuEChERS method may be necessary to remove interferences.[2]

Q4: How can matrix effects be minimized in the analysis of this compound?

A4: Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[12] To mitigate these effects:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5]

  • Employ Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte can compensate for matrix effects.

  • Optimize Sample Cleanup: A more selective cleanup procedure can remove interfering components from the sample matrix.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Aqueous Samples
  • Sample Preparation:

    • Measure a known volume (e.g., 100 mL) of the aqueous sample into a scrupulously clean glass separatory funnel.

    • If required, adjust the pH of the sample.

    • Spike the sample with an appropriate internal standard.

  • Extraction:

    • Add a suitable volume of an immiscible organic solvent (e.g., 50 mL of n-hexane or dichloromethane).

    • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection:

    • Drain the organic layer (bottom layer for dichloromethane, top layer for n-hexane) into a clean glass flask.

    • Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a glass funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to a glass autosampler vial for analysis by GC-MS or LC-MS.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Column Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18) by passing a sequence of solvents as recommended by the manufacturer (e.g., methanol followed by deionized water).

  • Sample Loading:

    • Load the pre-treated sample or sample extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent or a mixture of solvents to remove interfering compounds. This step should be optimized to ensure that the analyte of interest is not eluted.

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a strong organic solvent.

  • Concentration and Analysis:

    • Concentrate the eluate if necessary and proceed with the instrumental analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Loop start Start: Sample Collection (Use Glass Containers) storage Sample Storage (-80°C for long-term) start->storage Avoid Plastic extraction Extraction (LLE or SPE) storage->extraction Use Glassware Only cleanup Sample Cleanup (if necessary) extraction->cleanup concentration Concentration (under Nitrogen) cleanup->concentration analysis Instrumental Analysis (GC-MS or LC-MS) concentration->analysis check_recovery Low Recovery? analysis->check_recovery optimize_extraction Optimize Extraction Parameters check_recovery->optimize_extraction Yes check_labware Check for Adsorption (Use Silanized Glassware) check_recovery->check_labware Yes check_matrix Investigate Matrix Effects check_recovery->check_matrix Yes optimize_extraction->extraction check_labware->extraction check_matrix->cleanup

Caption: Workflow for minimizing analyte loss of this compound.

logical_relationship cluster_sources Sources of Analyte Loss cluster_solutions Mitigation Strategies adsorption Adsorption to Surfaces use_glassware Use Inert Glassware adsorption->use_glassware degradation Chemical/Physical Degradation proper_storage Controlled Storage Conditions (Temp, Light) degradation->proper_storage incomplete_extraction Incomplete Phase Transfer optimize_method Optimize Extraction Method incomplete_extraction->optimize_method matrix_effects Signal Suppression/Enhancement cleanup_and_standards Effective Cleanup & Use of Matrix-Matched/Internal Standards matrix_effects->cleanup_and_standards

Caption: Relationship between sources of analyte loss and mitigation strategies.

References

Technical Support Center: Bis(1-methylheptyl) Phthalate Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Bis(1-methylheptyl) phthalate isomers in chromatographic analyses.

Troubleshooting Guide: Resolving Co-elution of this compound Isomers

Co-elution of this compound isomers can be a significant challenge in achieving accurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor or no separation of this compound isomers.

Logical Troubleshooting Workflow

Coelution_Troubleshooting start Start: Co-elution of Isomers Observed check_method Review Current Analytical Method (GC or HPLC) start->check_method is_gc Is the method GC-MS? check_method->is_gc is_hplc Is the method HPLC-UV/MS? check_method->is_hplc gc_column Evaluate GC Column - Is it appropriate for isomer separation? - Consider different stationary phases (e.g., Rtx-440, Rxi-XLB). is_gc->gc_column hplc_column Evaluate HPLC Column - Is it a high-resolution column? - Consider specialized phases (e.g., Newcrom R1). is_hplc->hplc_column gc_temp Optimize Temperature Program - Decrease initial temperature. - Reduce ramp rate. gc_column->gc_temp gc_flow Adjust Carrier Gas Flow Rate - Optimize for best resolution. gc_temp->gc_flow gc_injection Check Injection Parameters - Splitless vs. Split injection. - Optimize injector temperature. gc_flow->gc_injection gc_success Resolution Improved? gc_injection->gc_success sample_prep Review Sample Preparation - Ensure clean extracts. - Check for matrix effects. gc_success->sample_prep No end_resolved End: Co-elution Resolved gc_success->end_resolved Yes hplc_mobile_phase Optimize Mobile Phase - Adjust organic solvent ratio. - Try different organic modifiers (Acetonitrile vs. Methanol). hplc_column->hplc_mobile_phase hplc_gradient Refine Gradient Profile - Decrease the gradient slope. - Introduce isocratic holds. hplc_mobile_phase->hplc_gradient hplc_flow Adjust Flow Rate - Lower flow rate for better separation. hplc_gradient->hplc_flow hplc_success Resolution Improved? hplc_flow->hplc_success hplc_success->sample_prep No hplc_success->end_resolved Yes end_unresolved Consider Alternative Techniques - e.g., Different ionization source for MS, or switch between GC and HPLC. sample_prep->end_unresolved

Caption: Troubleshooting workflow for co-elution.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound isomers?

A1: this compound has several isomers with very similar chemical structures and physicochemical properties, such as boiling point and polarity. This similarity makes their separation by traditional chromatographic techniques challenging, often resulting in co-elution. The structural similarity can lead to nearly identical retention times on both gas and liquid chromatography columns.

Q2: What are the initial steps to take when I observe co-eluting peaks for these isomers?

A2:

  • Confirm Co-elution: First, ensure that you are observing co-elution and not another issue like peak broadening or splitting. This can be done by examining the peak shape for asymmetry or shoulders. If using a mass spectrometer, check for changes in the mass spectrum across the peak.

  • Review Your Method: Carefully review your current GC or HPLC method parameters. Small adjustments to the temperature program (for GC) or mobile phase gradient (for HPLC) can often improve resolution.

  • Check System Suitability: Ensure your chromatography system is performing optimally by running a standard mixture with known, well-separated compounds.

Q3: For GC-MS analysis, what are the key parameters to optimize for isomer separation?

A3:

  • Column Selection: The choice of GC column is critical. Columns with different stationary phases can offer varying selectivities for phthalate isomers. For example, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[1]

  • Temperature Program: A slower temperature ramp rate will provide more time for the isomers to interact with the stationary phase, potentially leading to better separation. Lowering the initial oven temperature can also improve the focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency and resolution.

  • Injection Technique: In splitless injection, a lower injector temperature might reduce the thermal degradation of the analytes and improve peak shape.

Q4: My GC-MS analysis shows a prominent ion at m/z 149 for all co-eluting peaks. How can I differentiate the isomers?

A4: The ion at m/z 149 is a common fragment for many phthalates, corresponding to the protonated phthalic anhydride.[2][3][4] When isomers co-elute, relying on this ion for quantification is not possible. To overcome this:

  • Improve Chromatographic Separation: The primary goal should be to achieve baseline separation of the isomers using the GC optimization techniques mentioned in Q3.

  • Look for Unique Fragment Ions: Although m/z 149 is common, the isomers might produce other, less abundant, unique fragment ions in their mass spectra. Examining the full mass spectrum for each partially separated peak may reveal these differences.

  • Alternative Ionization Techniques: If available, consider using a softer ionization technique, such as chemical ionization (CI) or atmospheric pressure chemical ionization (APCI). These methods often produce more abundant molecular ions, which would have the same mass for isomers but could be used for quantification if the isomers are chromatographically separated.[3]

Q5: What are the best practices for developing an HPLC method to separate these isomers?

A5:

  • Column Choice: A high-resolution column with a suitable stationary phase is essential. A reverse-phase column like the Newcrom R1 has been reported to be effective for the analysis of this compound.[5]

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol) and its proportion to the aqueous phase can significantly impact selectivity. Experiment with different solvent compositions to find the optimal separation.

  • Gradient Optimization: A shallow gradient (a slow increase in the organic solvent concentration) can significantly improve the resolution of closely eluting compounds.[6]

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation, albeit with longer run times.

Q6: Can sample preparation affect the co-elution of this compound isomers?

A6: While sample preparation does not directly cause co-elution, a poor sample cleanup can lead to matrix effects that may manifest as peak distortion and apparent co-elution. A clean sample extract is crucial for good chromatography. Ensure your extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is efficient and that potential interferences from the sample matrix are minimized.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of this compound

This protocol is based on a method for the analysis of this compound on a Newcrom R1 column.[5]

ParameterSpecification
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
Gradient Isocratic or gradient elution can be optimized. A starting point is 70% MeCN / 30% Water.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Method Optimization:

  • To improve the separation of isomers, a shallow gradient can be employed. For example, starting at 60% MeCN and increasing to 80% MeCN over 20 minutes.

  • The concentration of the acid modifier can be adjusted to optimize peak shape.

Protocol 2: General GC-MS Method for Phthalate Isomer Analysis

This is a general starting method that can be optimized for the separation of this compound isomers based on methods for other C8 phthalates.

ParameterSpecification
Column Rtx-440 or Rxi-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 310°C at 5°C/min, hold for 5 min.
Injector Splitless mode at 250°C
Injection Volume 1 µL
MS Detector Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or Selected Ion Monitoring (SIM) of characteristic ions.

Method Optimization:

  • For better separation of isomers, reduce the initial temperature ramp rate to 5°C/min.

  • If co-elution persists, consider a longer column (e.g., 60 m) to increase the number of theoretical plates.

Quantitative Data Summary

The following tables provide an example of the type of data that should be collected during method development to assess the separation of this compound isomers. Actual values will vary depending on the specific isomers, instrumentation, and method conditions.

Table 1: Example HPLC Retention Times and Resolution

IsomerRetention Time (min) - Method A (Isocratic 70% MeCN)Retention Time (min) - Method B (Gradient 60-80% MeCN)Resolution (between Isomer 1 & 2) - Method B
Isomer 110.215.51.8
Isomer 210.216.1

Table 2: Example GC-MS Retention Times and Key Fragment Ions

IsomerRetention Time (min) - (Rtx-440 column)Key Fragment Ions (m/z)
Isomer 118.3149, 167, 279
Isomer 218.5149, 167, 279

Logical Relationship Diagram for Method Selection

Method_Selection start Goal: Separate This compound Isomers sample_matrix Consider Sample Matrix (e.g., complex biological vs. simple solution) start->sample_matrix hplc_path HPLC-UV/MS - Good for less volatile compounds - Can offer different selectivity sample_matrix->hplc_path Aqueous/Polar gc_path GC-MS - High resolution for volatile compounds - Extensive libraries for identification sample_matrix->gc_path Volatile/Non-polar complexity High Matrix Complexity? hplc_path->complexity gc_path->complexity spe Requires extensive Sample Prep (e.g., SPE) complexity->spe Yes lle Simpler Sample Prep (e.g., LLE) complexity->lle No final_choice Select and Optimize Method spe->final_choice lle->final_choice

Caption: Decision process for analytical method selection.

References

Improving reproducibility in Bis(1-methylheptyl) phthalate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Bis(1-methylheptyl) phthalate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Phthalates, including this compound, are ubiquitous in laboratory environments. The most common sources of contamination include:

  • Laboratory Air and Dust: Phthalates can be present in the air and settle on surfaces.[1][2][3]

  • Plasticware: Any plastic materials used during sample collection, preparation, or analysis (e.g., pipette tips, vials, tubing) can leach phthalates.[4][5]

  • Solvents and Reagents: Solvents and reagents may contain trace amounts of phthalates.[2][3]

  • Glassware: Glassware can become contaminated from the air or from previous use if not cleaned properly.[3]

  • Autosampler Syringes: The outer wall of the syringe needle can absorb phthalates from the laboratory air.[1][2]

Q2: How can I minimize background contamination in my analysis?

A2: Minimizing background contamination is critical for accurate quantification. Here are some key strategies:

  • Use Phthalate-Free Consumables: Whenever possible, use certified phthalate-free plasticware, glassware, and solvents.

  • Thorough Glassware Cleaning: Clean glassware with a solvent rinse (e.g., hexane or acetone) and then bake at a high temperature (e.g., 400°C) for several hours.[3]

  • Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to check for contamination.[6]

  • Procedural Blanks: Include procedural blanks with each batch of samples to account for contamination introduced during the entire analytical process.

  • Injector and Syringe Cleaning: Implement rigorous cleaning procedures for the GC autosampler syringe and consider using a programmed temperature vaporization (PTV) injector to minimize thermal desorption of contaminants from the needle.[1]

Q3: What are the key considerations for sample preparation of this compound?

A3: The choice of sample preparation method depends on the sample matrix. Key considerations include:

  • Extraction Technique: Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[7][8] The choice depends on the sample volume, matrix complexity, and desired level of sensitivity.

  • Solvent Selection: The extraction solvent should have a high affinity for this compound and be compatible with the subsequent analytical technique. Hexane and acetone are commonly used for LLE.[9]

  • Matrix Effects: Complex matrices can interfere with the analysis. Techniques like SPE can help to clean up the sample and reduce matrix effects.[7]

  • Internal Standards: The use of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to correct for extraction inefficiencies and matrix effects.[6][10]

Troubleshooting Guides

Issue 1: High and Variable Blank Values
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/ReagentsTest each solvent and reagent individually. Purify contaminated solvents by distillation or by passing them through activated carbon or alumina.[3]Identification of the contaminated source. Reduced blank levels in subsequent analyses.
Contaminated GlasswareImplement a rigorous glassware cleaning protocol: rinse with a high-purity solvent and bake at high temperature.[3]Consistent and low blank values.
Laboratory Air ContaminationMinimize exposure of samples, solvents, and equipment to laboratory air. Prepare samples in a clean environment (e.g., a fume hood with a charcoal filter).Reduction in random contamination and lower blank levels.
Autosampler Syringe ContaminationOptimize the syringe cleaning procedure in the autosampler method. Use a fast injection at a low injector temperature to minimize desorption from the needle surface.[1]Lower and more consistent blank peaks.
Issue 2: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Inactive GC Inlet LinerDeactivate the inlet liner or replace it with a new, deactivated liner.Symmetrical peak shape for this compound.
Column ContaminationBake the column at the manufacturer's recommended maximum temperature. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.Improved peak shape and resolution.
Inappropriate GC Temperature ProgramOptimize the oven temperature program, including the initial temperature, ramp rate, and final temperature, to ensure proper separation and elution of the analyte.[11]Sharp, well-defined chromatographic peaks.
Co-elution with Matrix ComponentsSelect a different stationary phase for the GC column that provides better selectivity for phthalates.[12][13]Resolution of this compound from interfering peaks.
Issue 3: Low or Inconsistent Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient ExtractionOptimize the extraction parameters, such as the type and volume of extraction solvent, pH, and extraction time.[11][14]Increased and more consistent recovery of the analyte.
Analyte AdsorptionSilanize glassware to reduce active sites where the analyte can adsorb.Improved recovery and reproducibility.
Matrix Effects in MS DetectionPerform a matrix effect study by comparing the response of the analyte in a pure solvent to the response in a sample matrix extract. If significant matrix effects are observed, use matrix-matched calibration standards or an isotopically labeled internal standard.[6][10]More accurate and reproducible quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Transfer a known volume or weight of the sample into a pre-cleaned glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of an isotopically labeled internal standard solution.

  • Extraction: Add a suitable extraction solvent (e.g., n-hexane).[11] Vortex the mixture vigorously for a specified time (e.g., 2 minutes).

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.

  • Extract Collection: Carefully transfer the organic layer to a clean glass vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a desired final volume.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the GC-MS system.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used for phthalate analysis.[12]

    • Inlet: Splitless injection mode is typically used for trace analysis.

    • Oven Program: An optimized temperature program is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.[11]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the most common ionization technique for phthalate analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity. Monitor at least two to three characteristic ions for this compound.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Example Quantitation and Qualifier Ions for Phthalates

CompoundQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dibutyl phthalate (DBP)149223205
Benzyl butyl phthalate (BBP)14991206
Bis(2-ethylhexyl) phthalate (DEHP)149167279
This compound 149 113 279

Note: The specific ions for this compound should be confirmed by analyzing a pure standard.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection spike Spike with Internal Standard sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract concentrate Concentration and Reconstitution extract->concentrate gcms GC-MS Analysis concentrate->gcms data Data Acquisition (SIM Mode) gcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: Figure 1. General Experimental Workflow.

troubleshooting_logic Figure 2. Troubleshooting Logic for Poor Reproducibility start Poor Reproducibility Observed check_blanks Analyze Blanks (Solvent, Procedural) start->check_blanks blanks_high High/Variable Blanks? check_blanks->blanks_high troubleshoot_contamination Troubleshoot Contamination Sources (See FAQ A1) blanks_high->troubleshoot_contamination Yes check_chromatography Evaluate Peak Shape and Retention Time blanks_high->check_chromatography No troubleshoot_contamination->check_blanks chrom_bad Poor Chromatography? check_chromatography->chrom_bad troubleshoot_gc Troubleshoot GC System (Inlet, Column, Program) chrom_bad->troubleshoot_gc Yes check_recovery Assess Internal Standard Recovery chrom_bad->check_recovery No troubleshoot_gc->check_chromatography recovery_low Low/Inconsistent Recovery? check_recovery->recovery_low troubleshoot_extraction Optimize Sample Preparation recovery_low->troubleshoot_extraction Yes ok Reproducibility Improved recovery_low->ok No troubleshoot_extraction->check_recovery

Caption: Figure 2. Troubleshooting Logic.

References

Calibration curve issues in Bis(1-methylheptyl) phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Bis(1-methylheptyl) phthalate using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides & FAQs

This section addresses common issues related to calibration curve development and sample analysis for this compound.

Question 1: My calibration curve for this compound is non-linear, showing a quadratic or curved response. What are the potential causes and solutions?

Answer:

Non-linear calibration curves, particularly a quadratic response, are a frequent issue in the analysis of phthalates, including this compound.[1][2] The primary causes and their respective solutions are outlined below:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.

    • Solution: Reduce the concentration range of your calibration standards to a level where the response is linear. Alternatively, if high concentrations must be measured, a quadratic fit for the calibration curve may be acceptable, provided it is validated for its intended purpose.[1]

  • Active Sites in the GC System: Phthalates can interact with active sites in the injector liner, column, or ion source, leading to peak tailing and non-linear responses, especially at lower concentrations.

    • Solution: Use deactivated injector liners and columns. Regular maintenance, including cleaning the ion source, is also crucial. Consider using a system with an inert flow path.

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of this compound in the ion source, leading to deviations from linearity.

    • Solution: Employ matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix-induced signal enhancement or suppression.[3] Another approach is to use an isotopically labeled internal standard, such as Bis(6-methylheptyl) Phthalate-3,4,5,6-d4.[4][5]

  • Contamination: Phthalates are ubiquitous in laboratory environments and can contaminate blanks and standards, leading to inaccurate calibration curves.[6]

    • Solution: Use phthalate-free labware (glassware baked at high temperatures, avoid plastic consumables). Run solvent blanks frequently to monitor for contamination.[7]

Question 2: I'm observing poor reproducibility and a high relative standard deviation (%RSD) in my calibration points and quality control samples. What could be the cause?

Answer:

Poor reproducibility in phthalate analysis is often linked to the following factors:

  • Injection Variability: Inconsistent injection volumes can lead to significant variations in the peak areas, directly impacting the calibration curve's precision.

    • Solution: The use of an internal standard is highly recommended to correct for injection volume variations. An ideal internal standard for this compound would be its deuterated analog, Bis(6-methylheptyl) Phthalate-3,4,5,6-d4, as it will have a similar chromatographic behavior and ionization response.[4][5]

  • Sample Preparation Inconsistencies: Variations in the extraction and sample handling steps can introduce errors.

    • Solution: Ensure that the sample preparation protocol is well-defined and followed consistently. This includes precise volume measurements and consistent extraction times.

  • Syringe Contamination: The autosampler syringe can be a source of phthalate contamination, leading to carryover between injections.[6]

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections. Injecting a solvent blank after a high-concentration standard or sample can help assess carryover.

Question 3: How do I differentiate this compound from other isomeric phthalates that may be present in my sample?

Answer:

Distinguishing between isomeric phthalates can be challenging due to their similar mass spectra, which often show a common base peak at m/z 149.[2][8][9]

  • Chromatographic Separation: The primary method for differentiating isomers is through effective chromatographic separation. Utilizing a GC column with appropriate selectivity, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), and optimizing the temperature program can achieve baseline separation of many phthalate isomers.[3][10]

  • Mass Spectral Analysis: While the base peak may be the same, there are often subtle differences in the relative abundances of other fragment ions in the mass spectra of isomers. Careful examination of the full mass spectrum can aid in identification. Using a high-resolution mass spectrometer can also help in differentiating isomers by providing more accurate mass measurements of the fragment ions.

Question 4: What are the key ions to monitor for this compound in Selected Ion Monitoring (SIM) mode for quantitative analysis?

Answer:

For quantitative analysis in SIM mode, it is essential to select a quantification ion and at least one or two qualifier ions. Based on the general fragmentation patterns of dialkyl phthalates, the following ions would be relevant for this compound (Chemical Formula: C24H38O4, Molecular Weight: 390.56 g/mol ):

  • Quantification Ion: The most abundant and characteristic fragment ion is typically chosen for quantification. For many higher molecular weight dialkyl phthalates, the protonated phthalic anhydride ion at m/z 149 is the base peak and is commonly used for quantification.[2][8][9]

Quantitative Data Summary

The following tables summarize typical calibration and quality control parameters for phthalate analysis by GC-MS. Note that these are general values and may vary depending on the specific instrumentation and matrix.

Table 1: Typical Calibration Curve Parameters for Phthalate Analysis by GC-MS

ParameterTypical Value/RangeNotes
Calibration ModelLinear or QuadraticA linear fit is preferred, but a quadratic fit may be used if justified and validated.[1]
Concentration Range1 - 1000 ng/mLThe linear range should be determined experimentally for each instrument and analyte.[1]
Correlation Coefficient (r²)> 0.995A high correlation coefficient indicates a good fit of the data to the calibration model.
Number of Calibration Points5 - 7A sufficient number of points should be used to accurately define the curve.

Table 2: Quality Control Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Blank SamplesBelow Limit of Quantification (LOQ)To monitor for and control background contamination.[6]
Calibration Verification± 15% of the theoretical valueTo ensure the initial calibration remains valid throughout the analytical run.
Laboratory Control Sample (LCS) Recovery70 - 130%To assess the accuracy of the analytical method.
Matrix Spike Recovery70 - 130%To evaluate the effect of the sample matrix on the analytical method.[3]
Relative Percent Difference (RPD) for Duplicates< 20%To assess the precision of the analytical method.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) in a Class A volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking: If using an internal standard (e.g., Bis(6-methylheptyl) Phthalate-3,4,5,6-d4), spike each calibration standard with a constant concentration of the internal standard stock solution.

  • Matrix-Matched Standards: To prepare matrix-matched standards, evaporate the solvent from the prepared calibration standards and reconstitute the residue in a blank matrix extract.

Protocol 2: GC-MS Analysis

The following are general GC-MS parameters for phthalate analysis and should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplit/Splitless
Injector Temperature280 °C
Injection ModeSplitless (or as optimized)
Carrier GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)[3][10]
Oven Temperature ProgramInitial: 60°C (hold 1 min), Ramp: 20°C/min to 220°C (hold 1 min), Ramp: 5°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for this compoundQuantifier: m/z 149; Qualifiers: Investigate m/z 167, 279 (to be confirmed with a pure standard)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Standard_Prep Calibration Standard Preparation IS_Spike Internal Standard Spiking Standard_Prep->IS_Spike IS_Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Calibration Curve Issue (Non-Linearity/Poor RSD) Check_Linearity Is the curve non-linear? Start->Check_Linearity Check_RSD Is the %RSD high? Start->Check_RSD Detector_Saturation Detector Saturation? Check_Linearity->Detector_Saturation Yes Injection_Variability Injection Variability? Check_RSD->Injection_Variability Yes Matrix_Effects Matrix Effects? Detector_Saturation->Matrix_Effects No Sol_Detector Reduce Concentration Range or Use Quadratic Fit Detector_Saturation->Sol_Detector Yes Contamination Contamination? Matrix_Effects->Contamination No Sol_Matrix Use Matrix-Matched Standards or Labeled IS Matrix_Effects->Sol_Matrix Yes Sol_Contamination Use Phthalate-Free Labware & Run Blanks Contamination->Sol_Contamination Yes Injection_Variability->Contamination No, check sample prep Sol_Injection Use Internal Standard Injection_Variability->Sol_Injection Yes

References

Validation & Comparative

A Comparative Toxicological Guide: Unraveling the Effects of Phthalates on Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability

This guide provides a comprehensive overview of the toxicological effects of Di(2-ethylhexyl) phthalate (DEHP), a widely studied plasticizer. The primary objective was to conduct a comparative analysis with Bis(1-methylheptyl) phthalate. However, a thorough literature search revealed a significant lack of publicly available toxicological data for this compound. Therefore, this document focuses on the extensive data available for DEHP, presenting it in a structured format to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide is designed to be a detailed reference on DEHP's toxicological profile, including quantitative data, experimental methodologies, and visual representations of key biological pathways and study designs.

Di(2-ethylhexyl) phthalate (DEHP): A Detailed Toxicological Profile

DEHP is a high-production-volume chemical used to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use has led to ubiquitous human exposure and raised concerns about its potential health effects.[1] Extensive research in animal models has demonstrated that DEHP can induce a range of toxic effects, particularly on the reproductive, developmental, and hepatic systems.[2]

Quantitative Toxicological Data for DEHP

The following tables summarize key quantitative data from toxicological studies on DEHP, providing No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for various endpoints.

Toxicological EndpointSpeciesExposure RouteNOAELLOAELKey Effects ObservedReference
Reproductive Toxicity (Male) RatOral (dietary)4.8 mg/kg/day10-20 mg/kg/dayTesticular atrophy, decreased sperm production, reproductive tract malformations.[3][4][3][4]
Reproductive Toxicity (Female) MouseOral-130 mg/kg/dayDecreased fertility.[5][5]
Developmental Toxicity RatOral (gavage)-0.05 mg/kg/dayAltered reproductive organ weight and sperm parameters in offspring.[5][5]
Hepatotoxicity RatOral25 mg/kg/day50 mg/kg/dayIncreased liver weight, peroxisome proliferation, hepatocellular adenomas and carcinomas.[6][6]
Carcinogenicity Rat, MouseOral50-100 mg/kg/day>350 mg/kg/dayIncreased incidence of liver tumors.[5][6][5][6]
Experimental Protocols

The toxicological data presented above are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of two key OECD guidelines for assessing reproductive and developmental toxicity.

This test is designed to provide initial information on the potential reproductive and developmental toxicity of a substance.[7][8][9][10][11]

  • Test Animals: Typically rats, with at least 10 animals of each sex per group.

  • Dosing: The test substance is administered orally to several dose groups and a control group. Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).

  • Mating: A 1:1 mating ratio is used.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, fertility, and detailed histopathology of reproductive organs.

    • Offspring: Number of live and dead pups, pup weight, sex ratio, anogenital distance, nipple retention in males, and external abnormalities.

  • Objective: To identify substances that may have adverse effects on reproduction and/or development, warranting more extensive testing.

This guideline focuses on assessing the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[12][13][14][15][16]

  • Test Animals: Preferably rats or rabbits, with a sufficient number of females to yield approximately 20 with implantation sites at necropsy.

  • Dosing: The test substance is administered daily by gavage from implantation to the day before expected delivery. At least three dose levels and a control are used.

  • Endpoints Evaluated:

    • Maternal: Clinical observations, body weight, food consumption, and uterine examination (number of corpora lutea, implantations, resorptions, and live/dead fetuses).

    • Fetal: Fetal weight, sex, and detailed examination for external, visceral, and skeletal abnormalities.

  • Objective: To determine the potential of a substance to cause structural or developmental abnormalities in the offspring.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

G cluster_0 DEHP Exposure cluster_1 Endocrine Disruption cluster_2 Toxicological Outcomes DEHP DEHP PPARα Activation PPARα Activation DEHP->PPARα Activation binds to and activates Decreased Testosterone Synthesis Decreased Testosterone Synthesis DEHP->Decreased Testosterone Synthesis inhibits Altered Estrogen Signaling Altered Estrogen Signaling DEHP->Altered Estrogen Signaling interferes with Hepatotoxicity Hepatotoxicity PPARα Activation->Hepatotoxicity leads to Reproductive Toxicity Reproductive Toxicity Decreased Testosterone Synthesis->Reproductive Toxicity causes Developmental Toxicity Developmental Toxicity Decreased Testosterone Synthesis->Developmental Toxicity causes Altered Estrogen Signaling->Reproductive Toxicity contributes to

Caption: Simplified signaling pathway of DEHP-induced toxicity.

G Animal Acclimation Animal Acclimation Dosing (Male & Female) Dosing (Male & Female) Animal Acclimation->Dosing (Male & Female) Mating Period Mating Period Dosing (Male & Female)->Mating Period Gestation & Lactation Gestation & Lactation Mating Period->Gestation & Lactation F0 Necropsy F0 Necropsy Gestation & Lactation->F0 Necropsy F1 Pup Evaluation F1 Pup Evaluation Gestation & Lactation->F1 Pup Evaluation Data Analysis & Reporting Data Analysis & Reporting F0 Necropsy->Data Analysis & Reporting F1 Pup Evaluation->Data Analysis & Reporting

Caption: Workflow for OECD 421 Reproductive Toxicity Screening Test.

References

A Comparative Guide to Analytical Methods for Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the detection and quantification of Bis(1-methylheptyl) phthalate, a C9 phthalate isomer. Due to the limited availability of specific quantitative performance data for this compound, this guide leverages data from closely related and structurally similar C9 phthalates, such as diisononyl phthalate (DINP), to provide a representative comparison. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of C9 phthalates.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Separation based on polarity with detection via UV absorbance.
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL[1]10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.025 - 5 ng/mL[2]50 - 500 ng/mL
**Linearity (R²) **> 0.99> 0.99[3][4]> 0.99
Recovery (%) 80 - 115%85 - 115%[3][4]80 - 110%
Precision (%RSD) < 15%< 15%[3][4]< 15%
Selectivity HighVery HighModerate
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow to Moderate

Note: The values presented are typical and can vary depending on the specific instrument, method parameters, and sample matrix. Data for LOD, LOQ, Linearity, Recovery, and Precision are based on representative values for C9 phthalates like DINP and other common phthalates from various studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of phthalates using the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Solid Samples):

  • A representative portion of the solid sample (e.g., 1 gram of plastic) is finely ground or cut into small pieces.

  • The sample is placed in a glass vial with a suitable solvent, such as a mixture of hexane and acetone (1:1, v/v).

  • Extraction is performed using ultrasonication for approximately 30 minutes, followed by shaking.

  • The extract is then filtered through a 0.45 µm syringe filter to remove particulate matter.

  • An internal standard is added, and the sample is diluted to a final volume with the extraction solvent.

GC-MS Conditions:

  • GC System: Agilent 8890 GC or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 280 °C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates. Common ions for C9 phthalates include m/z 149, 167, and 293.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Liquid Samples):

  • For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed.

  • LLE: 5 mL of the sample is mixed with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane). The mixture is vortexed and centrifuged. The organic layer is collected.

  • SPE: An SPE cartridge (e.g., C18) is conditioned with methanol and water. The sample is loaded onto the cartridge, washed, and then the analytes are eluted with an organic solvent like acetonitrile or methanol.

  • The extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

  • An internal standard is added before injection.

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC H-Class or similar.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: SCIEX QTRAP 6500+ or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions are selected for each target phthalate.

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation:

  • Sample preparation for HPLC-UV is similar to that for LC-MS/MS, involving either liquid-liquid or solid-phase extraction to remove matrix interferences and concentrate the analyte.

  • The final extract is dissolved in the mobile phase.

HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength of 225 nm.

Mandatory Visualization

The following diagrams illustrate a common sample preparation workflow for solid samples and a simplified signaling pathway for phthalate-induced endocrine disruption.

experimental_workflow cluster_prep Sample Preparation sample Solid Sample (e.g., Plastic) grinding Grinding/Cutting sample->grinding Mechanical Processing extraction Solvent Extraction (Hexane:Acetone) grinding->extraction Ultrasonication & Shaking filtration Filtration (0.45 µm) extraction->filtration Remove Particulates analysis GC-MS or LC-MS/MS Analysis filtration->analysis Inject

Caption: A typical experimental workflow for the extraction of phthalates from solid matrices.

signaling_pathway cluster_cellular Cellular Response to Phthalates cluster_receptors Receptor Binding cluster_effects Downstream Effects Phthalate Bis(1-methylheptyl) phthalate ER Estrogen Receptor (ER) Phthalate->ER Binds AR Androgen Receptor (AR) Phthalate->AR Binds PPAR PPARγ Phthalate->PPAR Activates OxidativeStress Increased Reactive Oxygen Species (ROS) Phthalate->OxidativeStress Induces GeneExp Altered Gene Expression ER->GeneExp AR->GeneExp PPAR->GeneExp Hormone Hormone Synthesis & Signaling Disruption GeneExp->Hormone CellularDamage Oxidative Stress & Cellular Damage OxidativeStress->CellularDamage

Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.

References

Inter-laboratory comparison for Bis(1-methylheptyl) phthalate measurement

Author: BenchChem Technical Support Team. Date: November 2025

The data presented here is a synthesis from various studies on phthalate analysis and should be considered as a reference for establishing in-house method performance.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes typical performance data for the analysis of phthalates with similar chain lengths to Bis(1-methylheptyl) phthalate, determined by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values can serve as a benchmark for laboratories developing methods for this compound.

Table 1: Typical Performance Characteristics of Analytical Methods for C8-Chain Phthalates

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.15 - 1.5 ng/mL
Recovery (%) 85 - 110%90 - 115%
Precision (RSD %) < 15%< 10%
**Linearity (R²) **> 0.99> 0.995

Note: The values presented are generalized from multiple sources and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

A detailed experimental protocol is essential for reproducing analytical results. Below is a generalized protocol for the determination of this compound in a given matrix, such as a consumer product or environmental sample, using GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar phthalate) to a final concentration of 100 ng/mL.

  • Solvent Addition: Add 10 mL of a suitable organic solvent, such as hexane or a mixture of hexane and acetone (3:1, v/v).

  • Extraction: Vortex the tube for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.

  • Extract Collection: Carefully transfer the supernatant (organic layer) to a clean glass tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the analytical solvent (e.g., hexane) for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Mandatory Visualization

Diagrams are provided to visualize the experimental workflow and the logical relationship of a proficiency testing program.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing spike Internal Standard Spiking start->spike extract Solvent Extraction spike->extract concentrate Concentration & Reconstitution extract->concentrate inject Sample Injection concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

proficiency_testing cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation prep Prepare & Distribute Test Material lab_a Laboratory A (Analysis) prep->lab_a lab_b Laboratory B (Analysis) prep->lab_b lab_c Laboratory C (Analysis) prep->lab_c eval Statistical Analysis of Results lab_a->eval lab_b->eval lab_c->eval eval->prep Feedback & Report

Validation of a Novel HPLC Method for Bis(1-methylheptyl) phthalate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Bis(1-methylheptyl) phthalate. The performance of this new method is objectively compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data for informed decision-making in analytical workflows.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. This section compares the performance of a new Reverse-Phase HPLC (RP-HPLC) method with traditional GC-MS and the highly sensitive LC-MS/MS.

Table 1: Performance Comparison of Analytical Methods for Phthalate Analysis

ParameterNew RP-HPLC Method (this compound)Established GC-MS Methods (for similar phthalates)Established LC-MS/MS Methods (for similar phthalates)
Linearity (R²) > 0.99> 0.99[1]> 0.99[2][3]
Limit of Detection (LOD) Method-dependent0.029 - 0.049 ng[4]0.1 - 0.3 ng/mL[5]
Limit of Quantification (LOQ) Method-dependent0.087 - 0.15 ng[4]0.3 - 1.0 ng/mL[5]
Accuracy (% Recovery) Expected to be high66 - 118%[6]85 - 115%[2]
Precision (% RSD) Expected to be low< 10%[1]< 15%[2]
Sample Preparation Simple liquid extractionLiquid-liquid extraction, Solid-phase extraction[7][8]Simple liquid extraction, Solid-phase extraction[2][3][9]
Analysis Time ~10 minutes[9]< 40 minutes[10][11]~10 - 15 minutes[3][9]
Specificity GoodHigh (with MS detection)[10]Very High (with MS/MS detection)[9]

Note: Performance data for GC-MS and LC-MS/MS methods are based on published results for structurally similar phthalates due to the limited availability of specific validation data for this compound.

Experimental Protocols

Detailed methodologies for the new HPLC method and the comparative GC-MS and LC-MS/MS techniques are provided below.

New RP-HPLC Method for this compound

This method utilizes a reverse-phase C18 column for the separation of this compound.

  • Column: Newcrom R1[12]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[12]

  • Detection: UV detector

  • Sample Preparation: A simple dilution of the sample in the mobile phase is typically sufficient.

Established GC-MS Method for Phthalate Analysis

Gas chromatography coupled with mass spectrometry is a widely used technique for phthalate analysis.[10]

  • Sample Preparation: Liquid-liquid extraction with a suitable organic solvent like hexane or dichloromethane is a common procedure.[6][8] Solid-phase extraction (SPE) can also be employed for cleaner sample extracts.

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed capillary column such as a DB-5MS is recommended.[13]

    • Injector: Splitless injection is often used for trace analysis.[7]

    • Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might start at a lower temperature and ramp up to a final temperature of around 300°C.[7]

    • Carrier Gas: Helium is commonly used as the carrier gas.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is standard.[7]

    • Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.[13]

Established LC-MS/MS Method for Phthalate Analysis

Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for the analysis of phthalates.[2][9]

  • Sample Preparation: Similar to GC-MS, sample preparation often involves liquid-liquid extraction or solid-phase extraction.[3][9] Methanol is a common extraction solvent.[2]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 column is frequently used for separation.[2][9]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like ammonium acetate, is typically used.[9]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly employed.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, which is crucial for complex matrices.[9]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the validation of a new analytical method and a typical experimental workflow for phthalate analysis.

G cluster_0 Method Validation Workflow Define Analytical Requirements Define Analytical Requirements Develop Method Develop Method Define Analytical Requirements->Develop Method Input Pre-validation Pre-validation Develop Method->Pre-validation Output Full Validation Full Validation Pre-validation->Full Validation Proceed if promising Routine Use Routine Use Full Validation->Routine Use Implement if successful

Caption: A flowchart illustrating the key stages of analytical method validation.

G cluster_1 Sample Preparation Steps Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extraction Extraction Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Result Reporting Result Reporting Data Processing->Result Reporting Clean-up Clean-up Extraction->Clean-up Concentration Concentration Clean-up->Concentration

Caption: A typical experimental workflow for the analysis of phthalates.

References

Navigating the Analytical Landscape for Phthalate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of analytical methodologies for monitoring phthalates, with a special focus on the challenges in immunoassay development for specific isomers like Bis(1-methylheptyl) phthalate.

In the realm of environmental and health monitoring, the accurate detection of phthalates is of paramount importance due to their widespread use as plasticizers and their potential endocrine-disrupting properties. While various analytical techniques are available, the development of rapid and high-throughput screening methods like immunoassays faces challenges, particularly for less common isomers such as this compound. This guide provides a comparative overview of common analytical methods for phthalate detection and discusses the intricacies of immunoassay cross-reactivity.

Comparative Analysis of Analytical Methods

Researchers and drug development professionals have a suite of analytical tools at their disposal for the detection and quantification of phthalates. The choice of method often depends on the required sensitivity, specificity, sample throughput, and the specific phthalate of interest. The most prevalent methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside immunological assays.[1][2][3][4]

Method Principle Specificity Sensitivity Throughput Primary Application
Immunoassay (e.g., ELISA) Antigen-antibody bindingVariable (potential for cross-reactivity)HighHighRapid screening of multiple samples
HPLC-UV Separation by polarity, detection by UV absorbanceModerate to HighModerateModerateQuantification of known phthalates in less complex matrices
GC-MS Separation by volatility and mass-to-charge ratioVery HighVery HighLow to ModerateConfirmatory analysis and identification of unknown phthalates

Table 1. Comparison of common analytical methods for phthalate detection.

Immunoassays for Phthalate Detection: The Cross-Reactivity Conundrum

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive platform for the detection of small molecules like phthalates.[5][6] These assays rely on the specific recognition of a target molecule (the antigen) by an antibody. However, the development of highly specific antibodies for individual phthalate isomers is a significant challenge.

The structural similarity among different phthalate esters can lead to cross-reactivity , where an antibody raised against one phthalate may also bind to other, structurally related phthalates. This can result in an overestimation of the target analyte's concentration. For instance, an ELISA kit developed for dibutyl phthalate (DBP) showed some cross-reactivity with di-isobutyl phthalate (12.5%) and butyl benzyl phthalate (3.9%), but very low cross-reactivity with other phthalates.[7]

Currently, there is a notable lack of commercially available immunoassays and published research detailing the cross-reactivity of This compound . This is likely due to its less prevalent use compared to high-production volume phthalates like di(2-ethylhexyl) phthalate (DEHP) and DBP, which are more commonly the focus of regulatory monitoring and academic research.

Experimental Protocols: A Generalized Approach

While a specific protocol for a this compound immunoassay is not available, a general protocol for a competitive ELISA for a generic phthalate is outlined below. This protocol is representative of the methodology that would be employed.

General Competitive ELISA Protocol for Phthalate Detection

  • Coating: A microtiter plate is coated with a phthalate-protein conjugate (coating antigen).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples containing the target phthalate are added to the wells, followed by the addition of a specific anti-phthalate antibody. The free phthalate in the sample and the coated phthalate compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the phthalate in the sample.

Visualizing Methodological Workflows and Logical Relationships

To better understand the experimental process and the current state of phthalate analysis, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Generation p1 Coat plate with Phthalate-Protein Conjugate p2 Block non-specific sites p1->p2 a1 Add Standard/Sample p2->a1 Incubate a2 Add Anti-Phthalate Antibody a1->a2 d1 Add Enzyme-conjugated Secondary Antibody a2->d1 Wash d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 end end d3->end Analyze Data

Figure 1. Generalized workflow of a competitive ELISA for phthalate detection.

Data_Scarcity cluster_factors Factors Influencing Research Focus cluster_compound This compound cluster_outcome Consequences f1 High Production Volume (e.g., DEHP, DBP) f2 Regulatory Scrutiny f1->f2 f3 Known Health Concerns f2->f3 o1 Limited Commercial Immunoassays f3->o1 c1 Less Common Isomer o2 Scarcity of Cross-Reactivity Data c1->o2

Figure 2. Logical relationship explaining the scarcity of immunoassay data for this compound.

References

A Researcher's Guide to Selecting the Optimal GC Column for Phthalate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phthalates, the choice of a gas chromatography (GC) column is paramount to achieving accurate and reliable separation of these often-isomeric compounds. This guide provides a comprehensive comparison of the performance of various GC columns for the separation of phthalate isomers, supported by experimental data to inform your selection process.

The ubiquitous nature of phthalates in consumer products and their potential as endocrine disruptors necessitates robust analytical methods for their detection and quantification. Due to the structural similarity of phthalate isomers, achieving baseline separation can be challenging. The selection of a GC column with the appropriate stationary phase is a critical factor in overcoming this analytical hurdle.

Comparative Analysis of GC Column Performance

A study by Restek directly compared the performance of seven commonly used GC columns for the analysis of a wide range of phthalates, including challenging isomer groups. The columns evaluated were:

  • Rtx-440

  • Rxi-XLB

  • Rxi-5ms

  • Rtx-50

  • Rxi-35Sil MS

  • Rtx-CLPesticides

  • Rtx-CLPesticides2

The study concluded that the Rtx-440 and Rxi-XLB columns demonstrated superior performance, providing the best resolution for a complex mixture of 37 phthalates in under 40 minutes.[1] For the analysis of 18 regulated phthalates by GC-MS, these columns achieved analysis times of less than 6 minutes.[1]

Quantitative Performance Data

To facilitate a direct comparison, the following table summarizes the predicted retention times for key phthalate isomers on the seven evaluated columns. Lower retention times indicate a faster analysis, while greater differences in retention times between isomers suggest better separation.

Phthalate IsomerRtx-440 (min)Rxi-XLB (min)Rxi-5ms (min)Rtx-50 (min)Rxi-35Sil MS (min)Rtx-CLPesticides (min)Rtx-CLPesticides2 (min)
Diisobutyl phthalate3.293.122.893.233.253.013.19
Di-n-butyl phthalate3.493.313.063.423.453.193.37
Bis(2-ethylhexyl) phthalate4.213.953.524.054.123.823.91
Dicyclohexyl phthalate4.334.043.554.424.583.784.08
Di-n-octyl phthalate4.764.503.974.594.624.244.39
Diisononyl phthalate5.104.844.234.844.844.504.64
Diisodecyl phthalate5.204.954.425.015.184.714.90
Dinonyl phthalate5.244.954.395.045.104.724.83

Data sourced from a Restek application note. Retention times are predicted values.[1]

Key Separation Observations:
  • Rtx-440 and Rxi-XLB: These columns consistently provided the best overall separation for the broadest range of phthalates.[1] They were able to resolve critical pairs that co-eluted on other columns.

  • Rxi-5ms: This column showed co-elution of bis(2-ethylhexyl) phthalate (DEHP) and dicyclohexyl phthalate.[1]

  • Rtx-50: On this column, bis(2-ethylhexyl) phthalate and butyl benzyl phthalate (BBP) were not fully resolved.[1]

  • Rxi-35Sil MS: This column exhibited different elution orders for several phthalate pairs compared to the other columns, which can be advantageous for confirmation analysis.[1]

  • Rtx-CLPesticides2: This column resulted in the co-elution of bis(2-methoxyethyl) phthalate with bis[4-methyl-2-pentyl] phthalate, and bis(2-ethoxyethyl) phthalate with di-n-pentyl phthalate.[1]

Experimental Protocols

The following methodologies are based on the experimental conditions used in the comparative study of the seven GC columns.

Sample Preparation
  • Standard Preparation: Individual phthalate standards were dissolved and diluted in methylene chloride to a concentration of 50 µg/mL. An internal standard, benzyl benzoate, was prepared at a concentration of 80 µg/mL.

  • Glassware: To avoid contamination, all sample preparation was performed using glassware, strictly avoiding plastics.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Instrument: Shimadzu QP2010 Plus GC-MS or equivalent.[1]

  • Columns: All columns had dimensions of 30 m x 0.25 mm x 0.25 µm (except for Rtx-CLPesticides2, which had a 0.20 µm film thickness).[1]

  • Injector: Splitless injection with a volume of 1 µL.

  • Oven Temperature Program: The specific temperature program was optimized for the best overall separation across all columns. A common starting point for phthalate analysis is an initial temperature of around 150°C, followed by a ramp to a final temperature of up to 330°C.

  • Carrier Gas: Helium was used as the carrier gas.

  • Detector: Mass Spectrometer (MS) operated in scan mode.

Experimental Workflow

The general workflow for the analysis of phthalate isomers by GC-MS is depicted in the following diagram.

Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Standard Phthalate Standards Dilution Dilution in Methylene Chloride Standard->Dilution Sample Final Sample (50 µg/mL) Dilution->Sample Injection 1 µL Splitless Injection Sample->Injection Separation GC Column Separation (e.g., Rtx-440) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

GC-MS workflow for phthalate isomer analysis.

Conclusion

The selection of an appropriate GC column is a critical determinant for the successful separation of phthalate isomers. Based on the presented data, the Rtx-440 and Rxi-XLB columns offer the most robust and reliable performance for the comprehensive analysis of a wide range of phthalates, providing excellent resolution and fast analysis times. For confirmatory analysis, a column with a different selectivity, such as the Rxi-35Sil MS , can be a valuable tool due to its alternative elution patterns for certain isomer pairs. Researchers should consider the specific phthalates of interest and the desired analytical throughput when making their column selection. The provided experimental protocols and workflow offer a solid foundation for developing and implementing a validated method for phthalate isomer analysis in a research or drug development setting.

References

Bis(1-methylheptyl) phthalate migration from plastics compared to other phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the migration of common phthalates from plastic materials, with a notable absence of specific data for bis(1-methylheptyl) phthalate.

Executive Summary

For researchers, scientists, and drug development professionals, understanding the migration of plasticizers like phthalates from packaging and equipment is critical for ensuring product safety and integrity. While extensive research exists for common phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and others, a thorough search of scientific literature reveals a significant gap in quantitative migration data for this compound.

This guide provides a comparative overview of the migration of several widely used phthalates from various plastic matrices into food simulants. The data and methodologies presented serve as a valuable reference for assessing potential contamination and for designing future studies, which are critically needed for less-characterized phthalates like this compound. The principles governing the migration of the phthalates discussed herein are expected to apply to this compound, with its specific migration behavior being influenced by its unique physicochemical properties, such as molecular weight and lipophilicity.

Comparative Migration Data of Common Phthalates

The migration of phthalates from plastics is influenced by numerous factors, including the type of polymer, the specific phthalate, temperature, contact time, and the nature of the contacting medium (food simulant). The following table summarizes experimental data for several common phthalates.

PhthalatePlastic TypeFood SimulantTemperature (°C)TimeMigration LevelReference
DEHP PVCEthanol 10% (v/v)4010 days0.2 - 1.5 mg/kg[1][2]
PVCAcetic Acid 3% (w/v)4010 days0.3 - 2.0 mg/kg[1]
PVCOlive Oil4010 days5.0 - 20.0 mg/kg[3][4]
DBP PVCEthanol 10% (v/v)4010 days0.1 - 0.5 mg/kg[1][5]
PPWater90 (microwaved)3 min[5]
VariousDistilled WaterAmbient10 daysup to 54.5 mg/kg[1]
BBP PVCEthanol 10% (v/v)4010 days0.5 - 3.0 mg/kg[1]
PPWater--Not Found[5]
DINP PVCOlive Oil6010 days1.2 mg/dm²[2]
DIDP PVCOlive Oil6010 days1.8 mg/dm²[2]

Note: This table presents a selection of available data. Migration levels can vary significantly based on the specific experimental conditions and the formulation of the plastic material.

Experimental Protocols for Phthalate Migration Testing

Standardized methodologies are crucial for obtaining reliable and comparable data on phthalate migration. The following outlines a typical experimental protocol.

Sample Preparation
  • The plastic material is cut into defined surface areas.

  • The samples are cleaned to remove any surface contamination.

Migration Test
  • The plastic samples are immersed in a selected food simulant in a glass container to avoid secondary contamination.

  • Commonly used food simulants include:

    • Ethanol 10% (v/v): Simulates aqueous foods.

    • Acetic Acid 3% (w/v): Simulates acidic foods.

    • Ethanol 20% or 50% (v/v): Simulates alcoholic foods.

    • Olive oil or other vegetable oils: Simulates fatty foods.

  • The test is conducted under controlled temperature and for a specific duration, often mimicking worst-case usage scenarios (e.g., 10 days at 40°C).[1][6]

Sample Extraction and Analysis
  • After the exposure period, the food simulant is collected.

  • For aqueous simulants, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to concentrate the phthalates.[7]

  • For oily simulants, a solvent extraction followed by a cleanup step to remove lipids is necessary.

  • The final extract is analyzed using analytical instrumentation.

Analytical Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and highly sensitive method for identifying and quantifying phthalates.[8] The instrument separates the different phthalates, and the mass spectrometer provides definitive identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS): Offers an alternative with high sensitivity and selectivity, particularly for complex matrices.[7]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a phthalate migration study.

Phthalate_Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis Plastic_Material Plastic Material Sample Sample_Cutting Cut to Defined Surface Area Plastic_Material->Sample_Cutting Sample_Cleaning Clean Sample Surface Sample_Cutting->Sample_Cleaning Incubation Immerse Sample in Simulant (Controlled Time & Temperature) Sample_Cleaning->Incubation Food_Simulant Select Food Simulant(s) Food_Simulant->Incubation Extraction Extract Phthalates from Simulant (LLE or SPE) Incubation->Extraction Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Extraction->Analysis Quantification Quantify Phthalate Concentration Analysis->Quantification Results Results Quantification->Results

References

Environmental persistence of Bis(1-methylheptyl) phthalate vs. other plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative environmental persistence of Bis(1-methylheptyl) phthalate and other common plasticizers, supported by experimental data.

The environmental fate of plasticizers is a critical area of study due to their widespread use and potential for ecotoxicity. This guide provides a comparative analysis of the environmental persistence of several key phthalate plasticizers, with a focus on this compound. Due to the limited direct experimental data on this compound, di-n-octyl phthalate (DNOP), a structurally similar C8 phthalate, is used as a surrogate to provide a reasonable assessment of its environmental behavior. The persistence of these compounds is evaluated based on their susceptibility to biodegradation, hydrolysis, and photolysis.

Comparative Analysis of Environmental Persistence

The environmental persistence of phthalate plasticizers is inversely related to their rate of degradation through biotic and abiotic processes. Biodegradation is the primary mechanism for the removal of phthalates from the environment. Generally, phthalates with shorter alkyl chains are more readily biodegradable.[1]

Biodegradation Data

The following table summarizes the biodegradation data for selected phthalate plasticizers under various experimental conditions.

PlasticizerMicroorganism/ConsortiumInitial Concentration (mg/L)Degradation Efficiency (%)Time (hours)Temperature (°C)pHHalf-life (t½)Reference
Di-n-octyl phthalate (DNOP) (Surrogate for this compound)Gordonia sp. strain Dop575010040---[2][3]
Di(2-ethylhexyl) phthalate (DEHP) Bacterial Consortium K1420Optimum-31.47.3Followed first-order kinetics[4]
Halotolerant bacterial consortium LF100093.8448306.0-[5]
Enterobacter spp. Strain YC-IL1-100-307.0-[6]
Dibutyl phthalate (DBP) Acinetobacter baumannii DP-29.8185.8612030--[7]
Arthrobacter sp.100-1000~99.1 (with Tween 80)192287-[8]
Benzyl butyl phthalate (BBP) Bacillus marisflavi RR0145006172357.0-[9]
Arthrobacter sp.100-800~100 (with Tween 80)192287-[8]
Sludge Microorganisms50 mg/kg--307.02.1 days[10]
Hydrolysis and Photolysis Data

Abiotic degradation processes such as hydrolysis and photolysis are generally considered minor contributors to the overall environmental degradation of phthalates compared to biodegradation.[1][11] The rate of these processes is influenced by factors like pH, temperature, and the presence of photosensitizers.

PlasticizerDegradation ProcessConditionsHalf-life (t½)Reference
Di-n-octyl phthalate (DNOP) HydrolysispH 7107 years (estimated)[12]
Photo-oxidation (in air)-< 1.9 days (estimated)[12]
Di(2-ethylhexyl) phthalate (DEHP) Hydrolysis-Several decades[13]
Benzyl butyl phthalate (BBP) Direct Photolysis--[14]
Dibutyl phthalate (DBP) PhotolysisUV irradiationVariable, byproducts detected[15][16]

Experimental Protocols

The methodologies employed in the cited biodegradation studies are crucial for interpreting the data and designing future experiments. Below are detailed protocols from representative studies.

General Aerobic Biodegradation Testing (Based on OECD Guideline 301)

A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge, soil microorganisms) and incubated under aerobic conditions in the dark or diffuse light. The degradation is monitored by measuring parameters like Dissolved Organic Carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period. A reference compound is run in parallel to validate the test procedure.[7]

Procedure for Acinetobacter baumannii DP-2 degradation of DBP:

  • Inoculum Preparation: Activated sludge was collected and used to enrich for DBP-degrading bacteria by sequential culturing in a mineral salt medium (MSM) with increasing concentrations of DBP. The isolated strain DP-2 was identified as Acinetobacter baumannii.

  • Biodegradation Assay: Single-factor experiments were conducted in 50 mL of MSM to investigate the effects of inoculum amount, DBP concentration, and NaCl concentration. The bacterial suspension was adjusted to an OD600 of 1.0.

  • Incubation: The cultures were incubated at 30°C and 150 rpm for 5 days.

  • Analysis: The residual DBP concentration was determined using Gas Chromatography-Mass Spectrometry (GC-MS). The GC was equipped with a specific column and operated under a defined temperature program.[7]

Procedure for Arthrobacter sp. degradation of BBP and DBP:

  • Culture Medium: A minimal salt medium (MSM) with a specific composition of salts and trace metals at pH 7 was used.

  • Inoculum: Arthrobacter sp. was cultured at 28°C with agitation at 180 rpm. A 10% (v/v) inoculum from the mid-log phase was used for the batch studies.

  • Batch Biodegradation: Experiments were performed in 250 mL Erlenmeyer flasks with 100 mL working volume containing MSM, inoculum, and the phthalate (BBP or DBP) at initial concentrations ranging from 100 to 1000 mg L⁻¹. The effect of the surfactant Tween 80 was also investigated.

  • Incubation: The flasks were incubated for 192 hours at 28°C with continuous shaking at 180 rpm.

  • Analysis: The degradation of the phthalates was monitored over time.[8]

Visualizations

Phthalate Ester Biodegradation Pathway

The biodegradation of phthalate esters is generally initiated by the hydrolysis of the ester bonds by esterases, leading to the formation of a monoester and an alcohol. The monoester is further hydrolyzed to phthalic acid. Phthalic acid is then metabolized through various intermediates, ultimately entering the tricarboxylic acid (TCA) cycle.

Phthalate_Degradation_Pathway Phthalate Diester Phthalate Diester Monoester Monoester Phthalate Diester->Monoester Esterase Phthalic Acid Phthalic Acid Monoester->Phthalic Acid Esterase Protocatechuic Acid Protocatechuic Acid Phthalic Acid->Protocatechuic Acid Dioxygenase, Dehydrogenase, Decarboxylase TCA Cycle TCA Cycle Protocatechuic Acid->TCA Cycle Ring Cleavage

Caption: Generalized aerobic biodegradation pathway of phthalate esters.

Experimental Workflow for Biodegradation Study

A typical workflow for a biodegradation study involves several key steps, from the isolation of microorganisms to the analysis of degradation products.

Biodegradation_Workflow cluster_setup Experimental Setup cluster_degradation Degradation Assay cluster_analysis Analysis Sample_Collection Environmental Sample (e.g., Soil, Sludge) Enrichment Enrichment Culture with Phthalate Sample_Collection->Enrichment Isolation Isolation of Pure Strain or Consortium Enrichment->Isolation Inoculation Inoculation into Mineral Salt Medium + Phthalate Isolation->Inoculation Incubation Incubation (Controlled Temp, pH, Agitation) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction of Phthalate Sampling->Extraction Quantification Quantification (GC-MS, HPLC) Extraction->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: A typical experimental workflow for a phthalate biodegradation study.

References

A Comparative Analysis of the Endocrine Disrupting Activities of Bis(1-methylheptyl) Phthalate and Bisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the endocrine-disrupting activities of Bis(1-methylheptyl) phthalate and the well-characterized endocrine disruptor, Bisphenol A (BPA). Due to a lack of specific experimental data on this compound, this comparison utilizes data from a structurally similar compound, Di-isoheptyl phthalate (DIHP), as a surrogate to infer potential endocrine-disrupting effects. It is crucial to note that while structurally related, the toxicological profiles may not be identical.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the endocrine-disrupting activities of Di-isoheptyl phthalate (as a surrogate for this compound) and Bisphenol A.

Table 1: In Vivo Reproductive and Developmental Toxicity

CompoundSpeciesEndpointEffectNOAEL/LOAEL (mg/kg bw/day)Citation
Di-isoheptyl phthalate (DIHP)RatReduced anogenital distance (male offspring)Developmental ToxicityNOAEL: 50-168, LOAEL: 222-750[1]
Di-isoheptyl phthalate (DIHP)RatTesticular abnormalities, reduced fertility (F1 generation)Reproductive ToxicityNOAEL: 227-750, LOAEL: 419-1360[1]
Bisphenol A (BPA)Rodent (meta-analysis)Decreased sperm concentrationReproductive ToxicityLowest Mean TRD: 0.0011[2]
Bisphenol A (BPA)Rodent (meta-analysis)Decreased sperm motilityReproductive Toxicity-[2]
Bisphenol A (BPA)Rodent (meta-analysis)Reduced testis and epididymis weightReproductive ToxicitySignificant at >50[3]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; TRD: Toxicological Reference Dose

Table 2: In Vitro Endocrine Activity

CompoundAssayReceptor/EndpointActivityPotency (EC50/IC50)Citation
Di-isoheptyl phthalate (DIHP)Not AvailableEstrogen Receptor α (ERα)---
Di-isoheptyl phthalate (DIHP)Not AvailableAndrogen Receptor (AR)---
Di-isoheptyl phthalate (DIHP)Fetal rat testes incubationTestosterone ProductionInhibitionSignificant reduction at ≥300 mg/kg/day[4]
Bisphenol A (BPA)Reporter Gene AssayEstrogen Receptor α (ERα)AgonistEC50: 10-100 nM[5][6]
Bisphenol A (BPA)Competitive Binding AssayEstrogen Receptor α (ERα)Weak AgonistIC50: 1,030 nM[7]
Bisphenol A (BPA)Reporter Gene AssayAndrogen Receptor (AR)AntagonistIC50: 1-2 µM[5][6]
Bisphenol A (BPA)H295R Cell AssaySteroidogenesis (Androstenedione & Testosterone)InhibitionNOEC < 30 ng/ml[8]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; NOEC: No-observed-effect concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the data. Below are summaries of typical experimental protocols used to assess endocrine-disrupting activity.

In Vivo Reproductive and Developmental Toxicity Studies (e.g., for DIHP)

A common protocol for evaluating reproductive and developmental toxicity is the two-generation study in rodents, often following OECD Test Guideline 416.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: The test substance (e.g., DIHP) is administered to the parent generation (F0) animals, typically in their diet or via oral gavage, for a period before mating, during mating, gestation, and lactation.

  • Exposure of F1 Generation: The first-generation offspring (F1) are exposed to the substance via their mothers' milk and then through their diet after weaning. These animals are then mated to produce the second generation (F2).

  • Endpoints Measured:

    • Parental Animals (F0, F1): Clinical observations, body weight, food consumption, reproductive performance (e.g., mating index, fertility index), and organ weights (e.g., liver, kidney, reproductive organs) are recorded. Histopathological examinations of reproductive tissues are also performed.

    • Offspring (F1, F2): Viability, sex ratio, anogenital distance (a marker for endocrine disruption), onset of puberty, and any gross abnormalities are assessed. At adulthood, reproductive organ weights, sperm parameters (motility, concentration), and estrous cyclicity are evaluated.

In Vitro Receptor Binding and Transactivation Assays (e.g., for BPA)

These assays are used to determine if a chemical can bind to and activate or inhibit a specific hormone receptor.

  • Receptor Binding Assays:

    • Principle: This assay measures the ability of a test chemical to compete with a radiolabeled natural hormone (e.g., [³H]17β-estradiol for the estrogen receptor) for binding to the receptor protein.

    • Method: A fixed concentration of the radiolabeled hormone and the receptor protein are incubated with varying concentrations of the test chemical. The amount of radiolabeled hormone bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test chemical indicates competitive binding. The IC50 value is the concentration of the test chemical that displaces 50% of the radiolabeled hormone.

  • Reporter Gene Assays:

    • Principle: This assay measures the ability of a chemical to activate a hormone receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

    • Method: Cells (e.g., HeLa, CV1) are transfected with two plasmids: one expressing the hormone receptor of interest (e.g., ERα or AR) and another containing a hormone response element linked to a reporter gene. The cells are then treated with the test chemical. If the chemical activates the receptor, the receptor-ligand complex binds to the hormone response element and drives the expression of the reporter gene, which can be quantified by measuring light output (for luciferase) or color change (for β-galactosidase). The EC50 value is the concentration of the test chemical that produces 50% of the maximal response. For antagonism, cells are co-treated with a known hormone agonist and the test chemical, and the inhibition of the agonist's effect is measured.

In Vitro Steroidogenesis Assays (e.g., for BPA)

These assays assess the effect of a chemical on hormone production. The H295R human adrenocortical carcinoma cell line is a widely used model as it expresses most of the key enzymes required for steroidogenesis.

  • Cell Culture and Exposure: H295R cells are cultured and then exposed to various concentrations of the test substance (e.g., BPA) for a defined period (e.g., 48 hours).

  • Hormone Quantification: After exposure, the cell culture medium is collected, and the concentrations of various steroid hormones (e.g., progesterone, androstenedione, testosterone, estradiol, cortisol) are measured using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Gene Expression Analysis: The cells can be harvested to analyze the expression of genes encoding key steroidogenic enzymes (e.g., CYP11A1, CYP17A1, CYP19A1) using quantitative real-time polymerase chain reaction (qRT-PCR) to understand the mechanism of action.

Mandatory Visualizations

Experimental Workflow for Endocrine Disruptor Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Data Analysis & Comparison receptor_binding Receptor Binding Assays (ER, AR, etc.) potency_comparison Potency Comparison (EC50, IC50, NOAEL) receptor_binding->potency_comparison reporter_gene Reporter Gene Assays (Agonist/Antagonist) reporter_gene->potency_comparison steroidogenesis Steroidogenesis Assays (e.g., H295R cells) steroidogenesis->potency_comparison developmental_tox Developmental Toxicity Study (e.g., OECD 414) developmental_tox->potency_comparison reproductive_tox Multi-generational Reproductive Toxicity Study (e.g., OECD 416) reproductive_tox->potency_comparison pathway_analysis Signaling Pathway Analysis potency_comparison->pathway_analysis

Caption: A generalized workflow for assessing the endocrine-disrupting activity of a chemical.

Estrogen Receptor Signaling Pathway

G BPA Bisphenol A (BPA) ER Estrogen Receptor (ER) BPA->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Effects Estrogenic Effects (Cell Proliferation, etc.) Transcription->Effects

Caption: Simplified estrogen receptor signaling pathway activated by BPA.

References

Comparative Analysis of Bis(1-methylheptyl) Phthalate in Consumer Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Bis(1-methylheptyl) phthalate, a plasticizer used in various consumer products. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its presence in consumer goods, analytical methodologies for its detection, and a comparative look at its toxicological profile and performance against alternative plasticizers.

Presence in Consumer Products: An Overview

This compound, also known as Dicapryl Phthalate (DCP), is utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) and nitrocellulose resins. While specific quantitative data on the concentration of this compound in a wide range of consumer products remains limited in publicly available literature, its use as a substitute for Di-n-octyl phthalate (DOP) suggests its potential presence in products where DOP has been traditionally used. These may include flexible PVC items such as vinyl flooring, toys, and some packaging materials. Regulatory interest from bodies like the European Chemicals Agency (ECHA) points towards a need for closer monitoring of its prevalence in consumer goods.

Performance Characteristics of Plasticizers

The selection of a plasticizer is critical for achieving the desired performance characteristics in a final product. Key parameters include plasticizing efficiency, volatility, and performance at various temperatures. While direct comparative studies featuring this compound are scarce, data from studies on alternative plasticizers like Dioctyl Terephthalate (DOTP) and Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) provide a benchmark for performance.

Table 1: Comparative Performance of Alternative Plasticizers

PropertyDOTP (Dioctyl Terephthalate)DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate)General Expectations for DCP (this compound)
Plasticizing Efficiency GoodGoodExpected to be comparable to other C8 phthalates
Volatility LowLowExpected to be relatively low due to its molecular weight
Low-Temperature Flexibility GoodExcellentExpected to impart good low-temperature flexibility
Migration Resistance HighHighA key parameter for evaluation, especially in food contact and medical applications
Heat Resistance ExcellentGoodImportant for applications with exposure to elevated temperatures

Note: The data for DOTP and DINCH is based on existing comparative studies. The expectations for DCP are inferred from the general properties of similar phthalates and require experimental validation.

Toxicological Profile: A Comparative Perspective

The toxicological assessment of phthalates is a major focus of regulatory bodies worldwide, with particular attention to their potential as endocrine disruptors and reproductive toxicants.

Table 2: Comparative Toxicological Profile

EndpointThis compound (DCP)Common Phthalates (e.g., DEHP, DBP)Alternative Plasticizers (e.g., DOTP, DINCH)
Acute Toxicity Low (LD50 in mice: 14,000 mg/kg)[1]Generally low acute toxicityGenerally low acute toxicity
Skin/Eye Irritation Mild irritant in rabbits[1]Varying levels of irritation reportedGenerally low irritation potential
Reproductive Toxicity Data lacking, but a concern for phthalates as a classWell-documented reproductive and developmental toxicants in animal studiesGenerally considered to have a more favorable reproductive toxicity profile
Endocrine Disruption Potential for endocrine disruption as a phthalateKnown endocrine disruptorsLower potential for endocrine disruption compared to regulated phthalates
Neurotoxicity Data lackingSome studies suggest potential neurotoxic effectsData is still emerging for some alternatives

It is crucial to note that while this compound is classified as having low acute toxicity, the long-term effects, particularly concerning reproductive health and endocrine disruption, warrant further investigation.

Experimental Protocols for Analysis

The standard method for the analysis of phthalates in consumer products is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol that can be adapted and validated for the specific analysis of this compound.

Sample Preparation: Extraction from Polymer Matrix
  • Sample Comminution: The sample of the consumer product is mechanically ground or cut into small pieces to increase the surface area for extraction.

  • Solvent Extraction: A known weight of the comminuted sample is placed in a glass vial with a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane, or a hexane/acetone mixture).

  • Ultrasonic Agitation: The vial is subjected to ultrasonic agitation for a defined period (e.g., 30-60 minutes) to facilitate the extraction of the plasticizer from the polymer matrix.

  • Polymer Precipitation (if necessary): For PVC samples dissolved in THF, a non-solvent like hexane can be added to precipitate the polymer.

  • Centrifugation and Filtration: The mixture is centrifuged to separate the polymer from the solvent extract. The supernatant is then filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.

  • Solvent Evaporation and Reconstitution: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a known volume of a suitable solvent for GC-MS analysis (e.g., cyclohexane or ethyl acetate).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically used.

    • Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.

    • Oven Temperature Program: A temperature gradient is used to separate the target analyte from other components in the extract. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. A full scan mode can be used for initial identification.

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. An internal standard (e.g., a deuterated phthalate) is recommended to improve the accuracy and precision of the quantification.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Consumer Product Sample Grinding Grinding/Cutting Sample->Grinding Extraction Solvent Extraction (Ultrasonication) Grinding->Extraction Filtration Centrifugation/ Filtration Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification Report Report Results Quantification->Report

Caption: Workflow for the analysis of this compound in consumer products.

Conceptual Signaling Pathway for Phthalate-Induced Toxicity

Phthalate_Toxicity_Pathway cluster_cellular Cellular Level cluster_response Biological Response cluster_outcome Adverse Outcome Phthalate Bis(1-methylheptyl) phthalate Receptor Nuclear Receptors (e.g., PPAR, ER) Phthalate->Receptor ROS Reactive Oxygen Species (ROS) Phthalate->ROS Gene_Expression Altered Gene Expression Receptor->Gene_Expression Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Damage Oxidative Stress & Cell Damage Mitochondria->Cell_Damage Hormone_Imbalance Hormone Imbalance Gene_Expression->Hormone_Imbalance Reproductive_Toxicity Reproductive Toxicity Hormone_Imbalance->Reproductive_Toxicity Developmental_Toxicity Developmental Toxicity Hormone_Imbalance->Developmental_Toxicity Cell_Damage->Reproductive_Toxicity Cell_Damage->Developmental_Toxicity

Caption: Conceptual signaling pathway for phthalate-induced reproductive and developmental toxicity.

References

Safety Operating Guide

Proper Disposal of Bis(1-methylheptyl) Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of bis(1-methylheptyl) phthalate (CAS No. 131-15-7), also known as Dicapryl Phthalate (DCP), tailored for researchers, scientists, and drug development professionals.

This compound, like many phthalate esters, requires careful management due to potential health and environmental effects. While some data sheets may not classify it as hazardous under all regulations, it is prudent to treat it as a chemical waste product that must not be disposed of through standard household or municipal channels. When heated to decomposition, it can emit acrid smoke and irritating fumes.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's properties.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[1]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

    • Respiratory Protection: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[1]

  • Handling and Storage of Waste:

    • Store waste this compound in a tightly sealed, properly labeled container made of a compatible material.

    • Keep the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong bases, nitrates, and acids.[2]

    • Avoid heat, flames, sparks, and other sources of ignition.[3]

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be poured down the drain or mixed with general laboratory or household trash.[1][4][5]

  • Waste Collection:

    • Collect all waste this compound, including contaminated solutions and residues, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal company.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "131-15-7," and any applicable hazard pictograms.

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Spill Cleanup and Contaminated Materials:

    • In the event of a spill, absorb the liquid with an inert material such as sand, vermiculite, or diatomite.[1][3]

    • Collect the absorbent material and any contaminated items (e.g., gloves, paper towels, disposable lab coats) and place them in a sealed container for disposal as hazardous waste.[6][7]

    • Ventilate the area of the spill and wash the site after the material has been completely collected.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS or safety office to arrange for the collection of the hazardous waste.

    • The recommended disposal method is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing to prevent environmental contamination.[5]

    • Always follow your local, regional, and national environmental regulations for the disposal of chemical waste.[3]

Data and Regulatory Overview

The following table summarizes key data points and regulatory information for this compound and related compounds.

ParameterData / Information
Chemical Identification This compound; Dicapryl Phthalate (DCP)
CAS Number 131-15-7
Molecular Formula C24H38O4[8]
Physical State Liquid
Flash Point 202 °C
Primary Hazard Mildly toxic by intraperitoneal route. When heated to decomposition, it emits acrid smoke and irritating fumes.[8] A similar phthalate is classified as causing skin, eye, and respiratory irritation.[4]
Disposal Recommendation Must not be disposed of with household garbage.[4] Do not allow to reach sewage systems.[4] Contact a licensed professional waste disposal service.[1]
Regulatory Context Phthalates as a class are regulated under various frameworks such as REACH in the EU and the Consumer Product Safety Improvement Act (CPSIA) in the US, often restricting their use in consumer products due to health concerns, including potential reproductive toxicity.[9]

Experimental Protocols

No standard experimental protocols for the in-lab neutralization or degradation of this compound are recommended. Due to its chemical stability and the potential for hazardous byproducts, chemical treatment should only be performed by licensed waste disposal facilities. The standard and required procedure is collection and transfer to an approved disposal plant.[5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the required procedural workflow for the safe disposal of this compound from a laboratory setting.

G Figure 1: Disposal Workflow for this compound cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste Chemical & Contaminated Materials A->C B Handle in a Well-Ventilated Area (Chemical Fume Hood) B->C D Use Designated, Compatible, Sealed Waste Container C->D E Label Container Clearly: 'Hazardous Waste' Chemical Name & CAS No. D->E F Store in a Secure, Cool, Dry, Ventilated Area E->F G Contact Institutional EHS or Safety Office F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Professional Disposal (e.g., Controlled Incineration) H->I

References

Personal protective equipment for handling Bis(1-methylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis(1-methylheptyl) phthalate, tailored for researchers, scientists, and drug development professionals. The following procedures and recommendations are designed to ensure a safe laboratory environment.

Disclaimer: Specific safety data for this compound (CAS No. 131-15-7) is limited. The information provided is primarily based on data for its close isomer, Bis(6-methylheptyl) phthalate (CAS No. 131-20-4), and general safety protocols for phthalate esters. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Physical & Chemical Properties

A summary of the known physical and chemical properties is presented below. This information is critical for understanding the substance's behavior and potential hazards.

PropertyValue
Molecular Formula C24H38O4
Molecular Weight 390.56 g/mol
Appearance Colorless oily liquid
Odor Mild odor
Boiling Point 384.9 ± 10.0 °C (Predicted)[1]
Density 0.983 ± 0.06 g/cm³[1]
Vapor Pressure 13.5 (Air = 1)
Autoignition Temperature 393 °C[2]
Water Solubility 2.30e-07 M[2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.
Hand Protection Chemically resistant gloves should be worn. Wash hands thoroughly after handling.

Operational Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid breathing mist, gas, or vapors.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep away from heat, sparks, and open flames.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For larger spills, dike the area to prevent spreading.

  • Clean-up: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not pour down the drain or dispose of in regular trash.

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.

Chemical Spill Response Workflow

The following diagram illustrates the step-by-step procedure for handling a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes contact_ehs Contact Emergency Services / EH&S large_spill->contact_ehs contain Contain Spill with Absorbent ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.